Ergotaminine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6aR,9S)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39)/t21-,25+,26-,27-,32+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGSFFUVFURLIX-BRMNWJGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40980817 | |
| Record name | N-(5-Benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methyl-9,10-didehydroergoline-8-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40980817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639-81-6 | |
| Record name | Ergotaminine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=639-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergotaminine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000639816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-Benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methyl-9,10-didehydroergoline-8-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40980817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(phenylmethyl)-, (5'α,8α) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERGOTAMININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A16V7W7F9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Ergotaminine Biosynthesis Pathway in Claviceps purpurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathway of ergotamine and its epimer, ergotaminine, in the fungus Claviceps purpurea. The document details the genetic and enzymatic basis of ergot alkaloid production, presents available quantitative data, outlines key experimental protocols, and visualizes the intricate molecular processes involved.
Introduction to Ergot Alkaloids
Ergot alkaloids are a class of pharmacologically significant secondary metabolites produced by fungi of the genus Claviceps. Claviceps purpurea, the ergot fungus, is a notable producer of these compounds, which are biosynthesized from the amino acid L-tryptophan and the isoprenoid precursor dimethylallyl pyrophosphate (DMAPP)[1][2]. Ergotamine, a prominent ergopeptine, and its C8 epimer, this compound, are of significant interest due to their vasoconstrictive properties and application in the treatment of migraines[1]. The biosynthesis of these complex molecules is orchestrated by a cluster of genes, the ergot alkaloid synthesis (eas) cluster, which encodes the requisite enzymes for the multi-step pathway[3][4]. Understanding this pathway is crucial for metabolic engineering efforts aimed at improving yields of medicinally important ergot alkaloids and for developing strategies to mitigate ergot alkaloid contamination in agriculture.
The this compound Biosynthesis Pathway
The biosynthesis of ergotamine is a complex process that can be divided into three main stages: the formation of the ergoline ring scaffold, the synthesis of D-lysergic acid, and the nonribosomal peptide synthesis of the tripeptide side chain and its subsequent modification.
Formation of the Ergoline Ring
The initial steps of the pathway are common to all ergot alkaloids and involve the construction of the tetracyclic ergoline ring system.
-
Prenylation of L-Tryptophan: The pathway is initiated by the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP) at the C4 position of the indole ring. This reaction is catalyzed by the enzyme dimethylallyltryptophan synthase (DmaW) [2][5].
-
N-methylation: The product of the initial step, 4-dimethylallyltryptophan, is then N-methylated by an N-methyltransferase[6].
-
Chanoclavine-I Formation: A series of oxidation and cyclization reactions convert N-methyl-dimethylallyltryptophan into chanoclavine-I. This is a critical branching point in the pathway. The enzyme chanoclavine-I synthase , encoded by the ccsA (also known as easE) gene, is a key player in this conversion[7][8].
-
Conversion to Agroclavine: Chanoclavine-I is then converted to agroclavine. This step involves the enzyme encoded by easG[9].
Synthesis of D-Lysergic Acid
The ergoline intermediate, agroclavine, undergoes further enzymatic modifications to yield D-lysergic acid, the precursor for the peptide ergot alkaloids.
-
Oxidation to Elymoclavine: Agroclavine is oxidized to elymoclavine.
-
Conversion to Paspalic Acid: Elymoclavine is further oxidized to paspalic acid. This two-step oxidation from agroclavine is catalyzed by the cytochrome P450 monooxygenase, CloA [10].
-
Isomerization to D-Lysergic Acid: Paspalic acid undergoes a spontaneous isomerization to form D-lysergic acid[10].
Nonribosomal Peptide Synthesis and Ergotamine Formation
The final stage in ergotamine biosynthesis involves the attachment of a tripeptide side chain to D-lysergic acid via a nonribosomal peptide synthetase (NRPS) complex.
-
Activation of D-Lysergic Acid: The monomodular NRPS, LpsB , activates D-lysergic acid as an adenylate and tethers it as a thioester[11].
-
Tripeptide Assembly: The trimodular NRPS, LpsA1 , sequentially activates and incorporates the amino acids L-alanine, L-phenylalanine, and L-proline[11]. The activated D-lysergic acid is then transferred to the LpsA1 complex for peptide bond formation.
-
Cyclization and Release: The final cyclization of the tripeptide side chain to form the characteristic cyclol lactam structure of ergotamine is catalyzed by the dioxygenase EasH .
Epimerization to this compound
This compound is the C8-S epimer of ergotamine (C8-R). The epimerization is generally considered to be a spontaneous process that can occur under certain conditions, such as changes in pH and temperature, rather than being a specific enzymatic step in the biosynthetic pathway[4][7][12][13][14]. Alkaline conditions, in particular, can favor the conversion of the biologically active "-ine" epimers to the less active "-inine" epimers[7].
Visualization of the this compound Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of ergotamine.
Caption: The biosynthetic pathway of ergotamine and this compound in Claviceps purpurea.
Quantitative Data
Quantitative analysis of the this compound biosynthesis pathway provides valuable insights for optimizing production and understanding metabolic fluxes. The following tables summarize available quantitative data.
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | Vmax | kcat | Reference(s) |
| Lysergyl Peptide Synthetase 2 (LpsB) | D-Lysergic Acid | ~1.4 | - | - | [1] |
| Lysergyl Peptide Synthetase 2 (LpsB) | Dihydrolysergic Acid | ~1.4 | - | - | [1] |
| Dimethylallyltryptophan Synthase (DmaW) | L-Tryptophan | Data not available | Data not available | Data not available | |
| Dimethylallyltryptophan Synthase (DmaW) | DMAPP | Data not available | Data not available | Data not available | |
| Clavine Oxidase (CloA) | Elymoclavine | Data not available | Data not available | Data not available |
Table 2: Ergot Alkaloid Production Yields in Claviceps purpurea Cultures
| Strain | Culture Condition | Product | Yield | Reference(s) |
| C. purpurea PRL 1980 | Synthetic medium with maltose and ammonium succinate | Total Alkaloids | 2.287 g/L | [3] |
| C. purpurea 275 FI | Submerged culture (20% mannitol, 3% peptone) | Ergotamine | ~1 g/L | [15] |
| C. purpurea Cp-1 | Fermentation with 500 µM SAHA | Ergometrine | 95.4 mg/L | [16][17][18] |
| C. purpurea Cp-1 | Fermentation with 500 µM SAHA | Total Ergot Alkaloids | 179.7 mg/L | [16][17][18] |
| C. purpurea var. agropyri | White rice solid culture | Clavine Alkaloids | 2220.5 ± 564.1 µg / 150g | [19] |
Table 3: Gene Expression Data
| Gene(s) | Condition | Fold Change | Method | Reference(s) |
| eas cluster genes | High phosphate vs. Low phosphate | Repressed | Northern Analysis | |
| Most eas cluster genes | With SAHA treatment vs. Control | Upregulated | RT-qPCR | [16][18] |
| dmaW | Constitutive overexpression | - | Genetic Engineering | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.
Culturing Claviceps purpurea for Ergot Alkaloid Production
This protocol is adapted from methodologies used for submerged culture fermentation to produce ergot alkaloids.
Objective: To cultivate C. purpurea under conditions that promote the production of ergot alkaloids.
Materials:
-
Claviceps purpurea strain (e.g., a known ergotamine producer)
-
Seed culture medium (e.g., T2 agar or a suitable liquid medium)
-
Production medium (e.g., a high sucrose, low phosphate medium)
-
Sterile flasks and fermenter
-
Shaker incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a small piece of mycelium from a stock culture to a petri dish containing a suitable seed medium like T2 agar.
-
Incubate at 24-28°C for 7-14 days until sufficient mycelial growth is observed.
-
Alternatively, inoculate a liquid seed medium and grow in a shaker incubator at 24-28°C and 120-150 rpm for 3-5 days.
-
-
Production Culture:
-
Transfer the seed culture (either agar plugs or a defined volume of liquid culture) to the production medium in a larger flask or a fermenter. A typical production medium might contain high sucrose (10-20%), a nitrogen source (e.g., ammonium citrate or asparagine), and low phosphate concentrations to induce alkaloid biosynthesis[14].
-
Incubate the production culture in a shaker incubator or fermenter at 24-28°C with agitation (e.g., 120-200 rpm) for 10-21 days.
-
Monitor the culture for growth and alkaloid production periodically.
-
Extraction and Quantification of Ergotamines by HPLC-FLD
This protocol outlines a general procedure for the extraction and analysis of ergot alkaloids from fungal cultures using High-Performance Liquid Chromatography with Fluorescence Detection.
Objective: To extract and quantify ergotamine and this compound from a C. purpurea culture.
Materials:
-
C. purpurea culture broth and mycelium
-
Extraction solvent (e.g., acetonitrile/ammonium carbonate buffer)[6]
-
Solid-phase extraction (SPE) cartridges for cleanup (optional)
-
HPLC system with a fluorescence detector
-
C18 or Phenyl-Hexyl analytical column
-
Mobile phase A: Ammonium carbonate buffer
-
Mobile phase B: Acetonitrile
-
Ergotamine and this compound analytical standards
Procedure:
-
Extraction:
-
Homogenize the fungal culture (broth and mycelium).
-
Add the extraction solvent to the homogenized sample and shake vigorously for 30-60 minutes.
-
Centrifuge the mixture to pellet the solids and collect the supernatant.
-
-
Cleanup (optional but recommended):
-
Pass the supernatant through an appropriate SPE cartridge to remove interfering compounds.
-
Wash the cartridge with a weak solvent and then elute the alkaloids with a stronger solvent.
-
-
Sample Preparation for HPLC:
-
Evaporate the solvent from the extract (or eluate from SPE) under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter.
-
-
HPLC-FLD Analysis:
-
Set the fluorescence detector to an excitation wavelength of ~330 nm and an emission wavelength of ~415 nm[16].
-
Inject the prepared sample onto the HPLC column.
-
Run a gradient elution program, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B to separate the alkaloids.
-
Identify ergotamine and this compound peaks by comparing their retention times with those of the analytical standards.
-
Quantify the alkaloids by constructing a calibration curve using the standards.
-
In Vitro Assay for D-lysergic Acid-Activating Enzyme (LpsB)
This protocol is based on the ATP-pyrophosphate exchange reaction, a common method for assaying adenylating enzymes like NRPSs[21][22].
Objective: To measure the D-lysergic acid-dependent ATP-pyrophosphate exchange activity of LpsB.
Materials:
-
Purified or partially purified LpsB enzyme preparation
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
D-lysergic acid
-
ATP
-
MgCl₂
-
[³²P]Pyrophosphate (radiolabeled)
-
Activated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, ATP, MgCl₂, D-lysergic acid, and the enzyme preparation.
-
-
Initiation of Reaction:
-
Start the reaction by adding [³²P]pyrophosphate to the mixture.
-
Incubate at a specific temperature (e.g., 25-30°C) for a defined period (e.g., 10-30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a solution of activated charcoal in an acidic buffer. The charcoal will bind the ATP.
-
-
Separation and Quantification:
-
Centrifuge to pellet the charcoal.
-
Wash the charcoal pellet to remove any unbound [³²P]pyrophosphate.
-
Transfer the charcoal slurry to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity of the [³²P]ATP formed using a scintillation counter.
-
-
Controls:
-
Run parallel reactions without D-lysergic acid and without the enzyme as negative controls.
-
Regulatory and Signaling Pathways
The biosynthesis of ergot alkaloids in C. purpurea is tightly regulated. While a complete understanding of the signaling cascades is still emerging, several key regulatory factors have been identified.
Phosphate Repression
One of the most well-documented regulatory mechanisms is the repression of the eas gene cluster by high concentrations of inorganic phosphate. This is a common regulatory theme for secondary metabolite production in fungi, ensuring that resources are allocated to primary metabolism when nutrients are abundant.
Experimental Workflow for Studying Gene Regulation
The following workflow can be used to investigate the regulation of the this compound biosynthesis pathway.
Caption: A typical experimental workflow for studying the regulation of eas gene expression.
Putative Signaling Pathway
While the specific transcription factors directly regulating the eas cluster in C. purpurea are not fully characterized, a general model of a signaling pathway responding to an external signal like phosphate availability can be proposed.
Caption: A putative signaling pathway for the repression of the eas gene cluster by phosphate.
Conclusion
The biosynthesis of this compound in Claviceps purpurea is a sophisticated process involving a dedicated gene cluster and a series of enzymatic reactions. This guide has provided a detailed overview of the pathway, compiled available quantitative data, and outlined key experimental protocols for its study. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize the kinetics of all enzymes involved and to unravel the complete regulatory networks that govern ergot alkaloid production. The information presented here serves as a valuable resource for researchers and professionals in the fields of mycology, natural product chemistry, and drug development, facilitating future investigations and applications of these remarkable fungal metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkaloid Cluster Gene ccsA of the Ergot Fungus Claviceps purpurea Encodes Chanoclavine I Synthase, a Flavin Adenine Dinucleotide-Containing Oxidoreductase Mediating the Transformation of N-Methyl-Dimethylallyltryptophan to Chanoclavine I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First Synthesis of Ergotamine-13CD3 and this compound-13CD3 from Unlabeled Ergotamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthetic Pathways of Ergot Alkaloids | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Alkaloid cluster gene ccsA of the ergot fungus Claviceps purpurea encodes chanoclavine I synthase, a flavin adenine dinucleotide-containing oxidoreductase mediating the transformation of N-methyl-dimethylallyltryptophan to chanoclavine I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Heterologous Expression of Lysergic Acid and Novel Ergot Alkaloids in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A hybrid system for the overproduction of complex ergot alkaloid chanoclavine [frontiersin.org]
- 12. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ammonization of the R- and S-Epimers of Ergot Alkaloids to Assess Detoxification Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Ergot Alkaloid Biosynthesis Gene Clusters in Claviceps Species Indicates Loss of Late Pathway Steps in Evolution of C. fusiformis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Making sure you're not a bot! [opus4.kobv.de]
- 17. Epigenetic modification enhances ergot alkaloid production of Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 20. Overexpression of Trp-related genes in Claviceps purpurea leading to increased ergot alkaloid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. D-lysergic acid-activating enzyme from the ergot fungus Claviceps purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Intricate Dance of Ergotamine with Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ergotamine, a complex ergot alkaloid, has a long-standing history in the treatment of acute migraine. Its therapeutic efficacy is intricately linked to its interactions with the serotonin (5-HT) receptor family, a diverse group of G-protein coupled receptors (GPCRs) that mediate a wide array of physiological functions. This technical guide provides an in-depth exploration of the mechanism of action of ergotamine on serotonin receptors, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of the core signaling pathways.
Binding Affinity and Functional Potency of Ergotamine at Serotonin Receptors
Ergotamine exhibits a broad and complex pharmacology, acting as a non-selective agonist at multiple serotonin receptor subtypes. Its high affinity for the 5-HT1B and 5-HT1D receptors is central to its anti-migraine effect.[1][2][3] However, its interaction with other subtypes, notably the 5-HT2 receptor family, contributes to both its therapeutic profile and its potential for adverse effects.[4][5]
The binding affinities (expressed as pKi) and functional potencies (expressed as pEC50) of ergotamine at various human serotonin receptor subtypes are summarized in the tables below. This data has been compiled from various in vitro studies utilizing recombinant cell lines expressing the specific human receptor subtype.
Table 1: Binding Affinities (pKi) of Ergotamine for Human Serotonin Receptors
| Receptor Subtype | pKi (mean ± SEM) | Radioligand Used | Cell Line | Reference |
| 5-HT1A | 9.78 | [3H]8-OH-DPAT | CHO | [6] |
| 5-HT1B | 9.94 | [125I]GTI | CHO | [6] |
| 5-HT1D | 9.43 | [3H]GR125743 | CHO | [6] |
| 5-HT1E | 5.95 | [3H]5-HT | CHO | [6] |
| 5-HT1F | 5.97 | [3H]LY334370 | CHO | [6] |
| 5-HT2A | 9.25 | [3H]Ketanserin | CHO-K1 | [6][7] |
| 5-HT2B | 8.80 | [3H]LSD | CHO-K1 | [6][8] |
| 5-HT7 | Inactive | [3H]5-CT | CHO | [6] |
Table 2: Functional Agonist Potencies (pEC50) of Ergotamine at Human Serotonin Receptors
| Receptor Subtype | Functional Assay | pEC50 (mean ± SEM) | Cell Line | Reference |
| 5-HT1A | cAMP Inhibition | 9.78 | CHO | [6] |
| 5-HT1B | cAMP Inhibition | 9.94 | CHO | [6] |
| 5-HT1D | cAMP Inhibition | 9.43 | CHO | [6] |
| 5-HT2A | IP Accumulation | 9.25 | CHO-K1 | [6][8] |
| 5-HT2B | IP Accumulation | 8.80 | CHO-K1 | [6][8] |
| 5-HT2B | β-arrestin Recruitment | 8.9 (Bias factor: 228) | HEK293 | [9] |
| 5-HT4 | cAMP Stimulation | Partial Agonist | 5-HT4-TG mouse atrium | [5][10] |
Experimental Protocols
The quantitative data presented above are derived from rigorous in vitro pharmacological assays. The following sections detail the generalized methodologies for these key experiments.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. These assays typically involve the competition between a labeled radioligand and the unlabeled test compound (ergotamine) for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of ergotamine for a specific serotonin receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the human serotonin receptor of interest.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A).
-
Test Compound: Ergotamine tartrate.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at a physiological pH.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To quantify the radioactivity.
Generalized Protocol:
-
Membrane Preparation: Cells expressing the receptor are harvested and homogenized in a lysis buffer. The cell membranes are then isolated by centrifugation.[11]
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of ergotamine.[11][12]
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.[11]
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of ergotamine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]
Workflow for Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
Functional Assays
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor, and for quantifying its potency (EC50 or IC50). For GPCRs like the serotonin receptors, these assays often measure the levels of second messengers produced upon receptor activation.
Objective: To determine the functional potency (EC50) of ergotamine at a specific serotonin receptor subtype.
2.2.1. cAMP Assays (for Gαi and Gαs-coupled receptors)
-
Principle: 5-HT1 receptors are typically coupled to the inhibitory G-protein (Gαi), which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[6] Conversely, 5-HT4 receptors are coupled to the stimulatory G-protein (Gαs), which activates adenylyl cyclase and increases cAMP levels.[5][10]
-
Methodology: Cells expressing the receptor of interest are treated with varying concentrations of ergotamine. The intracellular cAMP levels are then measured, often using competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
2.2.2. Inositol Phosphate (IP) Accumulation Assays (for Gαq-coupled receptors)
-
Principle: 5-HT2 receptors are coupled to the Gq G-protein (Gαq), which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][7]
-
Methodology: Cells expressing the 5-HT2 receptor are pre-labeled with [3H]myo-inositol. Following treatment with different concentrations of ergotamine, the accumulated [3H]inositol phosphates are isolated and quantified by scintillation counting.[8]
2.2.3. β-Arrestin Recruitment Assays
-
Principle: This assay measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and an alternative signaling pathway. This is particularly relevant for understanding the biased agonism of ergotamine at the 5-HT2B receptor.[9]
-
Methodology: Various techniques can be used, such as enzyme-fragment complementation (e.g., PathHunter® assay), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET). In these assays, the receptor and β-arrestin are tagged with complementary reporter fragments. Ligand-induced recruitment brings the fragments into proximity, generating a measurable signal.[13]
Workflow for a Functional Second Messenger Assay
Caption: Generalized workflow for a cell-based functional assay.
Signaling Pathways Activated by Ergotamine
Ergotamine's diverse effects are a direct consequence of its ability to activate distinct downstream signaling cascades through different serotonin receptor subtypes.
5-HT1B and 5-HT1D Receptor Signaling
The agonism of ergotamine at 5-HT1B and 5-HT1D receptors is the cornerstone of its anti-migraine action.[1][2][3] These receptors are coupled to the inhibitory G-protein, Gαi.
Caption: Ergotamine signaling via 5-HT1B/1D receptors.
Activation of Gαi leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cAMP.[6] This reduction in cAMP in vascular smooth muscle cells contributes to the constriction of dilated cranial blood vessels, a key factor in migraine pain.[2] Additionally, the βγ subunits of the G-protein can directly inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[14][15]
5-HT2A Receptor Signaling
Ergotamine is a potent agonist at 5-HT2A receptors.[7] These receptors are coupled to Gαq, which activates the phospholipase C pathway.
Caption: Ergotamine signaling via the 5-HT2A receptor.
This signaling cascade results in an increase in intracellular calcium and the activation of protein kinase C, leading to a variety of cellular responses, including smooth muscle contraction.[7] The hallucinogenic potential of some ergot derivatives is also mediated through this receptor, although ergotamine itself is considered peripherally selective and generally non-hallucinogenic.[16]
5-HT2B Receptor Signaling and Biased Agonism
Ergotamine's interaction with the 5-HT2B receptor is of significant clinical interest due to its association with cardiac valvulopathy.[4] While the 5-HT2B receptor also couples to Gαq, ergotamine exhibits strong biased agonism, preferentially activating the β-arrestin pathway over the G-protein pathway.[9][17][18]
Caption: Biased agonism of ergotamine at the 5-HT2B receptor.
This preferential activation of β-arrestin signaling pathways is thought to be the molecular mechanism underlying the mitogenic effects on cardiac valve fibroblasts, leading to the fibrotic changes observed in cardiac valvulopathy.[4] The structural basis for this bias is attributed to subtle differences in the conformation of the receptor's binding pocket when bound to ergotamine.[17][19]
5-HT4 Receptor Signaling
Recent studies have indicated that ergotamine can also act as a partial agonist at 5-HT4 receptors, particularly in cardiac tissue.[5][10] These receptors are coupled to Gαs.
Caption: Ergotamine signaling via the 5-HT4 receptor.
Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[5] In the heart, this can result in positive inotropic and chronotropic effects.[10]
Conclusion
Ergotamine's mechanism of action on serotonin receptors is multifaceted, characterized by high-affinity binding to multiple subtypes and the activation of distinct and sometimes biased signaling pathways. Its therapeutic efficacy in migraine is primarily mediated by its agonist activity at 5-HT1B and 5-HT1D receptors, leading to vasoconstriction and inhibition of trigeminal neurotransmission. However, its interactions with 5-HT2 receptors, particularly the biased agonism at 5-HT2B receptors, are linked to significant adverse effects. A thorough understanding of this complex pharmacology is essential for the rational use of ergotamine and for the development of novel therapeutics with improved selectivity and safety profiles. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals working in this field.
References
- 1. The 5-HT1B and 5-HT1D agonists in acute migraine therapy: Ergotamine, dihydroergotamine, and the triptans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. Ergotamine Stimulates Human 5-HT4-Serotonin Receptors and Human H2-Histamine Receptors in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]
- 17. Biased Ligands Differentially Shape the Conformation of the Extracellular Loop Region in 5-HT2B Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aps.anl.gov [aps.anl.gov]
- 19. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Molecular Structure and Conformational Analysis of Ergotaminine
This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, an epimer of the ergot alkaloid ergotamine. The document synthesizes crystallographic data, spectroscopic analysis, and computational studies to offer a detailed understanding of this compound's three-dimensional architecture and dynamic behavior.
Introduction
This compound (C₃₃H₃₅N₅O₅, Molecular Weight: 581.66 g/mol ) is a naturally occurring ergot alkaloid produced by fungi of the Claviceps genus.[1][2][3] It is the C8-(S) epimer of ergotamine, which is the biologically active C8-(R) isomer.[1][4] This stereochemical difference renders this compound largely pharmacologically inactive.[1] The interconversion between ergotamine and this compound can occur depending on solvent and pH conditions.[5] Understanding the precise molecular structure and conformational landscape of this compound is crucial for comprehending its lack of biological activity and for the quality control of ergotamine-based pharmaceutical products.
The structure of this compound consists of a tetracyclic ergoline ring system linked via an amide bond to a tricyclic peptide moiety.[6][7] The systematic IUPAC name for this compound is (6aR,9S)-N-[(2R,5S,10aS,10bS)-5-benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide.[1][4]
Molecular Structure and Crystallography
The three-dimensional structure of this compound has been elucidated through single-crystal X-ray diffraction. These studies provide precise data on bond lengths, angles, and the overall molecular conformation in the solid state.
Crystal Structure Analysis
This compound crystallizes in a monoclinic system with the space group P2₁.[1][4] The crystal structure reveals a specific conformation of the ergoline skeleton. Ring C, which is fused to the aromatic portion, adopts an envelope conformation.[1][4] Ring D exhibits a slightly distorted chair conformation.[1][4] The molecular packing is characterized by chains running approximately parallel to the diagonal of the bc plane, formed through intermolecular N—H⋯O hydrogen bonds.[1]
Quantitative Crystallographic Data
The crystallographic data for this compound is summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₃₃H₃₅N₅O₅ | [1][4] |
| Formula Weight | 581.66 g/mol | [1][4] |
| Crystal System | Monoclinic | [1][4] |
| Space Group | P2₁ | [1][4] |
| a | 10.974 (3) Å | [1][4] |
| b | 9.662 (2) Å | [1][4] |
| c | 14.450 (4) Å | [1][4] |
| β | 105.059 (15)° | [1][4] |
| Volume (V) | 1479.5 (7) ų | [1][4] |
| Z | 2 | [1][4] |
| Calculated Density (Dₓ) | 1.306 Mg m⁻³ | [1] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [1] |
| Temperature | 296 K | [4] |
Hydrogen Bonding
Hydrogen bonds play a critical role in stabilizing the molecular conformation and the crystal lattice. This compound features a key intramolecular hydrogen bond between N2—H2 and N3.[4] Intermolecularly, molecules are connected to adjacent units via N4—H3⋯O5 hydrogen bonds, forming chains within the crystal structure.[4]
| Bond (D—H⋯A) | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) | Reference |
| N2—H2⋯N3 (intramolecular) | 0.86 | 2.53 | 2.955 (4) | 112 | [4] |
| N4—H3⋯O5ⁱ (intermolecular) | 0.86 | 2.17 | 2.981 (5) | 157 | [4] |
| Symmetry code: (i) x, y+1, z |
Conformational Analysis in Solution
Conformational analyses using ¹H NMR spectroscopy and potential-energy calculations have been performed on both ergotamine and its epimer, this compound, in their free base and protonated forms.[8][9] These studies reveal that the conformation is highly dependent on the protonation state.
-
Neutral (Free Base) Form: In a solvent with a low dielectric constant like CDCl₃, this compound adopts a folded conformation.[1][8] This conformation is stabilized by two strong intramolecular hydrogen bonds, which rigidly fix the molecule's shape.[8][9]
-
Protonated Form: When protonated, the molecule transitions to a more extended conformation. This extended form is characterized by a single intramolecular hydrogen bond.[8][9]
The folded, hydrogen-bonded conformation observed for the neutral molecule is considered the most likely biologically active form for ergotamine within the low dielectric constant environment of a receptor binding site.[8]
Experimental Protocols
Crystallization via Epimerization
Crystals of this compound suitable for X-ray diffraction were obtained through the epimerization of ergotamine.[4]
-
Starting Material: Ergotamine tartrate is dissolved.
-
Epimerization: The solution is stored in a sealed vial in darkness at ambient temperature for an extended period (e.g., two weeks) to allow epimerization to occur.[4]
-
Crystallization: Due to a substantial solubility difference between ergotamine and this compound, the less soluble this compound slowly crystallizes from the solution.[4]
-
Purity Confirmation: The isomeric purity of the resulting this compound crystals (reported as 98%) is confirmed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[4]
Single-Crystal X-ray Diffraction
-
Data Collection: Data are collected on a diffractometer, such as a Bruker APEX CCD area-detector, using Mo Kα radiation at a controlled temperature (e.g., 296 K).[4]
-
Data Reduction: The collected data are processed using software like SAINT for cell refinement and data reduction. An absorption correction (e.g., multi-scan using SADABS) is applied.[4]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods with software such as SHELXS97 and refined on F² using programs like SHELXL97.[4]
Spectroscopic Analysis
Beyond X-ray crystallography, other spectroscopic techniques are essential for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for conformational analysis in solution, as described previously.[8][10] It helps identify the presence of C-8 epimers and provides evidence for the conformation of the D ring.[10]
-
Mass Spectrometry (MS): Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) are used to elucidate the structure of ergot alkaloids by analyzing their fragmentation patterns.[11][12] High-resolution mass spectrometry confirms the elemental composition.[12]
Relationship to Ergotamine
This compound is the C8 epimer of ergotamine. This seemingly minor structural change at a single stereocenter drastically reduces its biological activity. The interconversion between these two forms is a critical consideration in the manufacturing and storage of ergotamine-containing pharmaceuticals.
Conclusion
The molecular architecture of this compound has been precisely defined through X-ray crystallography, revealing a distinct solid-state conformation stabilized by hydrogen bonding. In solution, its conformation is flexible and dependent on the protonation state, transitioning from a folded to an extended form. This detailed structural and conformational knowledge is fundamental for structure-activity relationship studies within the ergot alkaloid family and is essential for analytical scientists and drug development professionals working with these complex natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Ergotamine [webbook.nist.gov]
- 3. This compound | C33H35N5O5 | CID 115248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational analysis of the ergot alkaloids ergotamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid identification of ergot derivatives by 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emt.oregonstate.edu [emt.oregonstate.edu]
- 12. mdpi.com [mdpi.com]
Ergotaminine: A Technical Guide to Solubility and Stability in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of ergotaminine, the C8-S epimer of ergotamine, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, analytical chemistry, and pharmacology. By presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts, this guide aims to facilitate a deeper understanding of the physicochemical properties of this compound.
Introduction to this compound
This compound is a member of the ergopeptine class of ergot alkaloids, which are complex molecules produced by fungi of the Claviceps genus. It is the stereoisomer of the more pharmacologically prominent ergotamine. The key structural difference lies in the configuration at the C8 position of the lysergic acid moiety, with this compound possessing the (S) configuration. This seemingly minor stereochemical variation leads to a significant difference in biological activity, with this compound generally considered to be the less active epimer. However, the interconvertibility of ergotamine and this compound under certain conditions makes the study of this compound's properties crucial for the accurate analysis, formulation, and handling of ergotamine-containing preparations.
Solubility of this compound
The solubility of this compound is a critical parameter for its extraction, purification, formulation, and analytical characterization. While extensive quantitative data for this compound is not as readily available as for its epimer, ergotamine, existing literature indicates a notable difference in their solubilities.
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Citation |
| Methanol (boiling) | 64.7 | ~0.67 | ~0.00115 | |
| Ethanol (boiling) | 78.37 | ~1.0 | ~0.00172 | |
| Chloroform | Ambient | Fairly Soluble | Not specified | |
| Pyridine | Ambient | Fairly Soluble | Not specified | |
| Glacial Acetic Acid | Ambient | Fairly Soluble | Not specified |
Note: The quantitative values for boiling methanol and ethanol are derived from the description "soluble in about 1500 parts boiling methanol" and "1000 parts boiling alcohol". "Fairly Soluble" is a qualitative description and is included for completeness.
Table 2: Qualitative and Quantitative Solubility of Ergotamine Tartrate for Comparison
| Solvent | Temperature (°C) | Solubility | Citation |
| Water | Ambient | Slightly soluble | [1] |
| Ethanol (95%) | Ambient | Slightly soluble | [1] |
| Methanol | Ambient | 1 in 70 parts | [2] |
| Acetone | Ambient | 1 in 150 parts | [2] |
| Chloroform | Ambient | Freely soluble | [2] |
| Pyridine | Ambient | Freely soluble | [2] |
| Glacial Acetic Acid | Ambient | Freely soluble | [2] |
| Ethyl Acetate | Ambient | Moderately soluble | [2] |
| Benzene | Ambient | Slightly soluble | [2] |
| Petroleum Ether | Ambient | Almost insoluble | [2] |
Stability of this compound
The stability of this compound in solution is intrinsically linked to its epimerization to ergotamine. This reversible conversion is a primary degradation pathway and is significantly influenced by the solvent system, pH, and temperature. Understanding these factors is essential for ensuring the integrity of analytical standards and pharmaceutical formulations.
Factors Affecting Stability
-
Solvent: Protic solvents, such as methanol and ethanol, have been shown to promote the epimerization of ergot alkaloids. In contrast, aprotic solvents like chloroform are considered to be more stabilizing, showing minimal epimerization.
-
pH: Alkaline conditions generally favor the formation of the "-inine" epimers, including this compound.
-
Temperature: As with most chemical reactions, elevated temperatures accelerate the rate of epimerization. For long-term storage of ergot alkaloid solutions, temperatures of -20°C are recommended to maintain stability.
-
Light: Exposure to light can also contribute to the degradation of ergot alkaloids.
Table 3: Summary of Factors Influencing this compound Stability
| Factor | Effect on this compound Stability | Conditions Favoring Stability |
| Solvent | Protic solvents promote epimerization to ergotamine. | Aprotic solvents (e.g., chloroform). |
| pH | Alkaline pH favors the equilibrium towards this compound. | Neutral or slightly acidic pH. |
| Temperature | Higher temperatures increase the rate of epimerization. | Low temperatures (e.g., -20°C). |
| Light | Can cause degradation. | Storage in amber vials or in the dark. |
Experimental Protocols
Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines a standardized procedure for determining the equilibrium solubility of this compound in a given solvent.
Workflow for Shake-Flask Solubility Determination
Caption: A simplified workflow for the shake-flask solubility assay.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker or incubator (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined empirically by sampling at various time points until the concentration in solution remains constant.
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) or filter the solution through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE).
-
Analysis of Supernatant: Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
-
Calculation of Solubility: Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.
Stability Assessment by HPLC
This protocol describes a stability-indicating HPLC method to monitor the epimerization of this compound to ergotamine and the formation of other degradation products over time.
Workflow for HPLC-Based Stability Study
Caption: A general workflow for conducting a stability study of this compound.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Storage Conditions: Aliquot the solution into several amber glass vials to protect from light. Store the vials under controlled conditions of temperature (e.g., -20°C, 4°C, 25°C, 40°C).
-
Sampling: At specified time intervals (e.g., 0, 6, 12, 24, 48 hours, and weekly thereafter), withdraw a sample from one of the vials.
-
HPLC Analysis: Analyze the sample immediately using a validated stability-indicating HPLC method capable of separating this compound from ergotamine and other potential degradants. A typical method might employ:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium carbonate) and an organic modifier (e.g., acetonitrile or methanol). Alkaline mobile phases are often preferred to maintain the stability of the epimers during the analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 310 nm) or fluorescence detection for higher sensitivity.
-
-
Quantification: Calculate the percentage of this compound remaining and the percentage of ergotamine and other degradation products formed at each time point relative to the initial concentration. This is achieved by comparing the peak areas to those of a calibration curve prepared with certified reference standards.
Signaling Pathways
While this compound is often cited as being biologically less active than ergotamine, in silico studies suggest that it may still interact with certain receptors. Ergotamine is known to be an agonist at various serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. An in silico molecular docking study has indicated that this compound has a binding affinity for the 5-HT2A and 5-HT2B receptors[3]. The downstream signaling from these G-protein coupled receptors (GPCRs) typically involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity, respectively.
Simplified this compound-Receptor Interaction Pathway
Caption: A potential signaling pathway following this compound binding to 5-HT2 receptors.
It is important to note that the biological significance of this interaction in vivo requires further experimental validation, as the affinity of this compound for these receptors is likely lower than that of ergotamine.
Conclusion
The solubility and stability of this compound are complex properties influenced by a variety of environmental factors. While quantitative solubility data remains somewhat limited, it is clear that its solubility profile differs significantly from that of ergotamine. The primary stability concern for this compound in solution is its epimerization to the more biologically active ergotamine, a process that is highly dependent on the choice of solvent, pH, and temperature. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own investigations into these critical physicochemical parameters. Furthermore, while the pharmacological role of this compound is not as well-defined as that of ergotamine, preliminary in silico data suggests potential interactions with serotonergic receptors, warranting further investigation into its signaling pathways. This technical guide serves as a foundational resource to aid in the design of robust experimental studies and to foster a more complete understanding of this important ergot alkaloid.
References
A Historical Perspective on the Discovery of Ergotaminine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The history of ergot alkaloids is a compelling narrative that transitions from a dreaded poison responsible for devastating epidemics to a rich source of valuable pharmaceuticals. For centuries, the fungus Claviceps purpurea, a parasite of rye and other cereals, was known for causing ergotism, a condition marked by severe vasoconstriction, gangrene, and neurological disturbances.[1] It was not until the early 20th century that the chemical constituents responsible for these potent physiological effects began to be unraveled. This guide provides a detailed historical perspective on the discovery of ergotaminine, a key ergot alkaloid, focusing on the pioneering work of Arthur Stoll and the technical advancements that enabled its isolation and characterization.
From Ergotism to the Dawn of Alkaloid Chemistry
The medicinal properties of ergot have been recognized for centuries, with records of its use by midwives to induce labor dating back to 1582.[2] However, the unpredictable and often severe side effects limited its therapeutic application. The modern scientific investigation of ergot began in the late 19th and early 20th centuries, with the goal of isolating and identifying the active principles.
The breakthrough in ergot chemistry came in 1918 when Swiss chemist Dr. Arthur Stoll, working at Sandoz in Basel, successfully isolated the first chemically pure, crystalline ergot alkaloid: ergotamine.[2][3] This achievement marked a pivotal moment, transforming ergot from a crude drug of variable potency into a source of standardized, therapeutically viable compounds.
The Discovery of this compound: An Isomeric Companion
During his seminal work on the isolation of ergotamine, Arthur Stoll also identified and characterized its isomer, this compound.[4] It was observed that ergotamine was levorotatory, meaning it rotated the plane of polarized light to the left. In contrast, this compound was found to be dextrorotatory, rotating polarized light to the right.[5] This difference in optical activity was a key indicator that this compound was a distinct, albeit closely related, chemical entity.
Further research established that ergotamine and this compound are C8-epimers, differing only in the stereochemical configuration at the C8 position of the lysergic acid moiety.[6][7] This subtle structural difference has a significant impact on their biological activity, with the "-ine" epimers (like ergotamine) being the pharmacologically active forms, while the "-inine" epimers (like this compound) are biologically inactive.[8] The two forms are interconvertible, particularly in solution, which presented a significant challenge in their separation and purification.[7]
Quantitative Data: Physicochemical Properties of Ergotamine and this compound (Early 20th Century)
The characterization of ergotamine and this compound in the early 20th century relied on a combination of physical and chemical properties. The following table summarizes some of the key quantitative data from that era.
| Property | Ergotamine | This compound | Reference |
| Molecular Formula | C₃₃H₃₅N₅O₅ | C₃₃H₃₅N₅O₅ | [4] |
| Molecular Weight | ~581.66 g/mol | ~581.66 g/mol | [4] |
| Optical Rotation | Levorotatory ([α]D ≈ -160°) | Dextrorotatory | [5][9] |
| Melting Point | ~212-214 °C (with decomposition) | ~241-249 °C (with decomposition) | [5] |
| Solubility | Slightly soluble in lower aliphatic alcohols and acetone | Hardly soluble in lower aliphatic alcohols and acetone | [5] |
| Crystallization | Forms rhombic plates from aqueous acetone | Can be purified by crystallization from methanol | [5][10] |
Experimental Protocols: The Isolation of Ergot Alkaloids in the Early 20th Century
While the precise, step-by-step protocol for the initial isolation of this compound by Arthur Stoll is not extensively detailed in the available literature, his general methodology for the extraction of ergot alkaloids is well-documented. The following protocol is a representation of the techniques used during that period.
Principle: The method relies on the amphoteric nature of the plant cells to first fix the basic alkaloids within the ergot material using a weakly acidic solution. This allows for the removal of fats, oils, and other non-basic impurities with organic solvents. Subsequently, the alkaloids are liberated by treatment with an alkaline substance and then extracted with an organic solvent.
Materials:
-
Powdered ergot (Claviceps purpurea sclerotia)
-
Weakly acidic solution (e.g., dilute tartaric acid or a solution of an acid salt like aluminum sulfate)[10]
-
Organic solvent for defatting (e.g., ether or benzene)[10]
-
Alkaline substance (e.g., ammonia or sodium carbonate)[10]
-
Organic solvent for extraction (e.g., chloroform or ether)[10]
-
Aqueous acetone for crystallization[10]
-
Methanol for recrystallization of this compound[5]
Procedure:
-
Acidification and Fixation: The powdered ergot is treated with a weakly acidic solution. This protonates the nitrogen atoms of the alkaloids, forming salts that are insoluble in nonpolar organic solvents and remain fixed within the plant matrix.
-
Defatting: The acidified ergot powder is then exhaustively extracted with a nonpolar organic solvent, such as ether or benzene. This step removes lipids, oils, pigments, and other non-basic impurities.
-
Liberation of Alkaloids: The defatted ergot material is treated with an alkaline substance. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.
-
Extraction of Alkaloids: The alkalized ergot material is extracted with an organic solvent like chloroform or ether to dissolve the free base alkaloids.
-
Concentration and Initial Crystallization: The organic solvent extract is carefully concentrated by evaporation. Upon cooling, a crude mixture of alkaloids crystallizes out.
-
Purification and Separation of Ergotamine and this compound:
-
The crude alkaloid mixture is dissolved in warm acetone. Due to its lower solubility, this compound remains largely undissolved and can be separated by filtration.[5]
-
Water is then added to the warm acetone filtrate, inducing the crystallization of ergotamine as rhombic plates.[10]
-
The separated this compound can be further purified by recrystallization from methanol.[5]
-
Logical Workflow of Discovery
The following diagram illustrates the logical progression from the historical problem of ergotism to the isolation and characterization of this compound.
References
- 1. samorini.it [samorini.it]
- 2. This compound | C33H35N5O5 | CID 115248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ergotamine - Wikipedia [en.wikipedia.org]
- 4. Ergotamine | C33H35N5O5 | CID 8223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3276972A - Process for the preparation of ergotamine and this compound in submerged culture and under aerobic conditions - Google Patents [patents.google.com]
- 6. Ergotamine (CAS 113-15-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ergochromes: Heretofore Neglected Side of Ergot Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2809920A - Process for the preparation of ergotamine, this compound and ergometrine by saprophytic culture of ergot (claviceps purpurea [fr] tul.) in vitro and isolation of the alkaloids thus produced - Google Patents [patents.google.com]
- 10. karger.com [karger.com]
Ergotaminine: A Deep Dive into its Chemistry, Metabolism, and Analytical Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergot alkaloids, a diverse class of mycotoxins produced by fungi of the genus Claviceps, have a long and storied history, from causing devastating epidemics of ergotism to providing invaluable compounds for modern medicine. Among these, ergotamine has been a cornerstone in the treatment of migraines for decades. However, the study of ergot alkaloid metabolism is incomplete without a thorough understanding of its closely related isomers, particularly ergotaminine. This technical guide provides an in-depth exploration of this compound, its chemical properties, its pivotal role in the intricate web of ergopeptine biosynthesis, and the analytical methodologies crucial for its study.
Chemical Properties and Relationship to Ergotamine
This compound and ergotamine are stereoisomers, specifically C-8 epimers. This subtle difference in the spatial arrangement of the substituent at the C-8 position of the ergoline ring system has profound implications for their biological activity.
Table 1: Physicochemical Properties of Ergotamine and this compound
| Property | Ergotamine | This compound |
| Molecular Formula | C₃₃H₃₅N₅O₅ | C₃₃H₃₅N₅O₅ |
| Molar Mass | 581.66 g/mol | 581.66 g/mol |
| Configuration at C-8 | (R) | (S) |
| Biological Activity | High | Significantly lower |
| Solubility | More soluble in common organic solvents | Less soluble in common organic solvents |
| Epimerization | Can convert to this compound | Can convert to ergotamine |
The interconversion between ergotamine and this compound, known as epimerization, is a critical factor in both the production and analysis of these compounds. This equilibrium is influenced by several factors, including pH, temperature, and the solvent used. Generally, alkaline conditions, elevated temperatures, and protic solvents favor the formation of the less active this compound.[1][2] This interconversion is a crucial consideration for ensuring the efficacy and stability of pharmaceutical preparations containing ergotamine.
Role in Ergot Alkaloid Metabolism
This compound is an integral part of the ergot alkaloid biosynthetic pathway, which is orchestrated by a cluster of genes known as the ergot alkaloid synthesis (EAS) gene cluster in Claviceps purpurea. The biosynthesis of ergopeptines, such as ergotamine, is a complex process involving non-ribosomal peptide synthetases (NRPSs).
The core of ergopeptine synthesis lies in the activity of two key enzymes: D-lysergyl peptide synthetase 1 (LPS1) and D-lysergyl peptide synthetase 2 (LPS2).[3][4] LPS2 is responsible for activating D-lysergic acid, the precursor for the ergoline moiety of ergotamine. LPS1 is a large, multi-domain enzyme that sequentially adds the three amino acids that form the peptide side chain of ergotamine: L-alanine, L-phenylalanine, and L-proline.[3][5]
While ergotamine is the primary biologically active product, this compound is often produced alongside it during fermentation. The ratio of ergotamine to this compound can be influenced by the specific strain of Claviceps purpurea and the fermentation conditions. Although this compound itself is considered to have low biological activity, its ability to convert back to the active ergotamine form means it cannot be disregarded in metabolic studies and pharmaceutical production.[6]
Experimental Protocols
Submerged Fermentation of Claviceps purpurea for Ergotamine Production
This protocol outlines a general procedure for the submerged fermentation of Claviceps purpurea to produce ergot alkaloids, including ergotamine and this compound. Optimization of media components and fermentation parameters is often strain-specific.
1. Strain Maintenance:
-
Maintain Claviceps purpurea strains on a suitable agar medium, such as T2 agar (sucrose, L-asparagine, yeast extract, and mineral salts), at 24°C.[7]
2. Inoculum Preparation (Seed Culture):
-
Transfer mycelia from a mature agar culture to a seed culture medium (e.g., M102 medium containing sucrose, malt extract, peptone, and yeast extract).[7]
-
Incubate the seed culture in an orbital shaker at 25°C and 150 rpm for 6-8 days.[7][8]
3. Production Fermentation:
-
Inoculate the production fermentation medium with a portion (e.g., 10% v/v) of the seed culture. A typical production medium (e.g., T25 medium) contains high concentrations of sucrose and citric acid, along with mineral salts.[9][10]
-
Carry out the fermentation in a bioreactor with controlled aeration and agitation at 25°C for 12-14 days.[7][8]
-
Monitor pH, substrate consumption, and alkaloid production throughout the fermentation.
Table 2: Representative Fermentation Media for Claviceps purpurea
| Component | Seed Medium (M102) (g/L) | Production Medium (T25) (g/L) |
| Sucrose | 30 | 300 |
| Malt Extract | 20 | - |
| Peptone | 2 | - |
| Yeast Extract | 1 | 0.1 |
| Citric Acid | - | 15 |
| KH₂PO₄ | 1.0 | 0.5 |
| MgSO₄·7H₂O | 0.5 | 0.25 |
| KCl | 0.5 | 0.12 |
| FeSO₄·7H₂O | - | 0.007 |
| ZnSO₄·7H₂O | - | 0.006 |
| pH | 6.0 | 5.2 |
Note: Media compositions can vary significantly between different studies and production processes.[7][9]
Extraction of Ergot Alkaloids from Fermentation Broth
This protocol describes a common liquid-liquid extraction method for isolating ergot alkaloids from the fermentation broth.
1. Alkalinization:
-
Adjust the pH of the fermentation broth to approximately 8.5 with a saturated sodium carbonate (Na₂CO₃) solution.[7]
2. Solvent Extraction:
-
Extract the alkalinized broth twice with an equal volume of chloroform.[7]
-
Combine the organic (chloroform) phases.
3. Concentration:
-
Evaporate the chloroform extract to dryness under vacuum to obtain the crude alkaloid mixture.
4. Further Purification (Optional):
-
The crude extract can be further purified using techniques such as column chromatography on silica gel or preparative HPLC.
Analytical Methods
This method is widely used for the quantification of ergot alkaloids due to their native fluorescence.
1. Sample Preparation:
-
Dissolve the crude alkaloid extract in a suitable solvent, such as a mixture of acetonitrile and ammonium carbonate buffer.[11]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium carbonate). A typical gradient starts with a lower concentration of acetonitrile, which is gradually increased to elute the more hydrophobic alkaloids.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
3. Fluorescence Detection:
4. Quantification:
-
Prepare a calibration curve using certified reference standards of ergotamine and this compound.
-
Quantify the alkaloids in the sample by comparing their peak areas to the calibration curve.
LC-MS/MS offers high sensitivity and selectivity for the analysis of ergot alkaloids, especially in complex matrices.
1. Sample Preparation:
-
Similar to HPLC-FLD, dissolve the extract in a suitable solvent system. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction can also be employed for complex samples.[14]
2. UPLC/HPLC Conditions:
-
Column: C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile/methanol and water, often with additives like ammonium carbonate or formic acid to improve ionization.[11]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for each analyte are monitored.
Table 3: Example MRM Transitions for Ergotamine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Ergotamine | 582.3 | 223.1 | 268.1 |
| This compound | 582.3 | 223.1 | 268.1 |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.[15]
Enzymology of Ergotamine Synthesis
The final steps of ergotamine biosynthesis are catalyzed by the non-ribosomal peptide synthetases LPS1 and LPS2.
LPS2 (D-lysergyl peptide synthetase 2):
-
Encoded by the lpsB gene.[5]
-
A monomodular NRPS.
-
Responsible for the activation of D-lysergic acid to its adenylate and subsequent thioesterification.[5][16]
LPS1 (D-lysergyl peptide synthetase 1):
-
Encoded by the lpsA gene.[5]
-
A large, trimodular NRPS.
-
Each module is responsible for the activation and incorporation of one of the three amino acids in the peptide chain (L-alanine, L-phenylalanine, and L-proline for ergotamine).[3][5]
-
The activated D-lysergic acid is transferred from LPS2 to the first module of LPS1, and the peptide chain is elongated through condensation reactions.[4]
The final cyclization step to form the characteristic cyclol structure of ergotamine is thought to occur after the release of the linear D-lysergyl tripeptide from the NRPS complex. The precise mechanism and the enzymes involved in this final cyclization are still under investigation.
Conclusion
This compound, while often overshadowed by its pharmacologically potent epimer, ergotamine, is a crucial component in the study of ergot alkaloid metabolism. Its formation through epimerization presents challenges in both pharmaceutical production and analytical chemistry. A thorough understanding of the factors influencing this equilibrium, the biosynthetic pathways leading to its formation, and the precise analytical methods for its detection and quantification is essential for researchers, scientists, and drug development professionals working with these fascinating and complex natural products. Further research into the regulation of the EAS gene cluster and the enzymology of the final biosynthetic steps will undoubtedly pave the way for improved production strains and novel ergot-based therapeutics.
References
- 1. Combinatorial assembly of simple and complex D-lysergic acid alkaloid peptide classes in the ergot fungus Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation and epimerization of ergot alkaloids after baking and in vitro digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of Ergot Alkaloids by the Japanese Isolate Claviceps purpurea var. agropyri on Rice Medium [scirp.org]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. aafco.org [aafco.org]
- 12. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Spectroscopic Properties of Ergotaminine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergotaminine is a naturally occurring ergot alkaloid produced by fungi of the Claviceps genus. It is the C-8 epimer of ergotamine, a well-known vasoconstrictor used in the treatment of migraine headaches. The stereochemical difference at the C-8 position of the lysergic acid moiety significantly impacts the biological activity of these molecules, with this compound generally considered to be less active than ergotamine. Accurate identification and characterization of this compound are crucial for quality control in pharmaceutical preparations, toxicological studies, and research into the structure-activity relationships of ergot alkaloids. This guide provides an in-depth overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about its complex polycyclic structure. Due to the close structural similarity, the NMR spectra of this compound and its epimer, ergotamine, are very similar. The primary differences arise from the change in the spatial orientation of the substituent at the C-8 position, which influences the chemical environment of nearby nuclei.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound provides a count of all unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
Table 1: ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| 2 | 110.5 |
| 3 | 133.5 |
| 4 | 118.5 |
| 5 | 122.5 |
| 6 | 108.0 |
| 7 | 125.5 |
| 8 | 40.5 |
| 9 | 60.0 |
| 10 | 31.0 |
| 11 | 43.0 |
| 12 | 173.0 (C=O) |
| ... | ... |
(Note: This table is a representative summary based on typical chemical shifts for the ergoline skeleton and the peptide moiety. Precise values can vary slightly based on solvent and experimental conditions.)
¹H NMR Spectroscopy
Table 2: Representative ¹H NMR Data for the Ergoline Skeleton of Ergot Alkaloids
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.8 - 7.2 | d | ~8.0 |
| H-4 | 6.9 - 7.3 | t | ~7.5 |
| H-5 | 7.1 - 7.4 | d | ~8.0 |
| H-9 | 3.2 - 3.5 | m | - |
| N-CH₃ | 2.5 - 2.8 | s | - |
| ... | ... | ... | ... |
(Note: This is generalized data. The peptide portion of the molecule will show characteristic signals for the amino acid residues.)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be very similar to that of ergotamine due to the presence of the same functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3300 - 3500 | Medium | N-H stretch (indole and amide) |
| 3200 - 3400 | Broad | O-H stretch (hydroxyl) |
| 2850 - 3000 | Medium | C-H stretch (aliphatic and aromatic) |
| ~1660 | Strong | C=O stretch (amide I) |
| ~1530 | Medium | N-H bend and C-N stretch (amide II) |
| 1600 - 1450 | Medium | C=C stretch (aromatic) |
| 1200 - 1300 | Strong | C-O stretch (hydroxyl) |
| 1000 - 1200 | Strong | C-N stretch (amines) |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electrospray ionization (ESI) is a common technique for analyzing ergot alkaloids. The fragmentation pattern is crucial for structural confirmation.
The mass spectrum of this compound, like other peptide ergot alkaloids, is characterized by a protonated molecular ion [M+H]⁺ and a series of common fragment ions. The fragmentation primarily occurs within the peptide moiety and at the junction of the lysergic acid and peptide parts.
Table 4: Key Mass Spectrometry Data for this compound
| m/z Value | Ion Description |
| 582.3 | [M+H]⁺ (Protonated molecular ion of this compound, C₃₃H₃₅N₅O₅) |
| 564.3 | [M+H - H₂O]⁺ (Loss of water) |
| 320.2 | Fragment from cleavage of the peptide moiety |
| 268.1 | Lysergic acid moiety fragment |
| 223.1 | Common fragment for peptide ergot alkaloids |
| 208.1 | Further fragmentation of the lysergic acid moiety |
Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of pure this compound in approximately 0.6 mL of a deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD)) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Place a small amount (1-2 mg) of solid, dry this compound directly onto the ATR crystal.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Background Correction: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
Mass Spectrometry Protocol (LC-MS/MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan (e.g., m/z 100-1000) and product ion scan of the precursor ion at m/z 582.3.
-
Key Parameters:
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Energy (for MS/MS): 20-30 eV.
-
-
Workflow for Spectroscopic Analysis of this compound
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic analysis of this compound through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. While its spectra show strong similarities to its more common epimer, ergotamine, subtle differences, particularly in NMR, can be used for unambiguous identification. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals involved in the analysis and development of ergot alkaloids.
A Technical Guide to the Natural Sources and Isolation of Ergotaminine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of ergotaminine, a significant ergot alkaloid, and detailed methodologies for its isolation and purification. The content is structured to offer actionable insights and protocols for professionals in the fields of pharmaceutical sciences, natural product chemistry, and drug development.
Natural Sources of this compound
This compound is a naturally occurring epimer of ergotamine, a potent bioactive compound. The primary and most commercially significant natural source of this compound is the sclerotium of the fungus Claviceps purpurea. This fungus is a parasite that infects the flowers of various grasses, most notably rye (Secale cereale), but also wheat, barley, and oats. The dark, hardened fungal mass, known as an ergot, replaces the grain kernel and contains a complex mixture of ergot alkaloids.
The concentration of total alkaloids in ergot sclerotia can vary significantly depending on the fungal strain, host plant, and environmental conditions, with reported values ranging from 0.4% to 0.69% of the dry weight of the sclerotia[1][2]. This compound is typically found alongside ergotamine, and their relative ratio can be influenced by the extraction and purification conditions, as they can interconvert.
While Claviceps purpurea is the principal source, other species of Claviceps and even some other fungal genera like Aspergillus and Penicillium have been reported to produce ergot alkaloids[3]. However, for the purpose of isolating this compound, Claviceps purpurea sclerotia remain the most relevant starting material.
Isolation and Purification of this compound
The isolation of this compound from Claviceps purpurea sclerotia is a multi-step process that involves extraction, purification, and separation. As this compound is an epimer of ergotamine, the isolation procedures are designed to extract and purify the ergotamine/ergotaminine mixture, with subsequent chromatographic steps to separate the individual epimers.
Extraction of Ergot Alkaloids
The initial step involves the extraction of the total alkaloid content from the ground sclerotia. Several solvent systems have been developed for this purpose, with the choice of solvent influencing the efficiency and selectivity of the extraction.
Table 1: Comparison of Extraction Solvents for Ergot Alkaloids
| Solvent System | Source Material | Key Parameters | Reported Recovery/Yield | Reference |
| Toluene/Ethanol (e.g., 87:13 v/v) | Claviceps purpurea sclerotia | Counter-current extraction | High yield and purity | [4] |
| Methanol/0.25% Phosphoric Acid (40:60 v/v) | Wheat | Wrist-action shaking for 30 min | Mean recovery of 88.1% for several ergot alkaloids | [5] |
| Chloroform, Ethanol, Methanol | Ergot sclerotia | Grinding of sclerotia, filtration, purification, crystallization | General method, specific yields not provided | [6][7] |
| Acetonitrile/Water (80:20 v/v) | Ergot-contaminated samples | Homogenization for 1 hour | Not specified |
Experimental Protocol: Toluene/Ethanol Extraction [4]
This protocol is based on a patented industrial process for the isolation of ergot alkaloids.
-
Preparation of Starting Material: Grind dried Claviceps purpurea sclerotia to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Use a counter-current extractor with a solvent mixture of toluene and ethanol (e.g., 87:13 v/v).
-
The ratio of solvent to ground sclerotia should be sufficient to ensure thorough wetting and extraction. A typical industrial scale might use approximately 20,000 kg of ergot with a large volume of solvent.
-
-
Primary Extract Collection: Collect the solvent containing the extracted alkaloids (primary extract).
Purification of the Crude Extract
The crude extract contains a mixture of alkaloids, fats, pigments, and other fungal metabolites. Purification is essential to isolate the ergot alkaloids. Liquid-liquid extraction is a common method for this purpose.
Experimental Protocol: Liquid-Liquid Extraction Purification [4]
-
Acidic Extraction:
-
Extract the primary toluene/ethanol extract with an aqueous solution of an acid (e.g., 0.2% w/w hydrogen chloride in an ethanol/water mixture) to protonate the alkaloids and transfer them to the aqueous phase.
-
-
Basification:
-
Separate the aqueous phase and increase the pH to above 7.0 (e.g., pH 7.3) by adding an aqueous base (e.g., 5% w/w sodium hydroxide). This deprotonates the alkaloids, making them soluble in organic solvents again.
-
-
Back Extraction:
-
Extract the alkaline aqueous solution with toluene. The ergot alkaloids will transfer back into the toluene phase, leaving water-soluble impurities behind.
-
-
Concentration and Crystallization:
-
Partially evaporate the toluene from the purified extract to concentrate the alkaloids and induce crystallization.
-
The crystalline product will be a mixture of ergotamine and this compound.
-
Separation of this compound
The final step is the separation of this compound from ergotamine. This is typically achieved using preparative high-performance liquid chromatography (HPLC).
Experimental Protocol: Preparative HPLC Separation
While a specific, detailed protocol for the preparative separation of this compound was not found in the search results, a general approach can be outlined based on analytical HPLC methods described.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium carbonate) and an organic solvent like acetonitrile is often employed. The specific gradient profile needs to be optimized to achieve baseline separation of the ergotamine and this compound peaks.
-
Detection: UV detection at a suitable wavelength (e.g., 318 nm) is used to monitor the elution of the compounds.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected.
-
Solvent Evaporation: The solvent is removed from the collected fractions to yield purified this compound.
Experimental and Analytical Workflows
Isolation and Purification Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound from Claviceps purpurea sclerotia.
Analytical Workflow for Characterization
The identity and purity of the isolated this compound must be confirmed using analytical techniques, primarily High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).
Signaling Pathways of this compound
This compound, like its epimer ergotamine, exerts its pharmacological effects by interacting with a range of receptors, primarily G-protein coupled receptors (GPCRs). Its activity is complex, with agonistic, partial agonistic, and antagonistic effects at different receptor subtypes. The main receptor families involved are serotonin (5-HT), dopamine (D), and alpha-adrenergic receptors.
Serotonin Receptor Signaling (5-HT1B/1D)
Ergotamine is a potent agonist at 5-HT1B and 5-HT1D receptors, which is central to its anti-migraine effects. This interaction leads to vasoconstriction of cerebral blood vessels and inhibition of neurotransmitter release.
Dopamine Receptor Signaling (D2)
Ergot alkaloids also interact with dopamine D2 receptors, acting as partial agonists. This interaction is associated with some of the side effects of ergotamine, such as nausea and vomiting.
Alpha-Adrenergic Receptor Signaling (α1)
Ergotamine exhibits complex activity at alpha-adrenergic receptors, acting as a partial agonist or antagonist depending on the specific receptor subtype and tissue. Its interaction with α1-adrenergic receptors contributes to its vasoconstrictive effects.
Conclusion
This compound, sourced primarily from Claviceps purpurea, is an important ergot alkaloid with significant pharmacological activity. Its isolation and purification require a systematic approach involving efficient extraction and multi-step purification, culminating in chromatographic separation from its epimer, ergotamine. Understanding the intricate signaling pathways through which this compound exerts its effects is crucial for the development of new therapeutics and for optimizing the use of existing ergot-derived drugs. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working with this complex and valuable natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Ergot Alkaloid Elaboration by Selected Plectenchymatic Mycelia of Claviceps purpurea through Sequential Cycles of Axenic Culture and Plant Parasitism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Ergotamine Production in Submerged Culture and Physiology of Claviceps purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mechotech.in [mechotech.in]
Ergotaminine: A Comprehensive Toxicological Profile and Safety Data Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ergotaminine, the C8-(S) epimer of the more biologically active ergotamine, is an ergot alkaloid produced by fungi of the genus Claviceps. While often considered less potent than its R-isomer, ergotamine, the interconvertibility of these two compounds necessitates a thorough understanding of this compound's toxicological profile. This technical guide provides an in-depth overview of the available safety data for this compound, drawing from studies on ergot alkaloids as a class and comparative data with ergotamine where specific this compound data is unavailable. The primary mechanism of toxicity for ergot alkaloids is receptor-mediated vasoconstriction, affecting various organ systems. This document summarizes key toxicological endpoints, outlines standardized experimental protocols for their assessment, and visualizes relevant pathways and workflows to support further research and drug development.
Toxicological Profile
The toxicological profile of this compound is largely extrapolated from data on ergotamine and other ergot alkaloids due to a scarcity of studies focusing solely on this epimer. The primary toxicological concern associated with ergot alkaloids is ergotism, a condition resulting from excessive vasoconstriction.
Acute Toxicity
Table 1: Acute Toxicity Data for Ergotamine Tartrate
| Route of Administration | Test Species | LD50 Value |
| Oral | Rat | 300 - 2000 mg/kg[2] |
| Intravenous | Rat | 62 mg/kg[3] |
Note: This data is for ergotamine tartrate and should be used as a reference for the potential toxicity of this compound.
Sub-chronic and Chronic Toxicity
No-Observed-Adverse-Effect Levels (NOAELs) from repeat oral dose studies in rats for ergotamine have been established in the range of 0.22 - 0.60 mg/kg body weight per day[4]. Chronic exposure to ergot alkaloids can lead to the development of ergotism, characterized by symptoms such as nausea, vomiting, muscle pain, and coldness of the extremities[4].
Genotoxicity
Carcinogenicity
Ergot alkaloids are not generally considered to be carcinogenic and have not been classified by the International Agency for Research on Cancer (IARC)[4]. However, the available data is insufficient to make a definitive assessment, particularly for this compound.
Reproductive and Developmental Toxicity
This compound is suspected of damaging fertility or the unborn child[1]. Ergot alkaloids are known to have effects on reproductive performance in livestock, with some studies indicating a potential for reduced fertility[5]. Animal studies with ergotamine have shown developmental effects, primarily at doses that are also toxic to the mother[6]. The vasoconstrictive properties of ergot alkaloids pose a risk to both the mother and fetus during pregnancy[6].
Cytotoxicity
In vitro studies on human primary cells have shown that peptide ergot alkaloids can induce apoptosis[7]. The cytotoxic potential varies depending on the specific alkaloid structure[7]. While ergometrine (a lysergic acid amide) showed no effect, peptide ergot alkaloids like ergocristine were found to be cytotoxic[7]. Further research is needed to determine the specific cytotoxic profile of this compound.
Mechanism of Toxicity and Signaling Pathways
The primary mechanism of toxicity for ergot alkaloids, including ergotamine and likely this compound, is their interaction with a variety of receptors, leading to vasoconstriction. These include serotonergic (5-HT), dopaminergic (D2), and alpha-adrenergic receptors[8]. The sustained vasoconstriction can lead to ischemia and tissue damage.
The following diagram illustrates the proposed signaling pathway for ergot alkaloid-induced vasoconstriction.
Experimental Protocols
Standardized experimental protocols, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of toxicological endpoints. The following sections detail the methodologies for key toxicological studies relevant to this compound.
Acute Oral Toxicity (Based on OECD Guideline 423)
-
Principle: A stepwise procedure with the use of a minimum number of animals per step. The outcome of each step determines the dose for the next step. The method allows for the classification of the substance into a toxicity class.
-
Test Animals: Typically, rats of a single sex (usually females) are used.
-
Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.
-
Dose Preparation and Administration: The test substance is typically administered orally by gavage. The vehicle should be non-toxic and appropriate for the substance's solubility.
-
Procedure: A starting dose is selected based on available information. A small group of animals (e.g., 3) is dosed. If no mortality occurs, a higher dose is used in the next group. If mortality occurs, a lower dose is used. This continues until the toxicity class can be determined.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
Genotoxicity: In Vitro Mammalian Cell Micronucleus Test (Based on OECD Guideline 487)
-
Principle: This test identifies substances that cause chromosomal damage by detecting the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.
-
Cell Cultures: Various mammalian cell lines (e.g., CHO, V79, L5178Y) or primary cell cultures can be used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., S9 mix) to account for the metabolic activation of pro-mutagens.
-
Procedure: Cell cultures are exposed to the test substance at various concentrations for a defined period. After treatment, the cells are cultured for a period sufficient to allow for chromosome damage to lead to the formation of micronuclei. Cells are then harvested, fixed, and stained.
-
Analysis: The frequency of micronucleated cells is determined by microscopic analysis.
Reproductive and Developmental Toxicity Screening (Based on OECD Guideline 421)
-
Principle: This screening test provides initial information on the potential effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, and early embryonic development.
-
Test Animals: Typically rats are used.
-
Procedure: The test substance is administered to both male and female animals for a period before mating, during mating, and for females, throughout gestation and lactation.
-
Endpoints: Observations include effects on fertility, gestation length, litter size, pup viability, and pup growth. A gross necropsy and histopathology of reproductive organs are also performed.
Safety and Handling
Given the GHS hazard classifications for this compound, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling.
-
Storage: Store in a cool, dry, well-ventilated place away from light and incompatible materials.
Conclusion and Future Directions
The toxicological profile of this compound is not as well-defined as that of its more potent isomer, ergotamine. However, based on its classification and the known effects of ergot alkaloids, it should be handled as a toxic substance with potential reproductive and developmental hazards. The primary toxic effect is likely to be vasoconstriction mediated by interactions with adrenergic, serotonergic, and dopaminergic receptors.
Future research should focus on generating specific toxicological data for this compound, including:
-
Determination of acute toxicity values (LD50) via oral, dermal, and inhalation routes.
-
Conducting comprehensive genotoxicity studies to clarify its mutagenic potential.
-
Performing reproductive and developmental toxicity studies to establish NOAELs and characterize specific effects.
-
Investigating the in vivo interconversion of this compound and ergotamine to better understand its overall toxic potential.
A more complete understanding of the toxicological profile of this compound is essential for accurate risk assessment and the safe development of any potential pharmaceutical applications.
References
- 1. This compound | C33H35N5O5 | CID 115248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. Ergotamine | C33H35N5O5 | CID 8223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cot.food.gov.uk [cot.food.gov.uk]
- 5. Ergot Alkaloids Mycotoxins in Cereals and Cereal-Derived Food Products: Characteristics, Toxicity, Prevalence, and Control Strategies | MDPI [mdpi.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Cytotoxicity and accumulation of ergot alkaloids in human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ergotamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is intended for a technical audience and is based on publicly available scientific literature. The focus of this document is ergotamine, a well-studied ergot alkaloid, due to the limited availability of specific data for its stereoisomer, ergotaminine. This compound, also known as isoergotamine, is an epimer of ergotamine, and while they share a core structure, their pharmacological properties may differ.
Introduction
Ergot alkaloids are a complex class of mycotoxins produced by fungi of the Claviceps genus.[1] These compounds are structurally related to the neurotransmitter serotonin and exhibit a wide range of pharmacological activities by interacting with various receptor systems.[1] Ergotamine is a principal ergot alkaloid that has been utilized for decades in the treatment of acute migraine and cluster headaches.[2] Its therapeutic effects are attributed to its potent vasoconstrictor and neuromodulatory properties.[3][4] This guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of ergotamine, presenting quantitative data, experimental methodologies, and visual representations of its mechanisms of action.
Pharmacokinetics of Ergotamine
The pharmacokinetic profile of ergotamine is characterized by poor and variable absorption after oral administration and extensive first-pass metabolism.[2][5]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Oral bioavailability of ergotamine is low, generally less than 5%, due to poor gastrointestinal absorption and significant first-pass metabolism in the liver.[6][7] Rectal administration results in slightly higher bioavailability, around 6%.[6] Intramuscular and intravenous injections provide the highest bioavailability.[6] Co-administration with caffeine has been shown to enhance the rate and extent of ergotamine absorption.[5]
-
Distribution: Ergotamine can cross the blood-brain barrier, although to a minimal extent, and is known to be distributed into breast milk.[5][6] The ratio between blood and plasma concentrations ranges from 0.41 to 0.67, suggesting limited binding to blood cells.[8]
-
Metabolism: The liver is the primary site of ergotamine metabolism, which is extensive.[2][5] The cytochrome P450 enzyme CYP3A4 is the major enzyme responsible for its metabolism.[5] This extensive metabolism contributes significantly to its low oral bioavailability.[5] The long duration of action of ergotamine may be partly due to the formation of active metabolites.[9]
-
Excretion: The primary route of elimination for ergotamine metabolites is through the bile, with approximately 90% of the dose excreted via this pathway.[5][6] Only trace amounts of the unchanged drug are found in the urine and feces.[5]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for ergotamine.
| Parameter | Value | Route of Administration | Citation(s) |
| Bioavailability | < 5% | Oral | [6][7] |
| ~6% | Rectal | [6] | |
| Tmax (Time to Peak) | 69 minutes (average) | 2 mg Oral | [7] |
| 50 minutes (average) | 2 mg Rectal | [7] | |
| Cmax (Peak Conc.) | 21 pg/mL (mean) | 2 mg Oral | [7] |
| 454 pg/mL (mean) | 2 mg Rectal | [7] | |
| Elimination Half-life | Biphasic; ~2-2.5 hours (initial), ~21 hours (terminal) | Intravenous | [2][5] |
| Clearance | ~0.68 L/h/kg or ~2.2 L/min/70 kg body weight | Intravenous | [2][8] |
| Metabolism | Extensive, primarily by hepatic CYP3A4 | N/A | [5] |
| Excretion | ~90% in bile | N/A | [5][6] |
Pharmacodynamics of Ergotamine
Ergotamine's pharmacodynamic effects are complex and mediated through its interaction with multiple receptor systems, including serotonergic, dopaminergic, and adrenergic receptors.[4][6] It exhibits partial agonist and antagonist activities depending on the receptor and tissue type.[4][10]
Mechanism of Action in Migraine
The antimigraine effect of ergotamine is believed to result from two primary mechanisms:[3]
-
Cranial Vasoconstriction: Ergotamine is a potent vasoconstrictor. It activates 5-HT1D receptors on the smooth muscle of intracranial blood vessels, counteracting the vasodilation that is characteristic of a migraine attack.[3][4]
-
Inhibition of Neurogenic Inflammation: Ergotamine also activates 5-HT1D receptors located on the sensory nerve endings of the trigeminal system.[3] This activation inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are involved in the pain and inflammation associated with migraines.[3][9]
Receptor Binding Profile
Ergotamine has a broad receptor binding profile, with high affinity for several serotonin (5-HT), dopamine (D), and adrenergic (α) receptor subtypes.[9][10] The table below presents a selection of receptor binding affinities (Ki or IC50 values) for ergotamine.
| Receptor Target | Species | Assay Type | Value (nM) | Parameter | Citation(s) |
| 5-HT2C Receptor | Human | Radioligand Binding | 29 | Ki | [11] |
| 5-HT2C Receptor | Human | Radioligand Binding | 56 | IC50 | [11] |
| 5-HT4 Receptor | Guinea Pig | Radioligand Binding | 264 | Ki | [11] |
| 5-HT4 Receptor | Guinea Pig | Radioligand Binding | 1584 | IC50 | [11] |
| 5-HT5A Receptor | Human | Radioligand Binding | 40 | Ki | [11] |
| 5-HT5A Receptor | Human | Radioligand Binding | 22 | Ki | [11] |
| 5-HT5A Receptor | Human | Radioligand Binding | 16 | Ki | [11] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of the affinity of a drug for a receptor. A lower value indicates a higher affinity.[12]
Experimental Protocols
A variety of analytical techniques are employed to study the pharmacokinetics and pharmacodynamics of ergot alkaloids.
Pharmacokinetic Analysis
The quantitative analysis of ergotamine in biological matrices (e.g., plasma, urine, hair) is challenging due to its low concentrations.[13] High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and sensitive methods used.[8][13][14]
General Protocol for LC-MS/MS Quantification of Ergotamine in Plasma:
-
Sample Collection: Collect blood samples from subjects at various time points after drug administration into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.
-
Sample Preparation (Extraction):
-
To a known volume of plasma, add an internal standard (a structurally similar compound to ergotamine).
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the ergotamine from plasma proteins and other interfering substances.[14][15] A common approach involves alkalinizing the plasma and extracting with an organic solvent.[14]
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer.
-
The HPLC column separates ergotamine from other components in the extract.
-
The mass spectrometer provides highly selective and sensitive detection of ergotamine and the internal standard based on their mass-to-charge ratios.[13]
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of ergotamine.
-
Quantify the concentration of ergotamine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters (Cmax, Tmax, half-life, etc.).
-
Pharmacodynamic Analysis (Receptor Binding Assay)
Radioligand binding assays are a standard method for determining the affinity of a drug for a specific receptor.[10]
General Protocol for a Competitive Radioligand Binding Assay:
-
Preparation of Receptor Source: Prepare cell membranes from a cell line or tissue that expresses the receptor of interest (e.g., 5-HT1D receptor).
-
Assay Setup:
-
In a series of tubes, combine the cell membrane preparation, a fixed concentration of a radiolabeled ligand that is known to bind to the receptor (e.g., [3H]-GR125743 for 5-HT1D), and varying concentrations of the unlabeled test compound (ergotamine).
-
Include control tubes with no unlabeled compound (total binding) and tubes with a high concentration of a known non-radiolabeled ligand to determine non-specific binding.
-
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the unbound radioligand, typically by vacuum filtration through a glass fiber filter. The receptors and the bound radioligand are retained on the filter.
-
Quantification: Measure the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound (ergotamine).
-
Fit the data to a sigmoidal curve to determine the IC50 value, which is the concentration of ergotamine that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations: Pathways and Workflows
Proposed Signaling Pathway of Ergotamine in Migraine Therapy
Caption: Proposed dual mechanism of ergotamine in migraine therapy.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Generalized workflow for a clinical pharmacokinetic study.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacokinetics of ergotamine in migraine and cluster headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ergotamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Ergotamine | C33H35N5O5 | CID 8223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ergotamine Monograph for Professionals - Drugs.com [drugs.com]
- 6. Ergotamine - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics of ergotamine in healthy volunteers following oral and rectal dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linear pharmacokinetics of intravenous ergotamine tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding interactions of ergot alkaloids with monoaminergic receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ergotamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Pharmacodynamics | Basicmedical Key [basicmedicalkey.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Ergotamine from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the cultivation of ergotamine-producing fungi, extraction of the target alkaloid, and purification methods. It is intended for use by qualified professionals in a laboratory setting.
Introduction
Ergotamine is a prominent member of the ergot alkaloid family, a class of indole derivatives produced by various fungi, most notably species of Claviceps.[1] These alkaloids, including ergotamine, exhibit significant pharmacological activities and are foundational in the development of therapeutics for conditions such as migraines.[1] The production of ergotamine can be achieved through the cultivation of fungal species like Claviceps purpurea in controlled fermentation processes.[2][3] Subsequent extraction and purification are critical steps to isolate ergotamine for research and pharmaceutical applications.
This application note details the methodologies for fungal culture, solvent-based extraction, and purification of ergotamine, providing quantitative data and visual workflows to guide researchers.
Fungal Culture and Ergotamine Production
Successful extraction begins with robust fungal growth and optimal production of ergotamine. Claviceps purpurea is a commonly used species for this purpose.
Culture Media and Conditions
The composition of the culture medium is crucial for mycelial growth and alkaloid synthesis. Several media formulations have been developed to enhance ergotamine production. The optimal temperature for the growth of Claviceps purpurea is between 20°C and 30°C.[4]
Table 1: Composition of Culture Media for Claviceps purpurea
| Component | Medium T2[2] | Modified Fermentation Medium A4 |
| Sucrose | 100 g/L | 30 g/100 mL |
| L-Asparagine | 10 g/L | 2 g/100 mL |
| Yeast Extract | 0.1 g/L | - |
| Beef Extract | - | 30 g/100 mL |
| Tryptophan | - | 4 g/100 mL |
| Ca(NO₃)₂ | 1 g/L | - |
| KH₂PO₄ | 0.25 g/L | 1.5 g/100 mL |
| MgSO₄·7H₂O | 0.25 g/L | 0.5 g/100 mL |
| KCl | 0.12 g/L | - |
| FeSO₄·7H₂O | 0.02 g/L | 0.5 g/100 mL |
| ZnSO₄·7H₂O | 0.015 g/L | 0.5 g/100 mL |
| Agar (for solid media) | 20 g/L | - |
| pH | 5.2 | 5.0 |
Fermentation Protocol
-
Inoculum Preparation: Pre-culture Claviceps purpurea on T2 agar slants for 21 days at 25°C.[2] Transfer two pieces of the cultured agar (1 x 2 cm²) to a 500 mL Erlenmeyer flask containing 100 mL of seed culture medium.[2] Incubate at 25°C and 150 rpm for six days.[2]
-
Production Culture: Transfer 20 mL of the seed culture into a 1000 mL Erlenmeyer flask containing 170 mL of fermentation medium.[2] Incubate at 25°C and 150 rpm for 12 days.[2] For surface culture, inoculate the desired medium and incubate at 25°C for 10-28 days.[2]
Extraction of Ergotamine
The extraction process is designed to efficiently remove ergotamine from the fungal mycelium and culture broth. This typically involves solvent extraction, followed by purification steps.
Solvent Extraction Protocol
This protocol is a common method for the initial extraction of ergot alkaloids from fungal cultures.
-
Harvesting: Separate the fungal mycelium from the culture broth by filtration.
-
Cell Lysis (for intracellular alkaloids): The harvested mycelium can be dried and ground to a fine powder to facilitate solvent penetration.
-
Extraction:
-
For liquid culture filtrate, adjust the pH to 8.5 with a saturated aqueous Na₂CO₃ solution.[2]
-
Extract the alkaloids twice with an equal volume of chloroform using a separatory funnel.[2]
-
For solid or mycelial cultures, a common extraction solvent is a mixture of chloroform and 25% aqueous ammonia (500:1 v/v).[2] Extract the fungal material with 300 mL of this solvent.[2]
-
-
Concentration: Combine the organic extracts and evaporate to dryness under vacuum.[2]
Table 2: Quantitative Data on Ergotamine Extraction Yields
| Fungal Strain/Culture Condition | Extraction Method | Yield |
| Aspergillus niger on modified medium A4 | Chloroform extraction of extracellular alkaloids | 3.04 ± 0.1 mg/mL |
| Aspergillus niger on modified medium B3 | Chloroform extraction of extracellular alkaloids | 2.45 ± 0.03 mg/mL |
| Aspergillus niger on modified medium B3 | Chloroform extraction of intracellular alkaloids | 1.33 ± 0.01 mg/mL |
| Claviceps purpurea var. agropyri on white rice medium | Chloroform extraction | 2220.5 ± 564.1 µg total alkaloids per 150g medium[2] |
| Claviceps purpurea var. agropyri on brown rice medium | Chloroform extraction | 920.0 ± 463.6 µg total alkaloids per 150g medium[2] |
| Claviceps purpurea var. agropyri on rye medium | Chloroform extraction | 595.4 ± 52.1 µg total alkaloids per 150g medium[2] |
Purification of Ergotamine
Crude extracts contain a mixture of alkaloids and other fungal metabolites. Purification is necessary to isolate ergotamine. Solid-phase extraction (SPE) is a widely used technique for this purpose.
Solid-Phase Extraction (SPE) Cleanup Protocol
This protocol is adapted for the cleanup of ergot alkaloids from crude extracts.
-
Sample Preparation: Dissolve the crude extract in an appropriate solvent. For acidic extraction, a mixture of methanol and 0.25% concentrated H₃PO₄ (40:60 v/v, pH 2.2) can be used.[5]
-
SPE Cartridge Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge with 2.0 mL of methanol followed by 2.0 mL of 0.25% concentrated H₃PO₄.[5]
-
Sample Loading: Dilute the sample extract with 0.25% concentrated H₃PO₄ and load it onto the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge with 1.0 mL of the extraction solvent to remove interferences.[5]
-
Elution: Elute the bound ergot alkaloids with a mixture of methanol and 0.05M phosphate buffer at pH 9 (60:40 v/v).[5]
-
Analysis: The eluted fraction containing the purified ergotamine can be analyzed by HPLC with fluorescence or mass spectrometry detection.[6][7]
Table 3: Recovery Rates for SPE Purification of Ergot Alkaloids
| Analyte | Spiking Levels (ng/g) | Mean Recovery (%) | Coefficient of Variation (%) |
| Ergonovine | 2.3–46 | 79.1 - 95.9 | <16.0 |
| Ergotamine | 20–400 | 88.1 | 5.33 |
| Ergocornine | 20–400 | 88.1 | 5.33 |
| α-Ergocryptine | 20–400 | 88.1 | 5.33 |
| Ergocristine | 20–400 | 88.1 | 5.33 |
| Data from a study on wheat samples, demonstrating the efficiency of SPE cleanup.[5][8] |
Visualizing the Workflow and Biosynthetic Pathway
Experimental Workflow for Ergotamine Extraction
The following diagram illustrates the general workflow for the extraction and purification of ergotamine from fungal cultures.
Caption: Experimental workflow for ergotamine extraction and purification.
Ergotamine Biosynthesis Pathway
The biosynthesis of ergotamine is a complex enzymatic process starting from the amino acid tryptophan. The key steps and enzymes are depicted below.
Caption: Key steps in the ergotamine biosynthesis pathway.
Safety Precautions
Ergot alkaloids are toxic and should be handled with extreme care.[9] Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, must be worn at all times. All procedures involving volatile solvents should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the culture of ergotamine-producing fungi and the subsequent extraction and purification of ergotamine. The provided quantitative data and visual workflows serve as valuable resources for researchers in natural product chemistry, pharmacology, and drug development. Adherence to these detailed methodologies and safety precautions is essential for successful and safe laboratory practice.
References
- 1. mdpi.com [mdpi.com]
- 2. Production of Ergot Alkaloids by the Japanese Isolate Claviceps purpurea var. agropyri on Rice Medium [scirp.org]
- 3. karger.com [karger.com]
- 4. Biology, Genetics, and Management of Ergot (Claviceps spp.) in Rye, Sorghum, and Pearl Millet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. food.gov.uk [food.gov.uk]
- 8. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3 steps livestock farmer can take to avoid ergot poisoning - Farmers Weekly [fwi.co.uk]
Application Notes and Protocols: Ergotamine as a Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of ergotamine as an analytical standard in various applications, including pharmaceutical quality control, food safety analysis, and clinical/forensic toxicology.
Introduction
Ergotamine is a prominent member of the ergot alkaloid family, naturally produced by fungi of the Claviceps genus.[1] It is a potent vasoconstrictor used in the treatment of acute migraines.[1] Due to its therapeutic importance and potential toxicity, accurate and precise quantification of ergotamine in different matrices is crucial.[2] These protocols outline validated methods for the analysis of ergotamine using High-Performance Liquid Chromatography (HPLC) with various detectors.
Key Applications:
-
Pharmaceutical Analysis: Quantification of ergotamine tartrate in tablet dosage forms to ensure product quality and potency.[3][4]
-
Food Safety: Detection and quantification of ergot alkaloid contamination in cereal-based products to comply with regulatory limits.[5][6][7]
-
Clinical and Forensic Analysis: Measurement of ergotamine levels in biological samples such as blood, urine, and hair for therapeutic drug monitoring or in cases of suspected ergotism.[2]
Physicochemical Properties and Standard Preparation
Proper handling and preparation of the ergotamine analytical standard are critical for accurate quantification.
Storage and Stability:
-
Ergotamine tartrate standard should be stored at -70°C in a desiccator.[8]
-
Stock solutions prepared in methanol are stable for at least one month when stored in the dark at 2-8°C.[3]
-
Ergotamine is sensitive to light, heat, and air, which can cause it to darken and decompose.[9] It is also very hygroscopic.[9]
-
Sample extracts should ideally be analyzed on the same day of preparation or stored at temperatures below ambient to minimize degradation and epimerization.[10] Storage of extracts at 4°C for 14 days can lead to significant epimerization.[10]
Preparation of Stock and Working Standard Solutions:
A stock solution of ergotamine tartrate can be prepared by accurately weighing and dissolving the standard in a suitable solvent, such as methanol or a mixture of methanol and water.[3][11] Working standard solutions are then prepared by diluting the stock solution with the mobile phase to the desired concentration range for calibration.[3]
Analytical Methodologies
The primary analytical techniques for the quantification of ergotamine are liquid chromatography coupled with ultraviolet (UV), fluorescence (FLD), or tandem mass spectrometry (MS/MS) detection.[12]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the analysis of ergotamine in pharmaceutical formulations.
Experimental Protocol: Quantification of Ergotamine Tartrate in Tablets [3][4]
This protocol describes a reversed-phase HPLC-UV method for the determination of ergotamine tartrate in tablets, using bromocriptine as an internal standard.[3]
1. Sample Preparation:
- Weigh and finely powder a minimum of 20 tablets.
- Accurately weigh a portion of the powder equivalent to a specific amount of ergotamine tartrate.
- Dissolve the powder in the mobile phase.
- Sonicate for at least 45 minutes to ensure complete dissolution.[13]
- Dilute to a known volume with the mobile phase.
- Filter the solution through a 0.45 µm filter before injection.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | BDS Hypersil C8 (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Methanol : 0.1 M Formic Acid (70:30, v/v)[3][4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 320 nm[4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Internal Standard | Bromocriptine Mesylate[3] |
3. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of ergotamine to the internal standard against the concentration of the ergotamine standard solutions.
- Determine the concentration of ergotamine in the sample solution from the calibration curve.
Quantitative Data Summary (HPLC-UV):
| Parameter | Value | Reference |
| Linearity Range | 3.0 - 1400.0 µg/mL | [3][4] |
| Limit of Detection (LOD) | 0.18 µg/mL | [3][4] |
| Limit of Quantification (LOQ) | 0.58 µg/mL | [3][4] |
| Retention Time (Ergotamine) | ~8.30 min | [4] |
| Retention Time (Bromocriptine - IS) | ~10.93 min | [4] |
| Accuracy (Relative % Error) | < 1.99% | [3][4] |
| Precision (Intra- and Inter-day RSD) | < 2.35% | [3][4] |
Experimental Workflow for HPLC-UV Analysis of Ergotamine in Tablets
Caption: Workflow for the quantification of ergotamine in tablets using HPLC-UV.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This highly sensitive and selective method is ideal for the analysis of ergotamine in complex matrices such as food and biological samples.[6][7]
Experimental Protocol: Quantification of Ergot Alkaloids in Cereal-Based Food [6]
This protocol describes a UHPLC-MS/MS method for the simultaneous determination of six major ergot alkaloids, including ergotamine, and their epimers in cereal-based baby food.[6]
1. Sample Preparation (Modified QuEChERS):
- Weigh 4g of the homogenized sample into a 50 mL centrifuge tube.
- Add 30 mL of an extraction solution of 84% acetonitrile and 16% water (v/v) containing 200 mg/L ammonium carbonate.[6]
- Shake vigorously for at least 1 hour.
- Centrifuge the sample.
- Transfer an aliquot of the acetonitrile phase to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in methanol.[6]
- Filter the solution before injection.
2. UHPLC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., BEH C18, 2.1 mm x 100 mm, 1.7 µm)[14] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Optimized for separation of all target alkaloids and their epimers |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary (UHPLC-MS/MS):
| Parameter | Value | Reference |
| LOD | As low as 0.5 ng/g | [6][7] |
| Mean Recoveries | 90% - 98% | [6] |
Experimental Workflow for UHPLC-MS/MS Analysis of Ergot Alkaloids in Food
Caption: Workflow for the quantification of ergot alkaloids in food samples using UHPLC-MS/MS.
Biosynthesis and Receptor Interaction Overview
While not directly part of the analytical protocol, understanding the origin and mechanism of action of ergotamine can be beneficial for researchers.
Biosynthesis of Ergotamine:
Ergotamine is a secondary metabolite produced by the ergot fungus, Claviceps purpurea.[1] Its biosynthesis begins with the amino acid L-tryptophan and dimethylallyl pyrophosphate, which undergo a series of enzymatic reactions to form the ergoline ring structure of lysergic acid.[1] Further enzymatic steps lead to the final ergotamine molecule.
Ergotamine Receptor Binding Pathway
Caption: Simplified overview of ergotamine's interaction with various receptors.
Mechanism of Action:
Ergotamine's therapeutic effect in migraines is primarily attributed to its action as a vasoconstrictor.[1] It interacts with a range of receptors, including serotonin (5-HT), adrenergic, and dopamine receptors.[1] Its agonistic activity at serotonin 5-HT1 and 5-HT2 receptors is a key mechanism.[1] However, its non-selective binding can also lead to adverse effects, and high or repeated doses can cause ergot poisoning (ergotism).[2]
References
- 1. Ergotamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. sdiarticle1.in [sdiarticle1.in]
- 4. researchgate.net [researchgate.net]
- 5. food.gov.uk [food.gov.uk]
- 6. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov.tw [fda.gov.tw]
- 9. Ergotamine | C33H35N5O5 | CID 8223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mcmed.us [mcmed.us]
- 12. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
Application of Ergotaminine in Pharmacological Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergotaminine is a naturally occurring ergot alkaloid and the C-8 epimer of ergotamine. While historically considered less biologically active than its R-epimer, recent research suggests that this compound and other S-epimers may possess distinct pharmacological activities, warranting further investigation.[1][2] Ergot alkaloids, as a class, are known to interact with a wide range of receptors, including serotonergic, dopaminergic, and adrenergic receptors, leading to complex physiological effects.[3][4][5] This document provides detailed application notes and protocols for the pharmacological study of this compound, summarizing available data and offering generalized experimental methodologies that can be adapted for its specific characterization.
Physicochemical Properties and Receptor Binding Profile
This compound's pharmacological activity is dictated by its affinity for various G-protein coupled receptors (GPCRs). While comprehensive binding data for this compound is limited, its structural similarity to ergotamine suggests a broad receptor interaction profile. Both ergotamine and its dihydro-derivative, dihydroergotamine, are known to be potent agonists at 5-HT1B and 5-HT1D receptors, which is believed to contribute to their anti-migraine effects through vasoconstriction of intracranial blood vessels and inhibition of trigeminal neurotransmission.[4][6] The diverse effects of ergot alkaloids stem from their interactions with multiple receptor subtypes, their variable receptor affinities, and their intrinsic activities at these sites.[3]
Quantitative Data: Receptor Binding Affinities
Quantitative data for this compound is sparse. The following table summarizes the available in silico predicted binding affinities. It is crucial to note that these are computational predictions and require experimental validation through in vitro binding assays.
| Receptor Subtype | Ligand | Binding Affinity (kcal/mol) | Method |
| 5-HT2A | This compound | -7.8 | In silico (AutoDock Vina)[7] |
| 5-HT2B | This compound | -9.5 | In silico (AutoDock Vina)[7] |
Signaling Pathways
The interaction of this compound with its target receptors initiates intracellular signaling cascades. Based on the known pharmacology of ergotamine and other ergot alkaloids, this compound is presumed to modulate signaling pathways associated with its primary receptor targets.
Serotonin Receptor Signaling
Activation of 5-HT1B/1D receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Conversely, interaction with 5-HT2A receptors, which couple to Gq/11 proteins, activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC).[8]
Adrenergic and Dopaminergic Receptor Signaling
Ergot alkaloids also interact with adrenergic and dopaminergic receptors.[4] For instance, agonism at α1-adrenergic receptors, coupled to Gq, would also activate the PLC pathway. Agonism at D2-like dopamine receptors, coupled to Gi/o, would lead to cAMP inhibition.
Experimental Protocols
The following protocols are generalized methodologies for characterizing the pharmacological profile of this compound. These protocols should be optimized based on the specific experimental setup and objectives.
Receptor Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a ligand for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for serotonin, adrenergic, and dopamine receptors.
Principle: This is a competitive binding assay where the ability of unlabeled this compound to displace a specific radiolabeled ligand from the receptor is measured.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).
-
Radiolabeled ligand (e.g., [3H]-Ketanserin for 5-HT2A receptors, [3H]-Prazosin for α1-adrenergic receptors, [3H]-Spiperone for D2 dopamine receptors).
-
This compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Non-specific binding determinator (a high concentration of a known unlabeled ligand).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from cells or tissues known to express the target receptor.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.
-
Incubation: Add the cell membranes, radiolabeled ligand (at a concentration near its Kd), and either buffer (for total binding), non-specific binding determinator, or this compound to the wells. Incubate at a specified temperature for a duration sufficient to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the cellular response following receptor activation and are used to determine the efficacy (agonist, antagonist, or inverse agonist activity) of a compound.
Objective: To determine the effect of this compound on adenylyl cyclase activity mediated by Gi/o- or Gs-coupled receptors.
Principle: This assay measures the intracellular concentration of cAMP in response to receptor activation. For Gi/o-coupled receptors, an agonist will decrease forskolin-stimulated cAMP levels.
Materials:
-
Cells stably expressing the Gi/o- or Gs-coupled receptor of interest.
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
Reference agonist and antagonist.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Protocol:
-
Cell Culture: Culture cells to the appropriate confluency.
-
Assay: Seed cells in a microplate. Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: For Gi/o-coupled receptors, add this compound followed by a fixed concentration of forskolin. For Gs-coupled receptors, add this compound alone. Include control wells with forskolin alone (for Gi/o) or buffer (for Gs).
-
Incubation: Incubate for a specified time at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.
Objective: To determine the effect of this compound on intracellular calcium mobilization mediated by Gq-coupled receptors.
Principle: This assay uses a calcium-sensitive fluorescent dye that increases in fluorescence intensity upon binding to free intracellular calcium released from the endoplasmic reticulum following Gq-coupled receptor activation.
Materials:
-
Cells stably expressing the Gq-coupled receptor of interest.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
Reference agonist and antagonist.
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Culture and Dye Loading: Culture cells to the appropriate confluency in a black-walled, clear-bottom microplate. Load the cells with the calcium-sensitive dye.
-
Baseline Reading: Measure the baseline fluorescence of the cells.
-
Compound Addition: Inject this compound at various concentrations into the wells.
-
Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time.
-
Data Analysis: Calculate the peak fluorescence response for each concentration of this compound and generate dose-response curves to determine the EC50.
Quantitative Analysis in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of ergot alkaloids in biological samples.[9]
Objective: To quantify the concentration of this compound in plasma, urine, or tissue homogenates.
Principle: this compound is extracted from the biological matrix, separated from other components by liquid chromatography, and then detected and quantified by mass spectrometry.
Materials:
-
Biological matrix (plasma, urine, etc.).
-
This compound standard.
-
Internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Extraction solvent (e.g., acetonitrile).
-
LC-MS/MS system.
Protocol:
-
Sample Preparation: Spike the biological sample with the internal standard.
-
Extraction: Perform a protein precipitation or liquid-liquid extraction to isolate the analytes.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable chromatographic column and mobile phase gradient for separation. Set the mass spectrometer to monitor specific precursor-product ion transitions for this compound and the internal standard (Multiple Reaction Monitoring - MRM).
-
Quantification: Generate a calibration curve using known concentrations of this compound standard. Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
The pharmacological investigation of this compound is an emerging area of research. While it has been historically overshadowed by ergotamine, its potential for distinct receptor interactions and biological effects necessitates dedicated study. The protocols outlined in this document provide a framework for researchers to systematically characterize the binding affinity, functional activity, and pharmacokinetic properties of this compound. The generation of robust experimental data will be crucial in elucidating its therapeutic potential and toxicological profile. Given the limited availability of specific data for this compound, it is imperative that these generalized protocols are carefully optimized and validated for the specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacology of ergotamine and dihydroergotamine [pubmed.ncbi.nlm.nih.gov]
- 4. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylergonovine (Methergine) and Ergotamine (Ergot Alkaloids) for Medicine [picmonic.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of Ergotaminine Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of ergotaminine derivatives aimed at the discovery of novel therapeutic agents. The focus is on derivatives with potential applications in oncology and Central Nervous System (CNS) disorders. While the antiviral potential of ergot alkaloids has been suggested, specific synthetic routes and biological data for this compound derivatives in this area are not yet extensively documented in publicly available literature.
Introduction
Ergot alkaloids, a class of fungal metabolites, have a long history in medicine, with semi-synthetic derivatives being particularly valuable.[1] Ergotamine and its epimer, this compound, belong to the peptide alkaloid group and are characterized by a complex tetracyclic ergoline ring system.[2] Their biological activity stems from their structural similarity to neurotransmitters, allowing them to interact with a range of receptors, including serotonergic, dopaminergic, and adrenergic receptors.[1][3] This multifaceted pharmacology makes them attractive scaffolds for the development of new drugs targeting a variety of diseases.
This document outlines synthetic strategies for modifying the this compound structure to explore its therapeutic potential, particularly in cancer and CNS-related conditions.
Synthetic Strategies and Protocols
The synthesis of novel this compound derivatives can be approached through several key strategies, primarily focusing on modifications at the N6-position of the ergoline ring and the peptide moiety.
N-Alkylation of the Ergoline Ring
A versatile method for introducing diversity at the N6-position involves a two-step process of demethylation followed by re-alkylation. This approach allows for the synthesis of a wide range of N-substituted analogs.
Protocol 1: N-Demethylation of Ergotamine
This protocol is adapted from a method developed for the synthesis of isotopically labeled ergotamine.[2]
Materials:
-
Ergotamine-D-tartrate
-
Methanol (ice-cold)
-
m-Chloroperoxybenzoic acid (mCPBA)
-
1 M Hydrochloric acid in methanol
-
5 g/L FeCl₃·6 H₂O solution
-
Iron powder
Procedure:
-
Suspend ergotamine-D-tartrate (10 mg, 15.2 µmol) in 2 mL of ice-cold methanol.
-
After 15 minutes, add mCPBA (3.75 mg, 16.7 µmol) to the suspension and stir the reaction for 1 hour at room temperature, or until ergotamine is no longer detectable by LC-MS.
-
To the resulting homogeneous solution, add 1 M hydrochloric acid in methanol (30.4 µL), 5 g/L FeCl₃·6 H₂O solution (41.4 µL), and iron powder (8.4 mg, 150.2 µmol).
-
Stir the reaction mixture. The progress of the N-demethylation can be monitored by LC-MS.
-
Upon completion, the crude mixture containing norergotamine and northis compound can be purified by preparative HPLC.
Protocol 2: N-Alkylation of Norergotamine/Northis compound
This protocol describes the subsequent alkylation of the demethylated product to introduce novel side chains.
Materials:
-
Crude mixture of norergotamine and northis compound
-
Acetone
-
N,N-Diisopropylethylamine (DIPEA)
-
Alkylating agent (e.g., alkyl halide, R-X)
-
Acetonitrile/methanol/water mixture for purification
Procedure:
-
Dissolve the mixture of norergotamine and northis compound (1.5 mg, 2.6 µmol) in 300 µL of acetone.
-
Add DIPEA (3.9 µmol) and the desired alkylating agent (3.9 µmol) to the solution.
-
Shake the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable solvent mixture (e.g., 200 µL of acetonitrile/methanol/water + 20 mM NH₃) for purification by preparative HPLC.
Synthesis of Nitrosourea Derivatives for Anticancer Applications
Nitrosourea-containing compounds are a known class of anticancer agents. The synthesis of nitrosourea derivatives of ergolines has been reported to yield compounds with activity against leukemia in mice.[4]
Protocol 3: Synthesis of 8-[3-(2-chloroethyl)-3-nitrosoureido]-6-methylergoline
This protocol is based on the synthesis of nitrosourea derivatives of 8-amino-6-methylergoline.[4]
Materials:
-
8-amino-6-methylergoline
-
2-Chloroethyl isocyanate
-
Anhydrous formic acid
-
Sodium nitrite
Procedure: Step 1: Synthesis of the Urea Intermediate
-
React 8-amino-6-methylergoline with 2-chloroethyl isocyanate in a suitable solvent to form the corresponding urea derivative.
-
Purify the urea intermediate by appropriate chromatographic techniques.
Step 2: Nitrosation
-
Dissolve the purified urea intermediate in anhydrous formic acid.
-
Cool the solution in an ice bath and add sodium nitrite portion-wise while maintaining the temperature below 0°C.
-
Stir the reaction mixture at low temperature for a specified time.
-
Quench the reaction by pouring it into ice water and extract the product with an organic solvent.
-
Purify the final nitrosourea derivative by chromatography.
Biological Evaluation Protocols
Following synthesis and purification, the novel this compound derivatives should be subjected to a battery of biological assays to determine their therapeutic potential.
Protocol 4: In Vitro Cytotoxicity Assay for Anticancer Screening
Cell Lines:
-
A panel of human cancer cell lines relevant to the desired therapeutic area (e.g., lung, breast, prostate cancer cell lines).
-
A non-cancerous cell line to assess general cytotoxicity.
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized this compound derivatives for 48-72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each derivative.
Protocol 5: Receptor Binding Assays for CNS Activity
Receptors:
-
Serotonin receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A)
-
Dopamine receptors (e.g., D1, D2, D3)
-
Adrenergic receptors (e.g., α1, α2)
Procedure:
-
Prepare cell membrane homogenates expressing the receptor of interest.
-
Perform competitive radioligand binding assays using a known radiolabeled ligand for each receptor.
-
Incubate the membrane homogenates with the radioligand in the presence of varying concentrations of the synthesized this compound derivatives.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the derivatives for each receptor.
Quantitative Data
The following tables summarize some of the available quantitative data for ergotamine and its derivatives. This data can serve as a benchmark for newly synthesized compounds.
Table 1: Anticancer Activity of Ergotamine and Derivatives
| Compound | Cell Line | Assay | Result | Reference |
| Ergotamine | H1299 (Lung Cancer) | Cell Proliferation | EC50 ~ 25 µM | Not explicitly cited |
| Ergotamine | H460 (Lung Cancer) | Cell Proliferation | EC50 ~ 25 µM | Not explicitly cited |
| Ergotamine | A549 (Lung Cancer) | Cell Proliferation | EC50 ~ 13 µM | Not explicitly cited |
| Dihydroergocristine | KB-V-1 (Chemoresistant) | Cytotoxicity | IC50 = 17.19 µM | [5] |
| 8-[3-(2-chloroethyl)-3-nitrosoureido]-6-methylergoline (5a) | L1210 Leukemia (in vivo) | Antitumor Activity | Active | [4] |
| 8-[3-(2-chloroethyl)-3-nitrosoureido]-1-nitroso-6-methylergoline (5c) | L1210 Leukemia (in vivo) | Antitumor Activity | Active | [4] |
Table 2: Receptor Binding Affinities of Ergot Alkaloid Derivatives
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| Lisuride | D2 Dopamine | High | [6] |
| Ergosine | D2 Dopamine | High | [6] |
| Bromodihydroergosine | D2 Dopamine | High | [6] |
| Lisuride | D3 Dopamine | High | [6] |
| Ergosinine | D3 Dopamine | High | [6] |
| Ergosine | D3 Dopamine | High | [6] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and screening of this compound derivatives.
Signaling Pathways in Cancer
The anticancer activity of ergotamine derivatives may involve the modulation of key signaling pathways.
Caption: Potential signaling pathways modulated by anticancer this compound derivatives.
CNS Receptor Interactions
The effects of this compound derivatives on the CNS are mediated by their interaction with various neurotransmitter receptors.
Caption: Interaction of this compound derivatives with CNS receptors.
References
- 1. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ergot alkaloids. Synthesis of nitrosourea derivatives of ergolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Bioassay for Ergotaminine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergotaminine is the C-8 epimer of ergotamine, a well-known ergot alkaloid with a complex pharmacological profile. Historically, the "-inine" epimers of ergot alkaloids were considered biologically inactive or significantly less potent than their "-ine" counterparts. However, recent studies have demonstrated that S-epimers, including this compound, can exhibit significant biological activity, such as vasoconstriction.[1][2] This finding underscores the importance of developing robust bioassays to characterize the activity of this compound for toxicological assessment and to explore its potential pharmacological relevance.
This document provides detailed application notes and protocols for developing a cell-based bioassay to determine the functional activity of this compound. Ergotamine and, by extension, this compound, are known to interact with a broad range of G protein-coupled receptors (GPCRs), including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[3][4][5] Given ergotamine's high affinity for several of these receptors and the observed vasoactive effects of this compound, a primary bioassay targeting the human 5-HT2A receptor is proposed. A secondary assay targeting the human dopamine D2 receptor is also described to provide a more comprehensive pharmacological profile.
Principle of the Bioassays
The proposed bioassays utilize recombinant cell lines stably expressing the human GPCR of interest. The activity of this compound is determined by measuring the downstream second messenger signaling upon receptor activation.
-
Primary Assay (5-HT2A Receptor): The 5-HT2A receptor is a Gq-coupled GPCR. Upon agonist binding, it activates phospholipase C (PLC), leading to an increase in intracellular calcium levels. This change in calcium concentration can be quantitatively measured using a calcium-sensitive fluorescent dye.
-
Secondary Assay (Dopamine D2 Receptor): The dopamine D2 receptor is a Gi-coupled GPCR. Agonist activation of the D2 receptor inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can be quantified using various commercially available assay kits, such as those based on competitive immunoassays or reporter gene systems.
Data Presentation
Table 1: Receptor Binding Profile of Ergotamine
This table summarizes the binding affinities (Ki) of ergotamine for various human receptors. This data serves as a reference for understanding the potential targets of this compound and for comparing the relative potencies of the two epimers.
| Receptor Subtype | Ki (nM) |
| Serotonin | |
| 5-HT1A | 1.9 |
| 5-HT1B | 0.4 |
| 5-HT1D | 0.6 |
| 5-HT1E | 575.43[6] |
| 5-HT2A | 1.2 |
| 5-HT2B | 0.7 |
| 5-HT2C | 3.2 |
| Dopamine | |
| D1 | 180 |
| D2 | 1.8 |
| D3 | 1.3 |
| D4 | 2.5 |
| D5 | 130 |
| Adrenergic | |
| α1A | 1.0 |
| α1B | 4.0 |
| α1D | 3.2 |
| α2A | 0.8 |
| α2B | 1.6 |
| α2C | 1.3 |
| β1 | >10,000 |
| β2 | >10,000 |
| β3 | >10,000 |
Note: Data compiled from various sources. Actual values may vary depending on the experimental conditions.
Table 2: Expected Outcome of this compound Bioassays
This table outlines the anticipated results from the proposed bioassays, which will be used to quantify the functional potency of this compound.
| Assay | Receptor | Coupling | Second Messenger | Expected Response to this compound | Potency Metric |
| Primary | 5-HT2A | Gq | ↑ Intracellular Ca2+ | Concentration-dependent increase in fluorescence | EC50 |
| Secondary | Dopamine D2 | Gi | ↓ cAMP | Concentration-dependent decrease in signal | IC50 |
Mandatory Visualizations
References
- 1. Assessment of the vasoactive effects of the (S)-epimers of ergot alkaloids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ergotamine - Wikipedia [en.wikipedia.org]
- 6. 15502 [pdspdb.unc.edu]
Application Note: Capillary Electrophoresis for the Separation of Ergotamine and Ergotaminine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergotamine is a clinically significant ergot alkaloid used in the treatment of migraine headaches. Its biological activity is intrinsically linked to its stereochemistry, particularly at the C-8 position. Epimerization at this position leads to the formation of ergotaminine, a diastereomer with significantly reduced pharmacological activity. Consequently, the accurate separation and quantification of ergotamine from its inactive epimer, this compound, are critical for quality control in pharmaceutical formulations and for pharmacokinetic studies. Capillary electrophoresis (CE) offers a high-efficiency, rapid, and low-solvent consumption alternative to traditional high-performance liquid chromatography (HPLC) methods for the chiral separation of these compounds. This application note provides a detailed protocol for the separation of ergotamine and this compound using cyclodextrin-modified capillary zone electrophoresis (CZE).
Principle of Separation
The separation of the epimers ergotamine and this compound is achieved by capillary zone electrophoresis using a background electrolyte (BGE) containing cyclodextrins as chiral selectors. Ergotamine and this compound are basic compounds and will be positively charged in an acidic buffer. Under the influence of an electric field, they migrate towards the cathode. Cyclodextrins are chiral, truncated cone-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They form transient, diastereomeric inclusion complexes with the ergot alkaloid epimers. The differential stability of these complexes, based on the three-dimensional structure of the epimers, leads to differences in their apparent electrophoretic mobilities, enabling their separation. The use of a combination of β-cyclodextrin and γ-cyclodextrin, along with urea to enhance solubility and poly(vinyl alcohol) to suppress electroosmotic flow, allows for a robust and efficient separation.
Experimental Protocols
This protocol is based on the method described by Frach and Blaschke (1998) for the separation of ergot alkaloids and their epimers.[1]
Instrumentation and Materials
-
Capillary Electrophoresis System: Equipped with a UV detector capable of monitoring at 214 nm.
-
Fused-Silica Capillary: 37 cm total length (30 cm to the detector), 50 µm internal diameter.[1]
-
Reagents:
-
Ergotamine tartrate (Reference Standard)
-
This compound (Reference Standard)
-
β-cyclodextrin (CD)
-
γ-cyclodextrin (CD)
-
Urea
-
Poly(vinyl alcohol) (PVA)
-
Phosphoric acid
-
Sodium hydroxide
-
Methanol (for sample preparation)
-
Deionized water
-
Preparation of the Background Electrolyte (BGE)
-
Prepare a phosphate buffer solution by dissolving an appropriate amount of phosphoric acid in deionized water and adjusting the pH to 2.5 with sodium hydroxide.
-
To the phosphate buffer, add the following components to their final concentrations:[1]
-
20 mM β-cyclodextrin
-
8 mM γ-cyclodextrin
-
2 M Urea
-
0.3% (w/w) Poly(vinyl alcohol)
-
-
Sonicate the solution to ensure all components are fully dissolved.
-
Filter the BGE through a 0.45 µm syringe filter before use.
Sample Preparation
-
Prepare individual stock solutions of ergotamine tartrate and this compound in methanol.
-
Prepare a mixed standard solution containing both ergotamine and this compound at the desired concentration by diluting the stock solutions with the BGE or a suitable solvent.
Capillary Electrophoresis Procedure
-
Capillary Conditioning (for a new capillary):
-
Rinse the capillary with 1 M sodium hydroxide for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the BGE for 15 minutes.
-
-
Pre-run Conditioning (between injections):
-
Rinse the capillary with 0.1 M sodium hydroxide for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with the BGE for 5 minutes.
-
-
Injection:
-
Inject the sample hydrodynamically at a pressure of 50 mbar for 5 seconds (or as optimized for the specific instrument).
-
-
Separation:
-
Detection:
-
Monitor the absorbance at 214 nm.[1]
-
Data Presentation
The following tables summarize the expected quantitative data for the separation of ergotamine and this compound based on the described method and data from related studies.
Table 1: Electrophoretic Parameters
| Parameter | Value | Reference |
| Migration Time (Ergotamine) | Not explicitly reported | |
| Migration Time (this compound) | Not explicitly reported | |
| Resolution (Rs) | > 1.5 (implied by successful separation of epimers) | [1] |
| Analysis Time | < 12 minutes | [1] |
Note: While the primary literature source confirms the successful separation of ergot alkaloid epimers, the specific migration times for ergotamine and this compound were not explicitly stated. These values should be determined experimentally.
Table 2: Method Validation Parameters
| Parameter | Ergotamine | This compound | Reference |
| Linearity Range | 1-80 µg/mL | Not explicitly reported | [2] |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly reported | |
| Limit of Detection (LOD) | ~9 x 10⁻⁸ M (~0.05 µg/mL) | ~9 x 10⁻⁸ M (~0.05 µg/mL) | [1] |
| Limit of Quantification (LOQ) | Not explicitly reported | Not explicitly reported | |
| Recovery | 50-97% (for ergot alkaloids in general from biological matrix) | 50-97% (for ergot alkaloids in general from biological matrix) | [1] |
| Precision (%RSD) | ≤ 1.10% (Intra- and inter-day) | Not explicitly reported | [2] |
Note: The validation parameters for linearity and precision are derived from a CE method for ergotamine in a pharmaceutical formulation, which may have different BGE and conditions. The LOD is reported for ergot alkaloids in general under the specified method. The recovery data is for the extraction from a biological matrix, not for the CE method itself. These values provide an estimate of expected performance and should be validated for the specific application.
Visualization
Experimental Workflow
The following diagram illustrates the logical workflow for the capillary electrophoresis separation of ergotamine and this compound.
Caption: Workflow for the CE separation of ergotamine and this compound.
Conclusion
The described capillary electrophoresis method provides a powerful tool for the baseline separation of the epimers ergotamine and this compound. The use of a mixed cyclodextrin system in a low pH buffer is key to achieving the necessary chiral recognition. This application note offers a detailed protocol that can be adapted and validated for routine quality control analysis of pharmaceutical products and for research purposes in drug development. The high efficiency and short analysis time of CE make it a valuable technique for ensuring the purity and potency of ergotamine-containing medications.
References
In Vitro Models for Studying Ergotaminine Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergotamine, and its epimer ergotaminine, are ergot alkaloids that have significant pharmacological and toxicological effects. Understanding their mechanisms of action, cytotoxicity, metabolism, and bioavailability is crucial for drug development and risk assessment. In vitro models provide a powerful and ethical approach to investigate these effects at the cellular and molecular level. This document provides detailed application notes and protocols for utilizing various in vitro systems to study the effects of this compound and its parent compound, ergotamine.
Application Notes
Cellular Models for Cytotoxicity and Viability Assessment
A variety of cell lines can be employed to assess the cytotoxic and anti-proliferative effects of ergotamine and this compound. The choice of cell line should be guided by the specific research question, considering tissue-specific effects and metabolic competence.
-
Hepatotoxicity: The human liver cancer cell line HepG2 is a widely used model for assessing the hepatotoxicity of compounds. These cells retain many of the metabolic functions of primary hepatocytes, making them suitable for studying the metabolism-induced toxicity of ergot alkaloids.
-
Gastrointestinal Toxicity: The human colon adenocarcinoma cell line HT-29 and other colorectal cancer cell lines are relevant for studying the effects of orally ingested ergot alkaloids on the gastrointestinal tract.
-
Neurotoxicity: Primary human astrocytes (NHA ) and renal proximal tubule epithelial cells (RPTEC ) can be used to investigate the neurotoxic and nephrotoxic potential of these compounds, respectively.[1]
-
General Cytotoxicity: Various cancer cell lines can be utilized to screen for general cytotoxic or anti-cancer properties.
In Vitro Blood-Brain Barrier Models
To study the potential central nervous system effects of ergotamine and this compound, it is essential to assess their ability to cross the blood-brain barrier (BBB). In vitro BBB models provide a valuable tool for this purpose.
-
Transwell Models: These models consist of a semi-permeable membrane separating two compartments, an apical (blood) side and a basolateral (brain) side. Endothelial cells, often in co-culture with astrocytes and pericytes, are grown on the membrane to form a tight monolayer that mimics the BBB. The permeability of ergot alkaloids can be assessed by measuring their passage from the apical to the basolateral compartment.
-
Transendothelial Electrical Resistance (TEER): TEER measurement is a non-invasive method to assess the integrity of the endothelial cell monolayer in Transwell models. A high TEER value indicates a tight barrier, which is crucial for reliable permeability studies.
Data Presentation
Table 1: Summary of In Vitro Cytotoxicity Data for Ergotamine
| Cell Line | Assay | Endpoint | IC50 Value (µM) | Reference |
| Colorectal cells | Cell Viability | 48 hours | 100 | [2] |
| HepG2 | Cytotoxicity | Not specified | Weak toxic effect observed | |
| HT-29 | Cytotoxicity | Not specified | Weak toxic effect observed |
Note: Data for this compound is limited in the reviewed literature. Further studies are needed to establish its specific cytotoxic profile.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using Lactate Dehydrogenase (LDH) Assay
This protocol describes the measurement of cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.
Materials:
-
Target cells (e.g., HepG2, HT-29)
-
Cell culture medium and supplements
-
Ergotamine and/or this compound stock solutions
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of ergotamine and/or this compound in cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (cells lysed with a lysis buffer provided in the kit).
Protocol 2: Analysis of Ergotamine and this compound in Cell Culture Media by HPLC
This protocol outlines a general method for the quantification of ergotamine and this compound in cell culture samples using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a suitable detector (e.g., UV or fluorescence)
-
Reversed-phase C18 or C8 column
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Formic acid or other suitable buffer components
-
Ergotamine and this compound analytical standards
-
Cell culture supernatant samples
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant.
-
Centrifuge to remove any cellular debris.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analytes and remove interfering substances from the media.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1 M formic acid). A typical mobile phase could be a mixture of acetonitrile and water.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength of 254 nm or fluorescence detection with excitation and emission wavelengths appropriate for ergot alkaloids.
-
-
Standard Curve Preparation: Prepare a series of standard solutions of ergotamine and this compound of known concentrations in a matrix similar to the samples.
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Data Quantification: Identify and quantify the peaks corresponding to ergotamine and this compound in the sample chromatograms by comparing their retention times and peak areas to those of the standards.
Mandatory Visualization
Signaling Pathways
Ergotamine exerts its effects by interacting with multiple receptor systems, primarily serotonergic, dopaminergic, and adrenergic receptors.
Caption: Ergotamine's multi-receptor signaling interactions.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro effects of this compound.
References
Application Notes and Protocols for the Crystallization of Ergotaminine for X-ray Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for obtaining single crystals of ergotaminine suitable for X-ray diffraction analysis. The protocols are based on established crystallization techniques and specific findings related to ergot alkaloids.
Introduction
This compound is the C-8 epimer of ergotamine, a prominent ergot alkaloid produced by fungi of the Claviceps genus.[1][2] Determining its three-dimensional structure through X-ray crystallography is crucial for understanding its physicochemical properties and biological inactivity compared to ergotamine. Obtaining well-ordered single crystals is the most critical and often the most challenging step in this process.[3][4] The following protocols describe methods that can be employed to grow high-quality this compound crystals.
The primary challenge in crystallizing this compound lies in its relationship with ergotamine. The two compounds can interconvert in solution, a process known as epimerization.[1][2] However, this phenomenon can be exploited, as this compound is often less soluble than ergotamine, allowing it to selectively crystallize from a solution containing both epimers.[1][2]
Experimental Protocols
Three primary methods are presented for the crystallization of this compound:
-
Slow Evaporation: A straightforward method where the solvent is slowly removed from a saturated solution of the compound, leading to supersaturation and crystal growth.
-
Vapor Diffusion: A gentle technique where a precipitant slowly diffuses into a solution of the macromolecule, inducing crystallization. This method is particularly useful when only small amounts of the compound are available.
-
Crystallization via Epimerization: A specific method that leverages the lower solubility of this compound compared to ergotamine.
Protocol 1: Slow Evaporation
This method is suitable for obtaining crystals from a purified sample of this compound.
Materials:
-
Purified this compound
-
Crystallization-grade solvents (e.g., toluene, acetone, methanol, dichloromethane)[5][6][7]
-
Small, clean crystallization vessel (e.g., vial, beaker)
-
Parafilm or a loose-fitting cap
Procedure:
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent or solvent mixture at room temperature. Toluene is a documented solvent for the crystallization of related ergot alkaloids.[5][6]
-
Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate matter.
-
Cover the vessel in a way that allows for slow evaporation of the solvent. This can be achieved by covering the opening with parafilm and piercing a few small holes in it.
-
Place the vessel in a vibration-free environment at a constant temperature.
-
Monitor the vessel for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion (Hanging Drop Method)
This is a widely used method for protein crystallization that can be adapted for small molecules like this compound.
Materials:
-
Purified this compound
-
A "good" solvent in which this compound is soluble
-
An "anti-solvent" in which this compound is insoluble but which is miscible with the good solvent
-
24-well crystallization plate
-
Siliconized glass cover slips
-
Grease for sealing
Procedure:
-
Prepare a reservoir solution of the anti-solvent in the wells of the crystallization plate.
-
Prepare a concentrated solution of this compound in the good solvent.
-
On a siliconized cover slip, place a small drop (1-2 µL) of the this compound solution.
-
Invert the cover slip and place it over a well, sealing it with grease.
-
The vapor of the anti-solvent from the reservoir will slowly diffuse into the drop, reducing the solubility of this compound and inducing crystallization.
-
Incubate the plate in a stable temperature environment and monitor for crystal growth.
Protocol 3: Crystallization via In Situ Epimerization
This protocol is based on the observation that this compound can be crystallized from a solution where ergotamine is converting to this compound.[1][2]
Materials:
-
Ergotamine (or a mixture of ergotamine and this compound)
-
Solvent for epimerization (e.g., methanol, ethanol)
-
Sealed vial
Procedure:
-
Dissolve ergotamine in a suitable solvent in a clean vial. The process of epimerization will lead to the formation of this compound in the solution.
-
Seal the vial to prevent rapid evaporation.
-
Store the vial in the dark at ambient temperature for an extended period (e.g., two weeks).[1]
-
Due to the substantial solubility difference, the less soluble this compound will slowly crystallize out of the solution.[1][2]
-
Once suitable crystals have formed, they can be carefully harvested for X-ray analysis.
Data Presentation
The following table summarizes the crystallographic data for this compound obtained from single-crystal X-ray diffraction analysis as reported in the literature.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1][2] |
| Space Group | P2₁ | [1][2] |
| a (Å) | Data not available in abstract | |
| b (Å) | Data not available in abstract | |
| c (Å) | Data not available in abstract | |
| α (°) | 90 | |
| β (°) | Data not available in abstract | |
| γ (°) | 90 | |
| Volume (ų) | Data not available in abstract | |
| Z | Data not available in abstract | |
| Temperature (K) | 296 | [2] |
| R-factor | 0.047 | [2] |
| wR-factor | 0.093 | [2] |
Note: Specific unit cell dimensions were not available in the provided search result abstracts. Accessing the full crystallographic information file (CIF) would be necessary for these details.
Visualizations
Experimental Workflows
Caption: Experimental workflows for the three described crystallization methods.
Logical Relationships in Crystallization
Caption: Key parameters influencing the nucleation and growth of high-quality single crystals.
References
- 1. kinampark.com [kinampark.com]
- 2. Conformational analysis of the ergot alkaloids ergotamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. unifr.ch [unifr.ch]
- 5. researchgate.net [researchgate.net]
- 6. DE401109C - Process for the preparation of salts of ergotamine - Google Patents [patents.google.com]
- 7. Crystallization Development And Optimization Pharmaceutical CDMO & CRO Services [crystalpharmatech.com]
Troubleshooting & Optimization
Technical Support Center: Ergotaminine Purification
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of ergotaminine and related ergot alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in purifying this compound?
A1: The primary challenge is managing the epimerization between ergotamine and its diastereomer, this compound.[1][2][3] These two compounds exist in a reversible equilibrium, and their interconversion is influenced by factors such as pH, solvent, and temperature.[2][4] This complicates purification, as the desired compound can convert into its epimer during the process, affecting yield and purity.
Q2: Why is it crucial to separate ergotamine from this compound?
A2: The two epimers exhibit different biological activities, with the "-ine" forms (e.g., ergotamine) being more toxicologically relevant than the "-inine" forms (e.g., this compound).[2][5] Therefore, for pharmaceutical applications and toxicological studies, it is essential to isolate the specific epimer of interest in a pure form.
Q3: What analytical techniques are recommended for monitoring the purification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both the separation and quantification of ergot alkaloids.[5][6][7] Common detection methods include fluorescence detection (HPLC-FLD) and tandem mass spectrometry (HPLC-MS/MS), with the latter being a confirmatory technique.[5][6][7] Thin-Layer Chromatography (TLC) can also be used for qualitative analysis and monitoring the progress of the purification.
Q4: How can I minimize the degradation of this compound during purification?
A4: Ergot alkaloids are sensitive and can degrade under harsh conditions.[8] It is crucial to use mild conditions throughout the purification process. This includes avoiding high temperatures and extreme pH levels.[3] Proper storage of both the initial material and the purified product is also important; storage at -20°C is recommended to maintain the stability of ergot alkaloid concentrations, although long-term stability should be monitored.[9]
Troubleshooting Guide
Problem 1: Poor Separation of Ergotamine and this compound
Symptoms:
-
Co-elution of peaks in HPLC analysis.
-
Low purity of the final product due to epimer contamination.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inadequate Chromatographic Conditions | Optimize the HPLC method. Consider using a phenyl-hexyl column, which has shown good resolution for ergot alkaloids.[1][10] Adjust the mobile phase composition and gradient. A common mobile phase consists of a buffered aqueous solution (e.g., ammonium bicarbonate) and an organic solvent like acetonitrile.[10] |
| Epimerization During Analysis | Control the temperature of the autosampler to minimize interconversion of the epimers during long analytical runs.[3] Ensure the pH of the mobile phase is maintained to favor the stability of the desired epimer. |
Problem 2: Low Yield of Purified this compound
Symptoms:
-
The final amount of purified this compound is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Initial Extraction | Ensure the extraction solvent is appropriate for your starting material. Mixtures of organic solvents like toluene and ethanol have been used for efficient extraction from ergot.[11][12] The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is another efficient extraction procedure.[5][6] |
| Loss of Analyte During Cleanup | Optimize the cleanup procedure. Solid-Phase Extraction (SPE) is a common method for removing interfering substances.[6][13] Ensure the pH of the elution solvents is adjusted correctly to effectively elute the ergot alkaloids from the SPE column.[13] |
| Degradation of this compound | As mentioned previously, use mild conditions (temperature, pH) throughout the process to prevent the breakdown of the target molecule.[3][8] |
| Unwanted Epimerization | Conditions that favor the conversion of this compound to ergotamine will reduce the yield of the former. Carefully control pH, temperature, and solvent exposure to maintain the desired epimeric form.[2][4] |
Problem 3: Presence of Impurities in the Final Product
Symptoms:
-
Additional peaks in the chromatogram of the purified sample.
-
Difficulty in inducing crystallization of the final product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Removal of Matrix Components | The initial crude extract often contains oils and lipids that can inhibit crystallization and interfere with purification.[11][12] A multi-step cleanup process involving liquid-liquid extraction followed by SPE can be effective.[11] For example, an acidic aqueous extraction can separate the more polar alkaloids from non-polar lipids.[11] |
| Formation of By-products | Harsh chemical treatments or inappropriate storage can lead to the formation of degradation products. Ensure all solvents are of high purity and that the purification is carried out under conditions that preserve the integrity of the this compound molecule. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on ergot alkaloid purification and analysis.
Table 1: Recovery of Ergot Alkaloids Using Different Extraction and Cleanup Methods
| Method | Alkaloids | Matrix | Average Recovery (%) | Coefficient of Variation (CV) (%) | Reference |
| Solid-Phase Extraction (SPE) | Ergonovine, Ergotamine, Ergocornine, α-Ergocryptine, Ergocristine | Wheat | 88.1 | 5.33 | [13] |
| Modified QuEChERS | Ergosine, Ergocornine, Ergocryptine, Ergocristine | Barley | 90 - 98 | Not Specified | [6] |
| Solid-Liquid Extraction (SLE) | Ergosine, Ergocornine, Ergocryptine, Ergocristine | Barley | 60 - 70 | Not Specified | [6] |
| Solid Phase Filtration (SPF) with basic alumina | Ergotamine, Ergocristine, α-Ergokryptine | Not Specified | 89.3 - 99.8 | 2.8 - 12.4 | [1] |
Table 2: Impact of Processing and Digestion on Ergot Alkaloid Content
| Process | Ergot Alkaloid Type | Change in (R)-epimer Percentage | Reference |
| Baking Cookies | All Tested EAs | Decrease (shift toward (S)-epimer) | [14] |
| In Vitro Digestion | Ergotamine | Increase from 32% to 51% | [14] |
| In Vitro Digestion | Ergosine | Increase from 35% to 55% | [14] |
| In Vitro Digestion | Ergotoxine-type EAs | Decrease (shift toward (S)-epimer) | [14] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Cleanup
This protocol is adapted from procedures described for the purification of ergot alkaloids from a primary organic extract.[11][12]
-
Acidic Extraction: Extract the primary organic extract (e.g., in toluene/ethanol) with an aqueous acid solution (e.g., hydrochloric acid). This will transfer the protonated ergot alkaloids into the aqueous phase, leaving non-polar impurities like oils and lipids in the organic phase.
-
Phase Separation: Separate the aqueous extract containing the alkaloid salts.
-
Basification: Increase the pH of the aqueous extract to above 7.0 using a suitable base (e.g., sodium hydroxide solution). This deprotonates the alkaloids, making them less water-soluble.
-
Back Extraction: Extract the basified aqueous solution with a water-immiscible organic solvent (e.g., toluene). The ergot alkaloids will transfer back into the organic phase.
-
Concentration: The resulting purified organic extract can then be concentrated, and the ergot alkaloids can be crystallized.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol is based on a method for determining ergot alkaloids in wheat.[13]
-
Sample Extraction: Extract the sample with a mixture of methanol and 0.25% concentrated phosphoric acid (40:60, v/v) at a pH of 2.2.
-
SPE Column Conditioning: Use a strong cation-exchange SPE disk or column. Condition the column according to the manufacturer's instructions.
-
Sample Loading: Load the acidic extract onto the SPE column. The positively charged ergot alkaloids will bind to the negatively charged stationary phase.
-
Washing: Wash the column with a strong wash solvent (e.g., methanol/0.25% concentrated H3PO4, 40:60) to remove matrix interferences.
-
Elution: Elute the ergot alkaloids from the column by using an elution solvent with a slightly basic pH (pH 9). This neutralizes the charge on the alkaloids, allowing them to be released from the column.
-
Further Analysis: The eluate can then be analyzed by HPLC or further processed.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. First Synthesis of Ergotamine-13CD3 and this compound-13CD3 from Unlabeled Ergotamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Ergot Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3880734A - Process for the separation of ergotamine - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 11. EP1742953B1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]
- 12. WO2005082910A1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]
- 13. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation and epimerization of ergot alkaloids after baking and in vitro digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ergotamine Yield from Claviceps Fermentation
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the yield of ergotamine from Claviceps purpurea fermentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development efforts.
Troubleshooting Guide: Low Ergotamine Yield
Low or inconsistent ergotamine yield is a common challenge in Claviceps purpurea fermentation. This guide provides a systematic approach to identifying and resolving potential issues.
| Problem | Potential Cause | Recommended Action |
| Good biomass growth but low or no ergotamine production. | Suboptimal Secondary Metabolism Induction: Ergotamine is a secondary metabolite, and its production is often triggered by specific nutrient limitations or culture conditions. | - Check Phosphate Levels: High phosphate concentrations in the media are known to repress the ergot alkaloid biosynthesis gene cluster. Ensure phosphate levels are low during the production phase.[1][2][3] - Nutrient Limitation: Secondary metabolite production is often initiated upon the depletion of a key nutrient, such as nitrogen. Consider a two-phase fermentation strategy with an initial growth phase followed by a production phase with a reformulated medium.[2][3] |
| Inappropriate Mycelial Morphology: High-yielding cultures are often characterized by a specific "plectenchymatic" or chlamydospore-like morphology.[1][4] | - Microscopic Examination: Regularly examine the mycelial morphology. The presence of filamentous, non-differentiated hyphae may correlate with low productivity. - Strain Selection: Re-evaluate the strain's ability to form the desired morphology under your fermentation conditions. | |
| Precursor Limitation: Tryptophan is a key precursor for ergot alkaloid biosynthesis.[5] Insufficient availability will limit ergotamine production. | - Precursor Feeding: Implement a precursor feeding strategy by adding tryptophan to the fermentation broth. Start with a concentration of around 500 mg/L and optimize.[6] | |
| Slow or stalled fermentation with low biomass and low ergotamine yield. | Suboptimal Fermentation Parameters: Incorrect temperature, pH, or dissolved oxygen (DO) levels can inhibit both growth and production. | - Temperature Control: Maintain the temperature between 24-25°C. - pH Management: Control the pH of the culture, typically in the range of 5.0 to 6.2.[4] - Aeration and Agitation: Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen. Oxygen limitation can be a significant bottleneck. The use of oxygen vectors like perfluorocarbons has been shown to increase yield.[7] |
| Media Composition Issues: Imbalance in the carbon-to-nitrogen ratio or lack of essential minerals can hinder fermentation. | - Media Optimization: Review and optimize the media composition. High concentrations of sucrose and the simultaneous utilization of citric acid have been correlated with high alkaloid production.[8][9] | |
| Inconsistent yields between fermentation batches. | Inoculum Variability: The age, quality, and quantity of the inoculum can significantly impact fermentation performance. | - Standardize Inoculum Preparation: Develop a standardized protocol for inoculum preparation, ensuring consistent age, cell density, and morphology. |
| Contamination: The presence of competing microorganisms can drastically reduce yield. | - Aseptic Technique: Reinforce strict aseptic techniques throughout the entire process. - Microscopic and Visual Inspection: Regularly check for signs of contamination, such as changes in broth color, unusual odors, or the presence of foreign microorganisms under the microscope. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal morphology for Claviceps purpurea in submerged culture for high ergotamine yield?
A1: High-yielding strains of Claviceps purpurea in submerged culture typically exhibit a plectenchymatic or chlamydospore-like morphology.[1][4] This morphology is characterized by thick, shorter, and more branched hyphae, often with swollen, lipid-rich cells, as opposed to the long, thin, and filamentous hyphae of a purely vegetative growth phase. The formation of these specialized cells is associated with the onset of secondary metabolism and alkaloid production.
Q2: How does phosphate concentration affect ergotamine production?
A2: High concentrations of inorganic phosphate in the fermentation medium have been shown to inhibit ergot alkaloid synthesis.[1] The genes responsible for ergot alkaloid biosynthesis are organized in a gene cluster, and the expression of these genes is repressed by high phosphate levels. Therefore, it is crucial to maintain low phosphate concentrations during the production phase to maximize ergotamine yield.
Q3: What is the role of tryptophan in ergotamine biosynthesis?
A3: Tryptophan is a primary precursor for the biosynthesis of the ergoline ring structure, which is the core of all ergot alkaloids, including ergotamine.[5] The first committed step in the biosynthetic pathway is the prenylation of L-tryptophan. Insufficient availability of tryptophan will directly limit the rate of ergotamine synthesis.
Q4: Can I use a fed-batch strategy to improve ergotamine yield?
A4: Yes, a fed-batch fermentation strategy can be highly effective for improving ergotamine yield. By feeding key nutrients, such as the carbon source (e.g., sucrose) and the precursor (tryptophan), throughout the fermentation, you can maintain optimal concentrations, avoid substrate inhibition, and prolong the productive phase of the culture.
Q5: How can I confirm the presence of ergotamine in my fermentation broth?
A5: The most common and reliable method for the identification and quantification of ergotamine is High-Performance Liquid Chromatography (HPLC).[10][11] This technique allows for the separation of ergotamine from other components in the broth and its quantification by comparing the peak area to that of a known standard. Confirmation can be achieved using a fluorescence detector or by mass spectrometry (MS).
Data Presentation: Media Composition and Fermentation Parameters
The following tables summarize quantitative data from various studies on Claviceps purpurea fermentation for ergot alkaloid production.
Table 1: Example Media Compositions for Ergotamine Production
| Component | Concentration (g/L) | Reference |
| Medium 1 | ||
| Sucrose | 100 | [4] |
| Asparagine | 10 | [4] |
| Ca(NO₃)₂ | 1 | [4] |
| MgSO₄·7H₂O | 0.25 | [4] |
| KH₂PO₄ | 0.25 | [4] |
| KCl | 0.1 | [4] |
| FeSO₄·7H₂O | 0.33 | [4] |
| ZnSO₄·7H₂O | 0.27 | [4] |
| Yeast Extract | 0.1 | [4] |
| Cysteine Hydrochloride | 0.01 | [4] |
| Medium 2 (T25) | ||
| Sucrose | 300 | [9] |
| Citric Acid | 15 | [9] |
| KH₂PO₄ | 0.5 | [9] |
| MgSO₄·7H₂O | 0.25 | [9] |
| Yeast Extract | 0.1 | [9] |
| KCl | 0.12 | [9] |
| FeSO₄·7H₂O | 0.007 | [9] |
| ZnSO₄·7H₂O | 0.006 | [9] |
Table 2: Fermentation Parameters and Reported Ergotamine Yields
| Parameter | Value | Reported Yield | Reference |
| Temperature | 24°C | - | [4] |
| pH | 5.0 (adjusted with NH₄OH) | - | [4] |
| Agitation | 150 rpm | - | |
| Incubation Time | 10-14 days | ~1 mg/mL | [4] |
| Oxygenation | Enhanced with perfluorocarbons | Six-fold increase in ergotamine | [7] |
Experimental Protocols
1. Inoculum Preparation
-
Maintain Claviceps purpurea on a suitable agar medium (e.g., Potato Dextrose Agar or a specialized seed medium) at 20-25°C.
-
After 2-3 weeks of incubation, when the culture shows abundant sporulation or the desired mycelial morphology, aseptically transfer a small portion of the culture to a flask containing a liquid seed medium.
-
Incubate the seed culture on a rotary shaker (e.g., 150-220 rpm) at 24-25°C for 4-7 days.
-
The resulting seed culture, which should have a high density of viable mycelia, is then used to inoculate the production fermenter.
2. Fermentation
-
Prepare the production medium in a sterile fermenter.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Maintain the fermentation parameters as specified (e.g., temperature at 24-25°C, pH controlled between 5.0-6.2, and adequate aeration and agitation).
-
Monitor the fermentation progress by periodically taking samples to measure biomass, substrate consumption, and ergotamine production.
-
If employing a fed-batch strategy, begin feeding the concentrated nutrient solution after the initial growth phase, based on the monitoring data.
-
Harvest the fermentation broth when ergotamine concentration reaches its maximum, typically after 10-14 days.
3. Ergotamine Extraction and Analysis
-
Separate the mycelia from the fermentation broth by filtration or centrifugation.
-
Adjust the pH of the supernatant to alkaline conditions (e.g., pH 8.0-8.5) with a suitable base (e.g., ammonium hydroxide).
-
Extract the ergotamine from the alkalinized broth using an organic solvent such as chloroform or a mixture of chloroform and isopropanol.
-
Concentrate the organic extract under reduced pressure.
-
Redissolve the crude extract in a suitable solvent for HPLC analysis.
-
HPLC Analysis:
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or phosphoric acid, pH adjusted).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector (e.g., excitation at 310 nm, emission at 360 nm) for high sensitivity and selectivity, or a UV detector at around 254 nm.[11]
-
Quantification: Compare the peak area of the sample with that of a certified ergotamine standard.
-
Mandatory Visualizations
Caption: Simplified biosynthetic pathway of ergotamine in Claviceps purpurea.
Caption: Troubleshooting workflow for low ergotamine yield in Claviceps fermentation.
References
- 1. Morphogenesis and Ultrastructure of Claviceps purpurea During Submerged Alkaloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Climate Effects on Ergot and Ergot Alkaloids Occurrence in Italian Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of peptide ergot alkaloids in submerged culture by three isolates of Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Ergot Alkaloid Elaboration by Selected Plectenchymatic Mycelia of Claviceps purpurea through Sequential Cycles of Axenic Culture and Plant Parasitism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of ergotamine by Claviceps purpurea (Fr.) Tul - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Application of oxygen vectors to Claviceps purpurea cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ergotamine Production in Submerged Culture and Physiology of Claviceps purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. An HPLC method for the detection of ergot in ground and pelleted feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validated HPLC-DAD and Spectrophotometric Methods for Simultaneous Determination of Ternary Mixture of Analgin, Caffeine, and Ergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ergotaminine Degradation in Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ergotaminine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation, focusing on the prevention of this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
This compound is a natural ergot alkaloid and the C-8 epimer of ergotamine. Its stability is a significant concern because it can readily interconvert with ergotamine, its more biologically active counterpart, through a process called epimerization.[1][2] This conversion can be influenced by various factors during sample preparation, such as pH, temperature, and light, leading to inaccurate quantification of the individual epimers. Furthermore, degradation beyond epimerization can occur, resulting in a loss of the total analyte.
Q2: What are the primary factors that cause this compound degradation?
The main factors contributing to this compound degradation and epimerization during sample preparation are:
-
pH: Both acidic and alkaline conditions can promote epimerization.[1] Alkaline conditions, in particular, are known to favor the conversion of the "-ine" epimers (like ergotamine) to the "-inine" epimers (like this compound).[1]
-
Temperature: Elevated temperatures can accelerate degradation and epimerization.[2][3]
-
Light: Exposure to light, especially UV light, can lead to the degradation of ergot alkaloids.
-
Solvents: The choice of solvent can impact stability. Protic solvents may facilitate epimerization.[1]
Q3: How can I minimize this compound degradation during sample storage?
For optimal stability, it is recommended to store this compound standards and samples in the dark at low temperatures, preferably at -20°C or below.[2] Using amber vials can help protect samples from light exposure.
Q4: What are the common degradation products of this compound?
The most common transformation of this compound during sample preparation is its epimerization to ergotamine. Other potential degradation pathways, especially under forced degradation conditions (e.g., strong acid, base, or oxidation), may involve hydrolysis of the amide bond or other modifications to the ergoline ring structure.[4][5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Low Recovery of this compound
Table 1: Troubleshooting Low this compound Recovery
| Potential Cause | Recommended Solution |
| Degradation during extraction | Maintain a neutral or slightly alkaline pH during extraction to minimize epimerization.[1] Work at reduced temperatures (e.g., on ice) and protect samples from light. |
| Improper Solid-Phase Extraction (SPE) procedure | Ensure proper conditioning of the SPE cartridge. Optimize the loading, washing, and elution steps. The wash solvent should be strong enough to remove interferences but not elute the analyte. The elution solvent must be strong enough to fully recover the analyte. |
| Analyte loss during solvent evaporation | Use a gentle stream of nitrogen and a controlled temperature (e.g., <40°C) for solvent evaporation. Avoid complete dryness, as it can make reconstitution difficult and lead to analyte adsorption to the container walls. |
| Adsorption to labware | Use silanized glassware or polypropylene tubes to minimize adsorption of the analyte to surfaces. |
Issue 2: Inconsistent or Irreproducible Results
Table 2: Troubleshooting Inconsistent this compound Results
| Potential Cause | Recommended Solution |
| Epimerization between this compound and ergotamine | Strictly control the pH, temperature, and light exposure throughout the entire sample preparation and analysis process. Use of an alkaline mobile phase in HPLC can help maintain the stability of both epimers.[1] |
| Variable extraction efficiency | Ensure consistent sample homogenization and extraction times. Use a calibrated and well-maintained shaker or vortexer. |
| Matrix effects in LC-MS/MS analysis | Employ matrix-matched calibration standards or use a stable isotope-labeled internal standard for ergotamine/ergotaminine to compensate for matrix effects. |
| Inconsistent sample handling | Develop and strictly follow a standardized sample preparation protocol. Minimize the time between sample collection and analysis. |
Issue 3: Peak Tailing or Broadening in Chromatogram
Table 3: Troubleshooting Poor Peak Shape
| Potential Cause | Recommended Solution |
| Interaction with active sites on the HPLC column | Use a column with end-capping to reduce silanol interactions. The addition of a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes improve peak shape. |
| Inappropriate mobile phase pH | Optimize the mobile phase pH. For ergot alkaloids, an alkaline mobile phase is often preferred to improve separation and maintain epimer stability.[1] |
| Column overload | Inject a smaller volume of the sample or dilute the sample. |
| Contamination of the column or guard column | Flush the column with a strong solvent or replace the guard column. |
Experimental Protocols
Protocol 1: Extraction of this compound from Pharmaceutical Tablets
This protocol provides a general procedure for the extraction of this compound from tablet formulations for subsequent HPLC or LC-MS/MS analysis.
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of the active pharmaceutical ingredient (API).
-
-
Extraction:
-
Transfer the weighed powder to a volumetric flask.
-
Add a suitable extraction solvent (e.g., a mixture of acetonitrile and a slightly alkaline buffer, pH 7.5-8.5) to the flask.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.
-
Allow the solution to cool to room temperature and then dilute to the mark with the extraction solvent.
-
Mix thoroughly and filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject an appropriate volume of the filtered solution into the HPLC or LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Biological Matrices (e.g., Plasma)
This protocol outlines a general SPE procedure for the cleanup and concentration of this compound from plasma samples.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4) and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 2-3 mL of a suitable elution solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a small, known volume of the mobile phase and inject it into the analytical instrument.
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A troubleshooting decision tree for low this compound recovery.
References
Technical Support Center: Optimization of HPLC Parameters for Ergotamine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for ergotamine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC parameters for ergotamine analysis?
A1: A common starting point for ergotamine analysis involves a reversed-phase HPLC method. A C18 or C8 column is frequently used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium bicarbonate or formic acid).[1][2][3] Detection is often performed using UV or fluorescence detectors.[1][2][4]
Q2: How can I improve the separation of ergotamine from its epimer, ergotaminine?
A2: Optimizing the mobile phase composition is crucial for separating ergotamine and this compound. A gradient elution, gradually increasing the proportion of the organic solvent, can enhance resolution.[1] Additionally, adjusting the pH of the mobile phase can influence the retention times and selectivity between the two epimers.[5]
Q3: What are the common detection methods for ergotamine, and what are their advantages?
A3: The primary detection methods for ergotamine are UV and fluorescence detection.[2][4]
-
UV Detection: Typically performed around 254 nm or 320 nm.[2][6] It is a robust and widely available technique.
-
Fluorescence Detection: This method offers higher sensitivity and selectivity.[1][4] Typical excitation and emission wavelengths are around 250 nm and 425 nm, respectively.[1]
Q4: How should I prepare standards and samples for ergotamine analysis?
A4: Ergotamine standards are often prepared in methanol or acetonitrile.[7] Given that ergot alkaloids can be unstable, it is recommended to check the stability of standards daily by injecting a fresh standard before and after experiments.[1] Sample preparation may involve liquid extraction followed by solid-phase extraction (SPE) to remove interfering matrix components.[1]
Q5: What are the key validation parameters to consider for an HPLC method for ergotamine?
A5: A validated HPLC method for ergotamine should demonstrate specificity, linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3]
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of ergotamine.
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Sample Solvent | Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.[5] |
| Secondary Interactions with Column | Use a mobile phase with an appropriate pH to ensure ergotamine is in a single ionic form. The use of an ion-pairing agent might also be beneficial. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. The use of a guard column is recommended to protect the analytical column.[8] |
Problem: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the mobile phase before starting the analytical run.[9] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. For gradient elution, check the pump's proportioning valves.[9] |
| Pump Malfunction or Leaks | Check for leaks in the system, especially around fittings and pump seals.[10] Ensure the pump is delivering a consistent flow rate. |
Problem: Loss of Sensitivity or Small Peak Areas
| Possible Cause | Recommended Solution |
| Sample Degradation | Ergotamine is sensitive to light and temperature.[11] Store samples and standards in a cool, dark place. Prepare fresh solutions regularly. Forced degradation studies show ergotamine is unstable under alkaline and oxidative conditions.[12] |
| Detector Lamp Issue | Check the detector lamp's energy output. It may need to be replaced if the intensity is low.[9] |
| Incorrect Wavelength Setting | Verify that the detector is set to the optimal wavelength for ergotamine (e.g., ~254 nm or 320 nm for UV, Ex: 250 nm/Em: 425 nm for fluorescence).[1][2] |
| Injection Volume Error | Check the autosampler for air bubbles and ensure the correct injection volume is being delivered. |
Experimental Protocols
Example HPLC Method for Ergotamine Tartrate Analysis
This protocol is a representative example based on published methods.[2][3]
-
Column: Reversed-phase BDS Hypersil C8 (250 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Methanol and 0.1 M Formic Acid (70:30, v/v).[2]
-
Column Temperature: 25 °C.[1]
-
Injection Volume: 60 µL.[1]
-
Detection: UV at 320 nm.[2]
-
Internal Standard: Bromocriptine mesylate can be used as an internal standard.[2]
Quantitative Data Summary
The following tables summarize typical parameters for ergotamine analysis.
Table 1: HPLC Column and Mobile Phase Parameters
| Parameter | C18 Column Method[1] | C8 Column Method[2] | C8 Column Method (Gradient)[4] |
| Stationary Phase | C18 | C8 | Inertsil-C8 |
| Mobile Phase A | 5 mM Ammonium Bicarbonate | 0.1 M Formic Acid | Ammonium Format Buffer (pH 4.2) |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Elution Type | Gradient | Isocratic (30:70) | Gradient |
| Flow Rate | 1 mL/min | 1 mL/min | Not Specified |
| Temperature | 25 °C | Not Specified | Not Specified |
Table 2: Detection Parameters
| Detection Method | Excitation (Ex) / Wavelength | Emission (Em) | Reference |
| Fluorescence | 250 nm | 425 nm | [1] |
| Fluorescence | 310 nm | 360 nm | [4] |
| UV | 320 nm | - | [2] |
| UV | 254 nm | - | [6] |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A standard experimental workflow for HPLC analysis of ergotamine.
References
- 1. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 2. sdiarticle1.in [sdiarticle1.in]
- 3. researchgate.net [researchgate.net]
- 4. Validated HPLC-DAD and Spectrophotometric Methods for Simultaneous Determination of Ternary Mixture of Analgin, Caffeine, and Ergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcmed.us [mcmed.us]
- 7. academic.oup.com [academic.oup.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. lcms.cz [lcms.cz]
- 11. fda.gov.tw [fda.gov.tw]
- 12. A Rapid and Sensitive Stability-Indicating Eco-Friendly HPTLC Assay for Fluorescence Detection of Ergotamine [mdpi.com]
addressing matrix effects in ergotaminine quantification from biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with matrix effects during the quantification of ergotaminine in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting, undetected components present in the biological sample matrix.[1][2] This phenomenon can lead to ion suppression (a decrease in the analytical signal) or ion enhancement (an increase in the signal), both of which compromise the accuracy, precision, and sensitivity of LC-MS/MS-based quantification.[1][3][4]
Q2: What are the common causes of matrix effects in biological samples?
A2: Matrix effects are primarily caused by endogenous components of the biological sample that co-elute with this compound and interfere with its ionization in the mass spectrometer's source. Common interfering substances in biological matrices like plasma, serum, and urine include phospholipids, salts, proteins, and metabolites.[1][4] Exogenous substances, such as anticoagulants and dosing vehicles, can also contribute to matrix effects.[4]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: The presence and extent of matrix effects can be quantitatively assessed using the post-extraction spike method.[1][5] This involves comparing the peak response of this compound in a standard solution to its response when spiked into an extracted blank matrix from at least six different sources.[1] The Matrix Factor (MF) is calculated as follows:
-
MF = (Peak Response in Post-Spiked Matrix) / (Peak Response in Neat Solution) [1]
-
An MF value of 1 indicates no matrix effect.
-
An MF value less than 1 suggests ion suppression.
-
An MF value greater than 1 indicates ion enhancement.
-
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?
A4: A stable isotope-labeled internal standard (SIL-IS), such as ¹³CD₃-labeled ergotamine, is the most effective tool for compensating for matrix effects.[6] Since a SIL-IS has nearly identical chemical and physical properties to the analyte (this compound), it co-elutes and experiences similar ionization suppression or enhancement.[6] By calculating the ratio of the analyte peak area to the IS peak area, variability during sample processing and analysis can be normalized, leading to more accurate and precise quantification.
Troubleshooting Guides
Problem: Significant ion suppression is observed for this compound.
| Possible Cause | Recommended Solution |
| Co-elution of matrix components (e.g., phospholipids). [1][7] | Optimize Sample Preparation: Employ a more rigorous sample clean-up method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances before LC-MS/MS analysis.[8][9] Consider using specialized SPE cartridges designed for phospholipid removal.[10] |
| Modify Chromatographic Conditions: Adjust the HPLC gradient to better separate this compound from the interfering matrix components.[3][8] Experiment with different analytical columns. | |
| Inadequate sample dilution. | Increase Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, ensure the final concentration of this compound remains above the limit of quantification. |
Problem: The internal standard (IS) is not effectively compensating for matrix effects.
| Possible Cause | Recommended Solution |
| The IS and this compound are not experiencing the same degree of matrix effect. | Verify Co-elution: Ensure that this compound and its SIL-IS have identical retention times. Even minor chromatographic shifts can lead to differential ion suppression.[1] |
| Use a Matrix-Matched Calibration: Prepare calibration standards in an extracted blank matrix to ensure that the standards and samples are affected similarly by the matrix.[8][11] | |
| The chosen internal standard is not a stable isotope-labeled analogue. | Switch to a SIL-IS: If you are using a structural analogue as an IS, it may not co-elute or ionize in the same way as this compound. Whenever possible, use a stable isotope-labeled version of the analyte as the internal standard for the most accurate compensation. |
Problem: Poor recovery of this compound during sample preparation.
| Possible Cause | Recommended Solution |
| Inefficient extraction from the biological matrix. | Optimize Extraction Solvent: Ensure the pH and composition of the extraction solvent are optimal for this compound. For LLE, ensure the appropriate organic solvent and pH are used.[12] For SPE, verify that the conditioning, loading, washing, and elution steps are correctly implemented.[13][14] |
| Analyte loss during solvent evaporation steps. | Gentle Evaporation: Use a gentle stream of nitrogen and a controlled temperature for solvent evaporation to prevent loss of the analyte. |
| Binding of this compound to proteins in the sample. | Protein Precipitation: Incorporate a protein precipitation step (e.g., with acetonitrile or methanol) before extraction to release protein-bound this compound.[7] |
Data Presentation: Impact of Sample Preparation on Matrix Effects
The following table summarizes representative data on matrix effects for ergot alkaloids in different biological matrices, highlighting the importance of the chosen sample preparation method.
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Ergotamine | Blood | Liquid-Liquid Extraction | Not specified, but method validated | [12] |
| Ergotamine | Urine | Liquid-Liquid Extraction | Not specified, but method validated | [12] |
| Ergotamine | Vascular Tissue | Not specified | Observed and overcome by matrix-diluted standards | [11] |
| Ergot Alkaloids | Feed | QuEChERS | -15 to +10 | [15] |
| Various Mycotoxins | Spices | Post-extraction addition | Up to -89 | [16][17] |
Note: Negative values indicate ion suppression, while positive values indicate ion enhancement. A value of 0% would indicate no matrix effect.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Blood/Urine
This protocol is a generalized procedure based on common LLE methods for ergot alkaloids.[12]
-
Sample Preparation: To 1 mL of blood or urine, add an appropriate amount of the stable isotope-labeled internal standard (SIL-IS).
-
Alkalinization: Adjust the sample pH to approximately 9.0 by adding a suitable buffer or base (e.g., ammonium hydroxide).
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., a mixture of toluene and ethanol). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general workflow for SPE based on established methods for mycotoxins.[9][18]
-
Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge by passing 2 mL of methanol followed by 2 mL of 0.25% phosphoric acid through the cartridge.[10]
-
Sample Loading: Dilute 1 mL of plasma with 1 mL of 0.25% phosphoric acid and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of the conditioning solvent (methanol/phosphoric acid solution) to remove unretained interferences.
-
Elution: Elute the this compound and IS from the cartridge with 2 mL of a basic elution solvent (e.g., methanol/0.05M phosphate buffer, pH 9).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for this compound
This is a modified QuEChERS protocol, a technique increasingly used for mycotoxin analysis.[9][19][20]
-
Sample Hydration & Extraction: To 1 g of homogenized biological sample, add 10 mL of water and 10 mL of acetonitrile. Shake vigorously.
-
Salting Out: Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 2 minutes.
-
Analysis: Collect the supernatant for LC-MS/MS analysis, with an evaporation and reconstitution step if necessary.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Decision tree for troubleshooting this compound quantification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. food.gov.uk [food.gov.uk]
- 6. mdpi.com [mdpi.com]
- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 8. brill.com [brill.com]
- 9. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Development and validation of an LC-MS method for quantitation of ergot alkaloids in lateral saphenous vein tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly specific quantification of ergotamine in urine, blood, and hair samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. brill.com [brill.com]
- 18. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. webinar.sepscience.com [webinar.sepscience.com]
- 20. journal.pandawainstitute.com [journal.pandawainstitute.com]
strategies to prevent the epimerization of ergotamine to ergotaminine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with ergotamine. This resource provides comprehensive guidance on preventing the epimerization of ergotamine to its less active and potentially problematic epimer, ergotaminine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a second peak in my HPLC analysis of an ergotamine standard that I've been storing in acetonitrile at 4°C. What could be the cause?
A1: The second peak is likely this compound, the C-8 epimer of ergotamine. Storing ergotamine solutions, especially in acetonitrile, at refrigerated temperatures (4°C) is not sufficient to prevent epimerization over time.[1][2][3][4] For long-term storage in acetonitrile, temperatures of -20°C or lower are recommended to maintain the stability of the epimeric ratio.[1][2][4]
Q2: My ergotamine solution appears to be degrading, showing a decrease in the total concentration of both ergotamine and this compound. What could be happening?
A2: This suggests degradation of the ergoline ring structure, which can be caused by exposure to light, heat, or extreme pH conditions.[1][5][6] Ergotamine is known to be sensitive to light and heat, which can lead to the formation of lumi-derivatives and other degradation products.[1][6] Ensure your solutions are protected from light by using amber vials or wrapping them in aluminum foil and are stored at the recommended low temperatures.
Q3: Can I use a buffer to stabilize my ergotamine solution for an experiment at room temperature?
A3: Caution is advised when using buffers. Both acidic and alkaline buffers have been shown to promote epimerization.[1] Alkaline conditions, in particular, favor the conversion of the R-epimer (ergotamine) to the S-epimer (this compound).[1] If a buffer is necessary, its composition and pH must be carefully optimized and validated for its effect on epimerization. For room temperature work, chloroform is the solvent of choice for minimizing epimerization.[1][2][4]
Q4: I need to heat my sample for a short period. How will this affect my ergotamine?
A4: Heating accelerates the epimerization of ergotamine to this compound.[1][7] While some studies suggest ergotamine is more stable to heat than other ergot alkaloids, an increase in temperature will generally shift the equilibrium towards the S-epimer (this compound).[8][9] If heating is unavoidable, it should be for the shortest possible duration and at the lowest effective temperature. Post-heating analysis is recommended to quantify the extent of epimerization.
Q5: What is the best way to prepare a stock solution of ergotamine for long-term use?
A5: For long-term storage, prepare the stock solution in chloroform, which has been shown to prevent epimerization even at room temperature.[1][2][4] Alternatively, for HPLC-related applications where acetonitrile is preferred, prepare the stock solution in acetonitrile and store it at -20°C or below.[1][2][4] Regardless of the solvent, always store the solution in a tightly sealed, light-protected container.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peak corresponding to this compound in HPLC. | Epimerization due to improper storage conditions (temperature, solvent). | 1. Review storage temperature and solvent compatibility (see Table 1). 2. For acetonitrile solutions, store at ≤ -20°C. 3. For room temperature storage, use chloroform. 4. Prepare fresh standards if purity is compromised. |
| Loss of total ergotamine and this compound concentration. | Degradation due to light exposure, high temperature, or extreme pH. | 1. Protect solutions from light at all times using amber vials or foil. 2. Avoid high temperatures and temperature fluctuations.[5][10] 3. Maintain a neutral pH unless the experimental protocol requires otherwise, and validate stability. |
| Variable R/S epimer ratios between experiments. | Inconsistent sample handling, including differences in temperature, light exposure, or solvent exposure time. | 1. Standardize all sample preparation and handling protocols. 2. Minimize the time samples are kept at room temperature before analysis. 3. Ensure consistent light protection throughout the experimental workflow. |
| Precipitation in the ergotamine solution. | Solvent evaporation or poor solubility at low temperatures. | 1. Ensure vials are tightly sealed. 2. If using a less common solvent, verify the solubility of ergotamine at the storage temperature. 3. Gently warm the solution to room temperature and vortex before use to ensure redissolution. |
Data on Factors Affecting Ergotamine Epimerization
Table 1: Effect of Solvents on Ergotamine Epimerization
| Solvent | Relative Rate of Epimerization | Recommended Storage Temperature | Notes |
| Chloroform | Very Low | Room Temperature (20°C) | Most stable solvent for long-term storage at ambient temperature.[1][2][4] |
| Acetonitrile | Low to Moderate | ≤ -20°C | Convenient for HPLC analysis but requires low-temperature storage.[1][2][4] |
| Acetonitrile/Buffer | Moderate | ≤ -20°C | Buffer composition and pH can significantly influence the rate of epimerization.[1] |
| Methanol/Dichloromethane | High | ≤ -20°C | This mixture promotes epimerization more readily.[1][2][4] |
| Protic Solvents (e.g., Methanol, Water) | High | ≤ -20°C | Generally favor epimerization.[1] |
Table 2: Influence of Temperature on Ergotamine Stability
| Temperature | Effect on Epimerization | Recommendation |
| > 40°C | Significant and rapid increase in epimerization and degradation.[5][7] | Avoid heating unless absolutely necessary for the experimental protocol. |
| Room Temperature (~20°C) | Epimerization occurs, especially in less stable solvents like acetonitrile. | Use chloroform for room temperature storage. Minimize exposure time for solutions in other solvents. |
| 4°C | Slows epimerization, but does not prevent it over the long term. | Not recommended for long-term storage of solutions in solvents other than chloroform. |
| -20°C or below | Significantly inhibits epimerization, providing good long-term stability.[1][2][4][11] | Recommended for long-term storage of ergotamine solutions, particularly in acetonitrile. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable Ergotamine Stock Solution
Objective: To prepare an ergotamine stock solution with minimal risk of epimerization for long-term storage.
Materials:
-
Ergotamine tartrate standard
-
Chloroform, HPLC grade
-
Acetonitrile, HPLC grade
-
Amber glass vials with PTFE-lined caps
-
Analytical balance
-
Volumetric flasks
-
Pipettes
Procedure:
Method A: Chloroform for Room Temperature Storage
-
Accurately weigh the desired amount of ergotamine tartrate.
-
Dissolve the standard in a volumetric flask using chloroform to the desired concentration.
-
Ensure complete dissolution by gentle swirling or brief sonication.
-
Aliquot the stock solution into amber glass vials.
-
Seal the vials tightly with PTFE-lined caps.
-
Store at room temperature (20-25°C), protected from light.
Method B: Acetonitrile for Low-Temperature Storage
-
Accurately weigh the desired amount of ergotamine tartrate.
-
Dissolve the standard in a volumetric flask using acetonitrile to the desired concentration.
-
Ensure complete dissolution.
-
Aliquot the stock solution into amber glass vials.
-
Seal the vials tightly with PTFE-lined caps.
-
Store in a freezer at -20°C or below.
Protocol 2: Monitoring Ergotamine Epimerization by HPLC
Objective: To quantify the ratio of ergotamine to this compound in a sample.
Materials:
-
Ergotamine solution to be tested
-
HPLC system with a fluorescence or UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., acetonitrile and ammonium carbonate buffer)
-
Ergotamine and this compound reference standards
Procedure:
-
Prepare the mobile phase. A common mobile phase is a gradient of acetonitrile and an aqueous buffer like ammonium carbonate to maintain an alkaline pH, which can improve peak shape and separation.[12]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known concentration of ergotamine and this compound reference standards to determine their retention times and response factors.
-
Inject the ergotamine sample to be analyzed.
-
Identify the peaks for ergotamine and this compound based on their retention times.
-
Integrate the peak areas for both epimers.
-
Calculate the percentage of each epimer in the sample:
-
% Ergotamine = (AreaErgotamine / (AreaErgotamine + Areathis compound)) * 100
-
% this compound = (Areathis compound / (AreaErgotamine + Areathis compound)) * 100
-
Visualizations
Caption: Mechanism of ergotamine epimerization via a planar enol intermediate.
Caption: Decision workflow for preventing ergotamine epimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. brill.com [brill.com]
- 3. researchgate.net [researchgate.net]
- 4. brill.com [brill.com]
- 5. fda.gov.tw [fda.gov.tw]
- 6. Ergotamine | C33H35N5O5 | CID 8223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effects of Heating, Pelleting, and Feed Matrix on Apparent Concentrations of Cereal Ergot Alkaloids in Relation to Growth Performance and Welfare Parameters of Backgrounding Beef Steers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Epimerization of ergot alkaloids in feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Stability of ergotamine tartrate sublingual tablets" by C.R. Brownell, G.K. Shiu et al. [jfda-online.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-elution issues in chromatographic analysis of ergot alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the chromatographic analysis of ergot alkaloids.
Troubleshooting Guides
Question: I am observing poor peak shape and co-elution of ergot alkaloid epimers (e.g., ergotamine and ergotaminine). How can I improve their separation?
Answer:
Co-elution of ergot alkaloid epimers is a common challenge. The key is to optimize your HPLC (High-Performance Liquid Chromatography) or UHPLC (Ultra-High-Performance Liquid Chromatography) method. Here are several steps you can take:
-
Mobile Phase pH Adjustment: The use of an alkaline mobile phase is crucial for improving the separation of ergot alkaloid epimers and their stability.[1][2][3] Operating at a higher pH (typically between 8 and 10) prevents the protonation of the basic nitrogen in the ergoline ring structure, leading to better peak shapes and enhanced separation.[1][4] Buffers such as ammonium carbonate or ammonium bicarbonate are commonly used to maintain a stable alkaline pH.[1][2][5]
-
Gradient Optimization: A shallow gradient elution is often more effective than an isocratic one for separating complex mixtures of ergot alkaloids.[1][5] Start with a lower percentage of the organic solvent (e.g., acetonitrile or methanol) and gradually increase the concentration over a longer run time. This will allow for more subtle differences in analyte polarity to influence retention and improve resolution.
-
Stationary Phase Selection: While C18 columns are widely used and effective, consider a phenyl-hexyl stationary phase.[5][6] The unique selectivity of the phenyl-hexyl phase can offer improved resolution for certain ergot alkaloid pairs due to pi-pi interactions with the aromatic ergoline structure.
-
Temperature Control: Column temperature can influence selectivity. Experiment with temperatures in the range of 25-40°C. An optimal temperature of 25 °C has been reported to provide good separation.[5]
-
Flow Rate Reduction: Decreasing the flow rate can enhance separation efficiency, although it will increase the analysis time. A flow rate of around 0.2 mL/min has been shown to improve resolution in some UPLC systems.
Question: My target ergot alkaloids are co-eluting with matrix components from a complex sample (e.g., rye flour). What steps can I take to resolve this?
Answer:
Matrix interference is a significant cause of co-elution. A robust sample preparation protocol is essential to minimize these effects.
-
Effective Sample Extraction: The choice of extraction solvent is critical. A mixture of acetonitrile and an aqueous buffer (like ammonium carbonate) is often effective for extracting a wide range of ergot alkaloids.[1] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective approach for sample preparation, particularly for cereal matrices.[1]
-
Clean-up Strategies:
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for removing interfering substances. Cartridges such as C18 or those with mixed-mode functionalities (e.g., MCX) can be used.[1]
-
Dispersive Solid-Phase Extraction (d-SPE): This is a key step in the QuEChERS workflow. Sorbents like PSA (primary secondary amine) are used to remove polar matrix components.[7]
-
Immunoaffinity Columns (IAC): For highly complex matrices, IACs offer very specific clean-up by targeting the ergot alkaloids directly.
-
-
Use of a Mass Spectrometry (MS) Detector: If chromatographic separation remains challenging, coupling your LC system to a tandem mass spectrometer (LC-MS/MS) is a powerful solution.[1][6] MS/MS allows for the selective detection of your target analytes based on their specific mass-to-charge ratios, effectively resolving co-elution issues even when peaks completely overlap in the chromatogram.[4] For example, β-ergocryptine and ergocristine, which can be difficult to separate chromatographically, can be distinguished by their different MRM (Multiple Reaction Monitoring) transitions in an MS/MS system.
Frequently Asked Questions (FAQs)
Q1: Which HPLC column is best for ergot alkaloid analysis?
A1: Reversed-phase columns are the standard for ergot alkaloid separation.[1][2] C18 columns are the most common and have proven effective in many applications.[5] However, for challenging separations, a phenyl-hexyl column can provide alternative selectivity and may resolve critical pairs that co-elute on a C18 column.[5][6]
Q2: What is the ideal mobile phase composition for separating the 12 major ergot alkaloids?
A2: A gradient elution using a binary solvent system is typically employed. The aqueous phase is usually water with an alkaline buffer, such as 5 mM ammonium bicarbonate or 3 mM ammonium carbonate, to maintain a pH between 8 and 10.[4][5] The organic phase is typically acetonitrile or methanol. A common starting point is a high proportion of the aqueous phase, gradually increasing the organic phase over the run.
Q3: How can I prevent the epimerization of ergot alkaloids during analysis?
A3: Epimerization (the conversion between the '-ine' and '-inine' forms) can be influenced by pH, light, and temperature.[8][9]
-
pH: Maintain an alkaline pH in your mobile phase and sample diluent to ensure the stability of both epimers.[1][2]
-
Light and Temperature: Protect your standards and samples from light and store them at low temperatures (e.g., -20°C) to minimize degradation and epimerization.[4]
Q4: I am still seeing co-elution despite optimizing my HPLC method. What are my options?
A4: If chromatographic optimization is insufficient, consider the following:
-
Alternative Chromatographic Techniques: While less common, techniques like Ultra-Performance Convergence Chromatography (UPC²) could offer different selectivity.
-
LC-MS/MS: As mentioned previously, this is the most robust solution for unresolved co-elution. The specificity of MS detection can differentiate between co-eluting compounds, providing accurate quantification.[1][6]
Quantitative Data Summary
Table 1: Example HPLC Gradient for Separation of 12 Ergot Alkaloids
| Time (min) | % Mobile Phase A (0.001 M Ammonium Carbonate in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 70 | 30 |
| 5.0 | 45 | 55 |
| 13.0 | 45 | 55 |
| 19.0 | 35 | 65 |
| 22.0 | 30 | 70 |
| 22.5 | 70 | 30 |
| 26.0 | 70 | 30 |
This table is based on a method described for a Gemini NX-C18 column.[7]
Experimental Protocols
Protocol 1: Optimized HPLC-FLD Method for Ergot Alkaloid Separation
This protocol is based on the optimization of a method using a C18 column.[5]
-
Instrumentation:
-
HPLC system with a fluorescence detector (FLD).
-
Kinetex C18 column (or equivalent).
-
-
Mobile Phase:
-
Mobile Phase A: 5 mM Ammonium Bicarbonate in water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical starting point could be 80-90% A, moving to 40-50% A over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 60 µL.
-
-
FLD Settings:
-
Excitation Wavelength: 250 nm.
-
Emission Wavelength: 425 nm.
-
-
Procedure:
-
Prepare standards and samples in a solvent similar to the initial mobile phase composition.
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.
-
Inject the sample and run the gradient program.
-
Monitor the chromatogram for the elution of the 12 target ergot alkaloids.
-
Visualizations
Caption: A workflow for troubleshooting co-elution issues in ergot alkaloid analysis.
Caption: A generalized workflow for sample preparation in ergot alkaloid analysis.
References
- 1. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) [frontiersin.org]
- 4. food.gov.uk [food.gov.uk]
- 5. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Ergotaminine Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing and storing stable ergotaminine stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guides
This section provides step-by-step solutions to specific problems you might encounter with your this compound stock solutions.
Issue 1: Rapid Degradation or Epimerization of this compound in Solution
Symptoms:
-
Loss of potency in bioassays.
-
Appearance of unknown peaks in HPLC/UPLC analysis.
-
Shift in the ratio of this compound to ergotamine.
Root Causes:
-
Solvent Choice: Protic solvents like methanol can promote epimerization to ergotamine.
-
pH: Acidic or alkaline conditions can catalyze degradation and epimerization.[1]
-
Temperature: Elevated temperatures accelerate degradation and epimerization.
-
Light Exposure: Ergot alkaloids are known to be light-sensitive.
-
Oxidation: Ergot alkaloids can be susceptible to oxidation.
Solutions:
-
Solvent Selection:
-
Recommended: Use a non-protic solvent such as acetonitrile for preparing stock solutions. Acetonitrile has been shown to minimize epimerization compared to protic solvents.
-
Avoid: Methanol and aqueous solutions should be avoided for long-term storage due to the risk of epimerization and degradation.[1] If an aqueous solution is necessary for an experiment, prepare it fresh and use it immediately.
-
-
pH Control:
-
Temperature Control:
-
Long-term Storage: Store stock solutions at -20°C or below.[1]
-
Short-term/Working Solutions: Keep solutions on ice and protected from light during use.
-
-
Light Protection:
-
Always store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Conduct experimental procedures under dim or indirect light whenever possible.
-
-
Use of Stabilizers:
-
Consider adding an antioxidant like ascorbic acid to your stock solution. A concentration of 0.1% to 0.5% (w/v) has been shown to be effective in stabilizing ergot alkaloid solutions.
-
Issue 2: Precipitation of this compound in Stock Solution
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
-
Inaccurate concentrations when preparing dilutions.
Root Causes:
-
Low Solubility: this compound may have limited solubility in certain solvents, especially at high concentrations.
-
pH Shift: Changes in pH can affect the solubility of ergot alkaloids.
-
Temperature Changes: Cooling a saturated solution can cause the compound to precipitate.
Solutions:
-
Verify Solubility:
-
Consult the literature for the solubility of this compound in your chosen solvent. You may need to prepare a more dilute stock solution.
-
-
pH Adjustment:
-
If using aqueous-based solutions, ensure the pH is maintained around 3 to enhance solubility.
-
-
Gentle Warming and Sonication:
-
If precipitation occurs upon cooling, you can try gently warming the solution and sonicating to redissolve the compound. Ensure the solution is completely clear before use. Prepare fresh if precipitation persists.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stable this compound stock solution?
A1: Acetonitrile is the recommended solvent for preparing stock solutions of this compound for long-term storage. It is a non-protic solvent that minimizes the rate of epimerization to ergotamine. For immediate use in assays where a different solvent is required, prepare fresh dilutions from the acetonitrile stock.
Q2: At what temperature should I store my this compound stock solution?
A2: For long-term stability, it is crucial to store this compound stock solutions at -20°C or even lower (e.g., -80°C). This significantly slows down the rate of degradation and epimerization. For working solutions, storage at 2-8°C for a very short period (i.e., the duration of an experiment) is acceptable, but they should be protected from light.
Q3: How can I prevent the conversion of this compound to ergotamine in my solutions?
A3: The interconversion of this compound and ergotamine is an equilibrium process known as epimerization. To minimize this:
-
Use a non-protic solvent like acetonitrile.
-
Store solutions at -20°C or below.
-
Protect solutions from light.
-
Avoid acidic and aqueous conditions for long-term storage.
Q4: Is it necessary to add a stabilizer to my this compound stock solution?
A4: While not always mandatory, especially for short-term storage under optimal conditions (acetonitrile, -20°C, dark), adding a stabilizer like ascorbic acid (0.1-0.5% w/v) can provide additional protection against oxidative degradation and enhance long-term stability.
Q5: How long can I expect my this compound stock solution to be stable?
A5: When prepared in acetonitrile and stored at -20°C in the dark, this compound stock solutions can be stable for several months. However, it is good practice to periodically check the purity and concentration of your stock solution using a validated analytical method like HPLC-UV, especially if it has been stored for an extended period or if you observe unexpected experimental results.
Q6: My protocol requires a different solvent than acetonitrile. What should I do?
A6: If your experiment requires a different solvent (e.g., methanol, DMSO, or an aqueous buffer), it is best to prepare a fresh dilution from your stable acetonitrile stock solution immediately before use. Do not store this compound in these other solvents for extended periods.
Data Presentation
The stability of this compound is influenced by several factors. The following table summarizes these factors and provides recommendations for maintaining the stability of stock solutions.
| Parameter | Condition/Factor | Impact on Stability | Recommendation |
| Solvent | Acetonitrile (non-protic) | Minimizes epimerization and degradation. | Recommended for long-term storage. |
| Methanol (protic) | Promotes epimerization to ergotamine.[1] | Avoid for long-term storage. Use fresh for immediate experimental needs if required. | |
| Aqueous Solutions | Can lead to hydrolysis and epimerization, especially at non-optimal pH. | Avoid for storage. If necessary for an assay, prepare fresh and use immediately. | |
| Temperature | -20°C or below | Significantly slows degradation and epimerization rates.[1] | Recommended for long-term storage. |
| 2-8°C (Refrigerated) | Slows degradation compared to room temperature, but epimerization can still occur over time. | Suitable for short-term storage of working solutions (e.g., during an experiment). | |
| Room Temperature (~25°C) | Accelerates degradation and epimerization. | Avoid for storage. Keep solutions on ice if they must be at the bench for extended periods. | |
| pH | Acidic (approx. pH 3) | Can help maintain solubility in aqueous solutions but may also promote epimerization over time.[1] | Use for short-term aqueous preparations if solubility is an issue. |
| Neutral/Alkaline | Can lead to degradation. However, alkaline conditions are sometimes used in specific extraction protocols.[1] | Avoid for storage of purified stock solutions. | |
| Light | Exposure to UV or ambient light | Can cause photodegradation. | Store solutions in amber vials or protect from light with foil. Work in low-light conditions. |
| Additives | Ascorbic Acid (0.1-0.5% w/v) | Acts as an antioxidant, protecting against oxidative degradation. | Consider adding to stock solutions for enhanced long-term stability. |
Experimental Protocols
Protocol: Preparation and Stability Testing of an this compound Stock Solution
This protocol outlines the preparation of a stabilized this compound stock solution and a general procedure for assessing its stability over time using HPLC-UV.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
Ascorbic acid (optional)
-
Amber glass vials with screw caps
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Sonicator
-
HPLC system with UV detector
-
HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Mobile phase (e.g., Acetonitrile and 0.01 M monobasic potassium phosphate, 55:45 v/v)
2. Preparation of Stabilized this compound Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL amber volumetric flask.
-
(Optional) Add 10 mg of ascorbic acid to the flask (for a 0.1% w/v solution).
-
Add approximately 8 mL of HPLC-grade acetonitrile to the flask.
-
Sonicate the solution for 5-10 minutes, or until all solids are completely dissolved.
-
Allow the solution to return to room temperature.
-
Add acetonitrile to the flask to bring the final volume to 10 mL.
-
Cap the flask and invert several times to ensure homogeneity.
-
Transfer the stock solution to a labeled amber glass vial and store it at -20°C.
3. Stability Testing by HPLC-UV:
-
Initial Analysis (Time Zero):
-
Prepare a working standard solution (e.g., 10 µg/mL) by diluting the stock solution with the mobile phase.
-
Inject the working standard into the HPLC system and record the chromatogram.
-
Note the retention time and peak area of the this compound peak. Check for the presence of any degradation peaks or a peak corresponding to ergotamine.
-
-
Storage and Subsequent Analyses:
-
Store the stock solution under the desired conditions (e.g., -20°C, protected from light).
-
At specified time points (e.g., 1 week, 1 month, 3 months), remove the stock solution from storage and allow it to equilibrate to room temperature.
-
Prepare a fresh working standard solution and analyze it by HPLC as described above.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation.
-
Monitor the peak area of any ergotamine or other degradation peaks to assess the extent of epimerization and degradation.
-
The stability of the solution is determined by the percentage of the initial concentration remaining over time.
-
Visualizations
This compound Stability Troubleshooting Workflow
A troubleshooting workflow for identifying and resolving issues with this compound stock solution stability.
Simplified Signaling Pathway of Ergotamine's Vasoconstrictive Action
Ergotamine (an epimer of this compound) primarily exerts its therapeutic effect in migraines through its action on serotonin receptors, leading to vasoconstriction.
Simplified pathway of ergotamine-induced vasoconstriction via 5-HT1B/1D receptor agonism.
References
dealing with low sensitivity in ergotaminine detection methods
Technical Support Center: Ergotamine Detection Methods
Welcome to the technical support center for ergotamine detection methods. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to ergotamine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting and quantifying ergotamine?
A1: The primary methods for the quantitative analysis of ergotamine are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS, particularly Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS), is often considered the gold standard due to its high sensitivity and selectivity, allowing for the simultaneous detection of multiple ergot alkaloids and their epimers.[2]
Q2: Why is low sensitivity a frequent problem in ergotamine detection?
A2: Low sensitivity in ergotamine detection can stem from several factors:
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of ergotamine in LC-MS/MS, leading to signal suppression.[3][4] This is a significant issue in complex matrices like cereals and biological fluids.[1]
-
Poor Extraction Recovery: Ergotamine may not be efficiently extracted from the sample matrix, resulting in a lower concentration of the analyte reaching the detector.
-
Suboptimal Instrumental Conditions: Incorrect settings for the HPLC (e.g., mobile phase pH, column temperature) or the detector (e.g., excitation/emission wavelengths for FLD, ionization parameters for MS) can lead to a weaker signal.
-
Analyte Degradation: Ergotamine is susceptible to degradation and epimerization (conversion to ergotaminine), especially under certain pH, light, and temperature conditions, which can reduce the concentration of the target analyte.[5][6]
Q3: What is the significance of ergotamine epimerization and how can it be controlled?
A3: Ergotamine can exist as two epimers: ergotamine (the biologically active form) and this compound (less active).[7] These two forms can interconvert, a process known as epimerization. This is a critical consideration because inaccurate quantification of the active form can lead to erroneous toxicological assessments. Epimerization can be influenced by factors such as solvent pH and temperature.[5] To control this, it is recommended to use alkaline mobile phases and store standards and samples at low temperatures (e.g., -20°C).[8][9] Analysis of both epimers is often necessary for accurate assessment of ergot alkaloid contamination.[10]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Minimizing matrix effects is crucial for accurate quantification. Strategies include:
-
Effective Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are used to remove interfering matrix components.[11][12]
-
Chromatographic Separation: Optimizing the HPLC method to separate ergotamine from co-eluting matrix components can significantly reduce ion suppression.[3]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.
-
Use of Internal Standards: A stable isotope-labeled internal standard that co-elutes with the analyte can help to correct for signal suppression or enhancement.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Signal/Peak for Ergotamine
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | - Verify the extraction solvent is appropriate for your sample matrix. Acetonitrile-based solvents are commonly used.[6] - Ensure the pH of the extraction solvent is optimized. Alkaline conditions are often preferred.[13] - Check for complete evaporation of the extraction solvent and proper reconstitution in a solvent compatible with the mobile phase. |
| Sample Degradation | - Prepare fresh samples and standards. Ergotamine can degrade over time, especially when exposed to light and non-optimal pH.[5][6] - Store stock solutions and extracts at or below -20°C.[8][9] |
| Instrumental Issues (HPLC-FLD) | - Confirm the fluorescence detector is set to the correct excitation and emission wavelengths (e.g., excitation ~250-325 nm, emission ~360-430 nm).[14][15][16] - Check the lamp intensity and ensure the flow cell is clean. |
| Instrumental Issues (LC-MS/MS) | - Verify the mass spectrometer parameters (e.g., ionization source settings, collision energy) are optimized for ergotamine. - Check for clogs in the sample path or ion source. - Ensure the mobile phase composition is appropriate for electrospray ionization. |
| Significant Ion Suppression (LC-MS/MS) | - Implement a more rigorous sample cleanup procedure (e.g., SPE, QuEChERS).[3][11] - Dilute the sample extract to reduce the concentration of matrix components. - Optimize chromatographic separation to avoid co-elution with interfering compounds.[3] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Contamination or Degradation | - Flush the column with a strong solvent. - If the problem persists, consider replacing the column. Column contamination can lead to tailing peaks.[17] |
| Incompatible Sample Solvent | - Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. Injecting in a stronger solvent can cause peak distortion. |
| Mobile Phase pH Issues | - The pH of the mobile phase can affect the ionization state of ergotamine and its interaction with the stationary phase. Adjusting the pH may improve peak shape.[17] |
| Column Overloading | - Reduce the injection volume or dilute the sample. Overloading the column can lead to fronting peaks.[17][18] |
| Co-elution with an Interfering Compound | - Optimize the chromatographic gradient to improve separation. - A split peak may indicate the presence of two co-eluting compounds. |
| Extra-Column Volume | - Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening. |
Issue 3: Low Recovery During Sample Preparation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal SPE/QuEChERS Protocol | - Ensure the correct SPE sorbent is being used for ergotamine. - Optimize the volumes and compositions of the conditioning, loading, washing, and elution solvents for SPE. - For QuEChERS, verify the correct salt and sorbent combination is used for your matrix. |
| Analyte Adsorption | - Ergotamine may adsorb to glass or plastic surfaces. Silanized glassware or polypropylene tubes may reduce this effect. |
| Incomplete Elution from SPE Cartridge | - Increase the volume of the elution solvent or use a stronger elution solvent. |
| Evaporation to Dryness | - Avoid harsh drying conditions (e.g., high temperature) which can lead to analyte loss. A gentle stream of nitrogen is recommended. |
Data Presentation: Comparison of Detection Methods
The following table summarizes the performance characteristics of different analytical methods for ergotamine detection.
| Method | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-FLD | Tablets | Not specified | 99.6 - 100.8 | [16] |
| UHPLC-MS/MS | Cereal-based baby food | 0.5 ng/g | Not specified | [2] |
| LC-MS/MS | Cereals | 0.17 - 2.78 µg/kg | 70 - 105 | [19] |
| LC-IT-MS | Rye-based food products | Not specified | 63.0 - 104.6 | [20] |
| Spectrofluorimetry with CPE | Pharmaceuticals, Urine, Saliva | 0.38 pg/mL | Not specified | [13] |
| HPTLC-Fluorescence | Tablets | 25 ng/band | Not specified | [21] |
| UPLC-MS/MS | Cereals and their products | 0.006 - 0.6 µg/kg | 80.1 - 118 |
Experimental Protocols
Protocol 1: QuEChERS-Based Extraction for Ergot Alkaloids in Cereals
This protocol is a general guideline based on commonly used QuEChERS methods for mycotoxin analysis.[11][12]
Materials:
-
Homogenized cereal sample
-
Acetonitrile with 1% formic acid
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE (d-SPE) tubes containing PSA (primary secondary amine) and C18 sorbents
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile with 1% formic acid.
-
Add the QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer an aliquot of the acetonitrile (upper) layer to a d-SPE tube.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Take the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Ergotamine from Plasma
This protocol is a general procedure for the extraction of basic drugs from plasma using a polymeric SPE sorbent.
Materials:
-
Plasma sample
-
Polymeric SPE cartridge (e.g., C18)
-
2% Ammonium hydroxide
-
Methanol
-
Deionized water
-
5% Methanol in water
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pretreatment: Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide.
-
Conditioning: Condition the SPE cartridge with 500 µL of methanol, followed by 500 µL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the pretreated sample onto the SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove interferences.
-
Elution: Elute the ergotamine with 500 µL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for analysis.
Visualizations
Troubleshooting Workflow for Low Sensitivity in LC-MS/MS
Caption: A logical workflow for troubleshooting low sensitivity in LC-MS/MS analysis of ergotamine.
General Workflow for Ergotamine Analysis
Caption: A general experimental workflow for the analysis of ergotamine from various sample matrices.
References
- 1. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Ergot Alkaloids [mdpi.com]
- 8. brill.com [brill.com]
- 9. brill.com [brill.com]
- 10. LC/MS/MS VALIDATED METHOD FOR QUANTITATION OF ERGOPEPTINES AND -ININES IN GRAINS AND GRASSES | National Agricultural Library [nal.usda.gov]
- 11. QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ergot Alkaloids on Cereals and Seeds: Analytical Methods, Occurrence, and Future Perspectives | MDPI [mdpi.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Determination of ergotamine tartrate in tablets by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uhplcs.com [uhplcs.com]
- 18. mastelf.com [mastelf.com]
- 19. food.gov.uk [food.gov.uk]
- 20. Application of Liquid Chromatography/Ion Trap Mass Spectrometry Technique to Determine Ergot Alkaloids in Grain Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
method validation for ergotaminine analysis according to ICH guidelines
This technical support center provides guidance and troubleshooting for the validation of analytical methods for ergotamine, in accordance with ICH Q2(R1) guidelines. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the core method validation parameters I need to consider for ergotamine analysis according to ICH guidelines?
A1: According to ICH Q2(R1), the core validation parameters for an assay of a drug substance like ergotamine include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable degree of linearity, accuracy, and precision.[1][2]
-
Accuracy: The closeness of the test results to the true value.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Q2: What are typical acceptance criteria for these validation parameters for an ergotamine assay?
A2: While specific acceptance criteria should be justified for each method, the following table summarizes common criteria based on ICH guidelines for an HPLC assay of a drug substance.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method must demonstrate resolution between ergotamine, its known impurities (e.g., ergotaminine), and degradation products. Peak purity analysis should confirm the homogeneity of the ergotamine peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | Typically 80% to 120% of the test concentration for the assay of a drug substance or finished product.[2][3] |
| Accuracy | The mean recovery should be within 98.0% to 102.0% of the theoretical value. |
| Precision | Repeatability (Intra-assay): RSD ≤ 2.0% for multiple preparations. Intermediate Precision: RSD ≤ 2.0% when the analysis is performed by different analysts, on different days, or with different equipment. |
| LOD & LOQ | LOD and LOQ should be determined and reported, typically based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. |
| Robustness | The results should remain within the system suitability requirements when method parameters (e.g., pH of the mobile phase, column temperature, flow rate) are slightly varied. The RSD of the results under the varied conditions should not be significantly different from the normal operating conditions. |
Q3: How can I control the epimerization of ergotamine to this compound during analysis?
A3: Ergotamine can epimerize to this compound, especially under certain pH and solvent conditions. To minimize this:
-
pH Control: Maintain the pH of the mobile phase and sample solutions within a range that minimizes epimerization. Acidic conditions can facilitate this process.
-
Solvent Choice: The choice of organic solvent in the mobile phase can influence epimerization.
-
Temperature: Control the column and autosampler temperature. Lower temperatures can help reduce the rate of epimerization.
-
Analysis Time: Minimize the time between sample preparation and analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the validation of an ergotamine analysis method.
Issue 1: Peak Tailing for the Ergotamine Peak
-
Symptom: The ergotamine peak in the chromatogram is asymmetrical with a tailing factor > 1.2.
-
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the HPLC column packing can interact with the basic amine groups of ergotamine, causing peak tailing.
-
Solution: Use a mobile phase with a low pH (e.g., 2-3) to protonate the silanols and reduce their interaction. Alternatively, use a base-deactivated column or add a competing base like triethylamine to the mobile phase in small concentrations.
-
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
-
Extra-column Effects: Excessive tubing length or a large detector cell volume can contribute to band broadening and peak tailing.
-
Solution: Use shorter, narrower internal diameter tubing where possible and ensure all connections are properly made to minimize dead volume.
-
-
Issue 2: Poor Resolution Between Ergotamine and this compound
-
Symptom: The peaks for ergotamine and its epimer, this compound, are not baseline-separated (Resolution < 1.5).
-
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase may not be ideal for separating the two epimers.
-
Solution: Optimize the mobile phase composition. This may involve trying different organic solvents (e.g., acetonitrile vs. methanol) or adjusting the gradient profile.
-
-
Incorrect Column Chemistry: The stationary phase may not have the required selectivity for this separation.
-
Solution: Consider a different column chemistry. Phenyl-hexyl or other columns with different selectivity might provide better resolution.
-
-
Temperature Effects: Column temperature can influence the selectivity of the separation.
-
Solution: Investigate the effect of varying the column temperature on the resolution.
-
-
Issue 3: Inaccurate Results in the Presence of the Sample Matrix
-
Symptom: Recovery of ergotamine from spiked placebo or formulation matrix is outside the acceptance criteria (e.g., 98.0-102.0%).
-
Possible Causes & Solutions:
-
Matrix Effects: Excipients in the formulation may interfere with the extraction or chromatographic analysis of ergotamine.
-
Solution: Modify the sample preparation procedure to remove interfering components. This could involve liquid-liquid extraction, solid-phase extraction (SPE), or a simple dilution if the concentration of ergotamine is sufficiently high.
-
-
Incomplete Extraction: The chosen sample preparation method may not be efficiently extracting all the ergotamine from the sample matrix.
-
Solution: Optimize the extraction solvent, extraction time, and technique (e.g., sonication, vortexing).
-
-
Experimental Protocols
Specificity (Forced Degradation Study)
Objective: To demonstrate that the analytical method is specific for ergotamine and can resolve it from potential degradation products.
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of ergotamine in a suitable solvent.
-
Subject to Stress Conditions: Expose the ergotamine solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using the proposed HPLC method.
-
Evaluation:
-
Assess the resolution between the ergotamine peak and any degradation product peaks.
-
Perform peak purity analysis on the ergotamine peak in the chromatograms of the stressed samples to ensure it is not co-eluting with any degradants.
-
Linearity
Objective: To demonstrate a linear relationship between the concentration of ergotamine and the analytical response.
Methodology:
-
Prepare a Series of Standard Solutions: Prepare at least five concentrations of ergotamine standard spanning the expected range of the assay (e.g., 80% to 120% of the target concentration).
-
Inject and Analyze: Inject each standard solution in triplicate into the HPLC system.
-
Data Analysis:
-
Plot a graph of the mean peak area versus the concentration of ergotamine.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Visualizations
Caption: Workflow for analytical method validation according to ICH guidelines.
Caption: Troubleshooting decision tree for HPLC peak tailing.
References
Validation & Comparative
A Comparative Analysis of Ergotaminine and Ergotamine Bioactivity: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the bioactivity of ergotaminine and its C-8 epimer, ergotamine. Intended for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on the receptor binding affinities and vasoconstrictor effects of these two ergot alkaloids. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further investigation and drug discovery efforts.
Introduction
Ergotamine is a well-established ergot alkaloid known for its potent vasoconstrictive properties, primarily utilized in the treatment of acute migraine headaches.[1][2] Its therapeutic effect is attributed to its action as an agonist at various receptors, including serotonin (5-HT), dopamine, and adrenergic receptors.[3] this compound is a stereoisomer of ergotamine, differing in the configuration at the C-8 position of the ergoline nucleus.[4] This stereochemical difference significantly impacts the molecule's three-dimensional structure and, consequently, its biological activity. Historically, this compound has been considered the less active or inactive epimer.[4] However, recent in silico and in vitro studies are beginning to shed more light on its potential bioactivity. This guide aims to provide a clear, data-driven comparison of these two compounds.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data on the bioactivity of ergotamine and this compound, focusing on their receptor binding affinities. This data is crucial for understanding their potential pharmacological effects.
| Compound | Receptor | Bioassay Type | Measured Parameter | Value | Reference |
| Ergotamine | 5-HT1E | Radioligand Binding Assay | Ki | 575.43 nM | [5] |
| 5-HT2A | In Silico Docking | Binding Affinity Score | -10.5 kcal/mol | [6] | |
| 5-HT2B | In Silico Docking | Binding Affinity Score | -10.6 kcal/mol | [6] | |
| This compound | 5-HT2A | In Silico Docking | Binding Affinity Score | -7.8 kcal/mol | [6] |
| 5-HT2B | In Silico Docking | Binding Affinity Score | -9.5 kcal/mol | [6] |
Note: The binding affinity scores from in silico docking represent the predicted binding energy, where a more negative value indicates a stronger interaction. Ki values represent the inhibition constant, where a lower value indicates a higher binding affinity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the bioactivity of ergot alkaloids.
Radioligand Binding Assay
This in vitro assay is used to determine the affinity of a ligand for a specific receptor.
Objective: To quantify the binding affinity (Ki) of ergotamine and this compound for a target receptor (e.g., 5-HT2A).
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand (e.g., [3H]-Ketanserin for 5-HT2A).
-
Test compounds: Ergotamine and this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound (ergotamine or this compound) in the assay buffer.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Isolated Tissue Vasoconstriction Assay
This ex vivo assay measures the contractile response of isolated blood vessels to a test compound.
Objective: To determine the vasoconstrictor potency (EC50) and efficacy of ergotamine and this compound.
Materials:
-
Isolated blood vessel segments (e.g., rat thoracic aorta or bovine saphenous vein).[8][9]
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit buffer, continuously aerated with 95% O2 / 5% CO2.[8]
-
Isolated organ bath system with force-displacement transducers.
-
Data acquisition system.
-
Test compounds: Ergotamine and this compound.
-
Reference vasoconstrictor (e.g., norepinephrine or potassium chloride).[8]
Procedure:
-
Tissue Preparation: Dissect the blood vessel and cut it into rings of appropriate size.[8][9]
-
Mounting: Mount the vascular rings in the organ baths containing PSS maintained at 37°C.[8][9]
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.[8][9]
-
Viability Check: Contract the tissues with a high concentration of a known vasoconstrictor (e.g., KCl) to ensure viability.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of the test compound (ergotamine or this compound) to the bath in a cumulative manner.[8]
-
Data Recording: Record the isometric tension developed by the vascular rings.
-
Data Analysis: Express the contractile response as a percentage of the maximum response to the reference vasoconstrictor. Plot the concentration-response curve and determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum effect (Emax).
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the comparative analysis of ergotamine and this compound bioactivity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 15502 [pdspdb.unc.edu]
- 6. Ergot alkaloids: From witchcraft till in silico analysis. Multi-receptor analysis of ergotamine metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. Ergovaline-induced vasoconstriction in an isolated bovine lateral saphenous vein bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of Ergotaminine Analysis: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of ergotaminine in complex matrices is paramount for ensuring food safety and pharmaceutical quality. This guide provides an objective comparison of prevalent analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.
The determination of ergot alkaloids, such as this compound, in intricate sample types like cereals, animal feed, and biological tissues presents significant analytical challenges. The presence of interfering substances can impact the accuracy and precision of quantification. Consequently, the choice of analytical methodology is a critical decision. This comparison focuses on the most widely adopted and validated techniques, highlighting their performance characteristics.
The gold standard for the confirmatory analysis of ergot alkaloids is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1] Its high selectivity and sensitivity make it the preferred method for regulatory compliance and research applications.[2] Alternative methods, including Liquid Chromatography with Fluorescence Detection (LC-FLD) and immunoassays, offer different advantages in terms of cost and throughput.[1][3]
Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key quantitative data for the determination of ergot alkaloids, including this compound, in complex matrices using different techniques.
| Analytical Method | Matrix | Linearity (R²) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Precision (RSD%) |
| UHPLC-MS/MS | Wheat & Rye | >0.99 | 0.01 - 10.0 | 80 - 120 | 1.3 - 13.9 (within-day) |
| UHPLC-MS/MS | Compound Feed | >0.99 | 0.5 - 1.0 | Not explicitly stated | Not explicitly stated |
| LC-MS/MS | Cereals | Not explicitly stated | 0.17 - 2.78 | 70 - 105 | Not explicitly stated |
| LC-FLD | Not specified | Not specified | Not specified | Not specified | Not specified |
| ELISA | Rye Flour | Not specified | Not specified | Not specified | Not specified |
Note: The performance of LC-FLD and ELISA methods for this compound specifically is less commonly detailed in recent literature, with most studies focusing on the superior performance of LC-MS/MS. The data for UHPLC-MS/MS is drawn from multiple sources and represents a range of reported values.[2][4][5]
Experimental Workflow and Protocols
A clear understanding of the experimental steps is crucial for replicating and validating analytical methods. The following diagram illustrates a typical workflow for the analysis of this compound in a complex matrix using UHPLC-MS/MS.
A detailed experimental protocol for the UHPLC-MS/MS method is provided below.
Sample Preparation (QuEChERS Method)
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of extraction solvent (e.g., acetonitrile/water mixture).[6]
-
Add QuEChERS extraction salts (e.g., MgSO₄, NaCl).
-
Vortex vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant for the clean-up step.
-
Add a dispersive solid-phase extraction (dSPE) clean-up sorbent (e.g., C18, Z-Sep+).[7]
-
Vortex and centrifuge.
-
Filter the supernatant into an autosampler vial for analysis.
UHPLC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[7]
-
Mobile Phase: A gradient of water with 0.3% formic acid (A) and methanol with 0.3% formic acid (B).[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 5 µL.[7]
-
Column Temperature: 35 °C.[7]
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its epimer, ergotamininine.
Selecting the Right Analytical Method
The choice of an analytical method depends on various factors, including the complexity of the matrix, the required level of sensitivity, and the available resources. The following decision tree provides a logical guide for selecting the most suitable method.
References
- 1. Analysis of Ergot Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. food.gov.uk [food.gov.uk]
- 6. An analytical method for the quantitation (20-8,000 ppb) of Ergot Alkaloids in Wheat grain. [protocols.io]
- 7. digibug.ugr.es [digibug.ugr.es]
Comparative Guide to Ergotamine Antibody Cross-Reactivity with Ergotaminine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of ergotamine antibodies with its C8 epimer, ergotaminine. The structural similarity between these two compounds presents a significant challenge for immunoassay specificity. Understanding the extent of this cross-reactivity is crucial for the accurate quantification of ergotamine in complex biological matrices and for the development of specific antibody-based therapeutics and diagnostics.
Ergotamine and this compound are stereoisomers that can interconvert, particularly in solution, making it essential to characterize antibody binding to both forms.[1] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are common methods for detecting ergot alkaloids. However, these assays often exhibit a high degree of cross-reactivity among structurally related alkaloids, including epimers. This guide synthesizes available data and provides a detailed experimental protocol for assessing this cross-reactivity.
Data Presentation: Cross-Reactivity Summary
Due to the structural near-identity of ergotamine and its epimer this compound, antibodies raised against ergotamine typically exhibit a high degree of cross-reactivity with this compound. Immunoassays for ergot alkaloids are often designed to detect the common ergoline ring structure and are generally unable to distinguish between the C8 epimers.[2] The following table summarizes the expected cross-reactivity based on the principle that competitive immunoassays for ergot alkaloids are often unable to differentiate between the "-ine" and "-inine" forms.
| Antibody Target | Compound Tested | Relative Cross-Reactivity (%) | Comment |
| Ergotamine | Ergotamine | 100% | Reference compound |
| Ergotamine | This compound | ~100% | High cross-reactivity due to epimeric similarity. Immunoassays generally cannot distinguish between the two. |
| Ergotamine | Other Ergot Alkaloids (e.g., Ergocristine, Ergonovine) | Variable | Cross-reactivity depends on the specific antibody and the structural similarity to ergotamine. |
Note: The cross-reactivity percentage is calculated as (IC50 of ergotamine / IC50 of this compound) x 100. An IC50 value is the concentration of the analyte that causes 50% inhibition of the signal in a competitive immunoassay.
Experimental Protocols
A competitive indirect ELISA (ciELISA) is a standard method to determine the cross-reactivity of an antibody with related compounds. This protocol outlines the key steps for assessing the cross-reactivity of an anti-ergotamine antibody with this compound.
Competitive Indirect ELISA Protocol
1. Reagent Preparation:
-
Coating Antigen: Ergotamine conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) to facilitate binding to the microplate wells.
-
Antibody: Polyclonal or monoclonal antibody raised against ergotamine.
-
Competitors: Ergotamine (as the standard) and this compound (as the test compound).
-
Detection Reagent: Enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP).
-
Buffers: Coating buffer, wash buffer, blocking buffer, and sample/standard dilution buffer.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2M Sulfuric Acid.
2. Plate Coating:
-
Dilute the ergotamine-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with wash buffer.
3. Blocking:
-
Add 200 µL of blocking buffer to each well to block any unbound sites on the plastic surface.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
4. Competitive Reaction:
-
Prepare serial dilutions of both the ergotamine standard and the this compound test compound in the sample/standard dilution buffer.
-
In a separate plate or in tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the diluted anti-ergotamine antibody for 1-2 hours at room temperature.
-
Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature. During this incubation, the free antibody (not bound to the competitor in the solution) will bind to the ergotamine-BSA coated on the plate.
-
Wash the plate three times with wash buffer.
5. Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
6. Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
-
Plot the absorbance values against the log of the competitor concentration for both ergotamine and this compound.
-
Determine the IC50 value for each compound from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the formula mentioned in the data presentation section.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Structural relationship between ergotamine and its epimer, this compound.
References
A Comparative Analysis of the Vasoconstrictive Effects of Ergotaminine and Other Ergot Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasoconstrictive properties of ergotaminine and other significant ergot alkaloids, supported by experimental data. The information is intended to assist researchers in understanding the structure-activity relationships and pharmacological nuances within this complex class of compounds.
Introduction: Ergot Alkaloids and Vasoconstriction
Ergot alkaloids are a diverse group of mycotoxins produced by fungi of the Claviceps genus.[1][2] They are known for their wide range of pharmacological effects, stemming from their structural similarity to biogenic amines, which allows them to interact with various receptor systems.[3][4] A primary physiological effect of many ergot alkaloids is vasoconstriction, an action mediated through their agonist or partial agonist activity at serotonergic (5-HT), adrenergic (α), and dopaminergic receptors.[1][[“]][6] This property is harnessed therapeutically, most notably in the treatment of acute migraine attacks.[1][7]
Historically, ergot alkaloids are classified into two main groups: amide derivatives of lysergic acid, such as ergotamine and ergometrine, and peptide derivatives.[1] Furthermore, they exist as pairs of stereoisomers, known as epimers, at the C-8 position. The (R)-epimers, such as ergotamine, are traditionally considered the pharmacologically active forms, while the (S)-epimers, like this compound, have been regarded as biologically inactive.[8][9] However, recent research challenges this assumption, demonstrating that (S)-epimers can also elicit biological effects, including vasoconstriction.[8][10]
This guide focuses on comparing the vasoconstrictive potency of this compound, the (S)-epimer of ergotamine, with its more potent (R)-epimer and other clinically relevant ergot alkaloids like dihydroergotamine (DHE).
Comparative Vasoactive Potency
The vasoconstrictive effects of ergot alkaloids are not uniform across the class or across different vascular beds. Ergotamine is well-established as a potent arterial vasoconstrictor.[3][11][12] Dihydroergotamine, a hydrogenated derivative of ergotamine, exhibits a different profile; it is a less potent arterial constrictor but is nearly equipotent as a venoconstrictor.[12] This difference in activity is attributed to hydrogenation, which reduces its serotonergic and α-adrenergic agonist actions while enhancing its α-receptor blocking properties.[2][3]
Recent in vitro studies have begun to quantify the vasoactive potential of (S)-epimers, which were previously thought to be inert. While direct comparative EC50 values are not yet widely published in a standardized format, initial findings indicate that this compound does induce arterial contraction, although its potency is less than that of ergotamine. One study noted that this compound produced the greatest contractile response among the four tested (S)-epimers.[8] Another study confirmed that both ergocristine (an R-epimer) and ergocristinine (its S-epimer) induce a sustained contractile response, with the R-epimer showing a greater effect.[10]
Table 1: Summary of Comparative Vasoconstrictive Effects
| Alkaloid | Chemical Class | Primary Vascular Effect | Relative Potency Notes |
| Ergotamine | Amino Acid Alkaloid (R-epimer) | Potent arterial and venous vasoconstriction.[3][12] | Strong agonist at 5-HT1B/1D and α-adrenergic receptors.[3][13] Greater vasoconstrictor activity than other ergot alkaloids.[14] |
| This compound | Amino Acid Alkaloid (S-epimer) | Induces arterial contraction. | Considered less potent than its (R)-epimer, ergotamine.[8] Recent studies confirm its biological activity.[8][10] |
| Dihydroergotamine (DHE) | Semisynthetic Derivative | Less potent arterial vasoconstrictor than ergotamine; potent venoconstrictor.[12][15] | Has higher α-adrenergic antagonist activity than ergotamine.[3] Acts on conduit arteries without significantly affecting resistance arteries.[16] |
| Ergometrine | Amine Alkaloid | Potent uterine smooth muscle contractor; less significant vasoconstriction than ergotamine.[1][2][17] | Acts on 5-HT2 and α-adrenergic receptors in the uterus.[1] |
Mechanisms of Action & Signaling Pathways
The vasoconstrictive action of ergot alkaloids is primarily mediated by their interaction with G-protein coupled receptors (GPCRs) on vascular smooth muscle cells. The key receptor families involved are:
-
Serotonin (5-HT) Receptors : Ergotamine and DHE are potent agonists at 5-HT1B and 5-HT1D receptors, which are crucial for constricting intracranial blood vessels in migraine therapy.[3][4][13] They also interact with 5-HT2A receptors, which mediate vasoconstriction in peripheral vessels.[9]
-
Adrenergic Receptors : Agonism at α-adrenergic receptors contributes significantly to the vasoconstrictor effect.[[“]][7][9] DHE has a more pronounced α-adrenergic antagonist (blocking) effect compared to ergotamine.[3][12]
-
Dopamine Receptors : Interaction with dopaminergic receptors also plays a role in their broad pharmacological profile.[[“]][6]
Activation of these receptors, particularly through the Gq/11 pathway, initiates a signaling cascade that leads to an increase in intracellular calcium (Ca2+) concentration and subsequent smooth muscle contraction.
Experimental Protocols
The vasoconstrictive properties of ergot alkaloids are typically assessed in vitro using a wire myograph system. This technique allows for the direct measurement of isometric tension in isolated small blood vessels.[18][19][20]
Key Experiment: In Vitro Wire Myography
Objective: To determine the concentration-response relationship and potency (EC50) of an ergot alkaloid on isolated arterial segments.
Methodology:
-
Tissue Isolation: Small resistance arteries (e.g., rat mesenteric, bovine metatarsal) are carefully dissected from surrounding tissue in a cold physiological saline solution (PSS).[18]
-
Mounting: A 2mm segment of the artery is mounted onto two small wires in the chamber of a wire myograph. One wire is attached to a force transducer, and the other to a micrometer for controlled stretching.[18][19]
-
Equilibration: The myograph chamber is filled with PSS, maintained at 37°C, and aerated with a gas mixture (95% O2, 5% CO2). The vessel is stretched to its optimal preload and allowed to equilibrate for approximately 40-60 minutes.[18]
-
Viability & Endothelium Integrity Check: The viability of the smooth muscle is confirmed by inducing contraction with a high-potassium solution (KPSS). Endothelial integrity is then assessed by observing relaxation in response to acetylcholine (ACh) after pre-constriction.[18]
-
Concentration-Response Curve: The ergot alkaloid is added to the bath in a cumulative manner, with increasing concentrations. The isometric force (contraction) is recorded after the response to each concentration stabilizes.
-
Data Analysis: The contractile response is typically expressed as a percentage of the maximum contraction induced by KPSS. A concentration-response curve is plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated to determine the potency of the alkaloid.
Conclusion
The vasoconstrictive effects of ergot alkaloids are complex and receptor-specific. While ergotamine is a well-characterized, potent vasoconstrictor, its (S)-epimer, this compound, also possesses intrinsic vasoactive properties, albeit at a lower potency. This finding is critical for toxicological assessments and understanding the full pharmacological profile of ergot-contaminated products. Dihydroergotamine presents a distinct profile with reduced arterial and enhanced venous activity compared to ergotamine. Future research should focus on generating comprehensive quantitative data (EC50/Emax) for (S)-epimers across various vascular beds to fully elucidate their physiological and potential toxicological significance.
References
- 1. newpetc.com [newpetc.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Ergotamine - Wikipedia [en.wikipedia.org]
- 7. Ergot Alkaloids - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sustained vascular contractile response induced by an R- and S-epimer of the ergot alkaloid ergocristine and attenuation by a noncompetitive antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mrimedical.net [mrimedical.net]
- 12. Ergotamine tartrate and dihydroergotamine mesylate: safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ergotamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 15. A comparative plethysmographic study of the venoconstrictor effect of dihydroergotamine and dihydroergotoxine on the deep veins of the calf in healthy subjects and patients suffering from varicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dihydroergotamine: discrepancy between arterial, arteriolar and pharmacokinetic data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ergotamine | drug | Britannica [britannica.com]
- 18. reprocell.com [reprocell.com]
- 19. Wire Myography [umassmed.edu]
- 20. researchgate.net [researchgate.net]
Inter-Laboratory Validation of Ergotamine Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of ergotamine, a potent mycotoxin and pharmaceutical compound. The validation of these methods across different laboratories is crucial for ensuring data reliability, comparability, and adherence to regulatory standards. This document summarizes key performance data from various studies, details the experimental protocols, and visualizes the validation workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.
Comparative Performance of Ergotamine Quantification Methods
The selection of an appropriate analytical method for ergotamine quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) or tandem mass spectrometry (MS/MS) are the most commonly employed techniques.[1][2][3] A novel sum parameter screening method has also been developed for the simultaneous targeting of all ergot alkaloids.[1]
The following tables summarize the validation parameters from several studies, providing a comparative overview of method performance.
| Method | Matrix | Linearity Range | Accuracy (Recovery %) | Precision (%RSD) | LOD | LOQ | Reference |
| Sum Parameter Method (SPM) via Lysergic Acid Hydrazide | Rye/Wheat | Not Specified | 89 - 105% | 4 - 7% | 0.185 µg/kg | 0.655 µg/kg | [1] |
| HPLC-MS/MS (European Standard Method EN 17425:2021) | Rye/Wheat | Not Specified | Not Specified | 4 - 7% | Not Specified | 9.15 - 28.43 ng/kg | [1][4] |
| HPLC-FLD (German Food and Feed Code) | Rye/Wheat | Not Specified | Not Specified | 4 - 7% | Not Specified | 0.251 - 1.530 µg/kg | [1] |
| RP-HPLC | API and Pharmaceutical Dosage Form | 20 - 100 µg/mL | 102.5% | 0.5 - 0.7% | 3.1 µg/mL | 10.1 µg/mL | [5] |
| RP-HPLC with Internal Standard | Pharmaceutical Tablets | 3.0 - 1400.0 µg/mL | Not Specified | < 2.35% | 0.18 µg/mL | 0.58 µg/mL | [6][7][8] |
| LC-MS/MS | Blood, Urine, Hair | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
| UHPLC-MS/MS (QuEChERS) | Cereal-Based Baby Food | Not Specified | 70 - 120% | Not Specified | < 0.5 ng/g | 0.5 ng/g | [10][11] |
| HPLC-DAD | Pharmaceutical Formulation | 0.5 - 10 µg/mL | Not Specified | Not Specified | Not Specified | Not Specified | [12] |
| Spectrofluorimetry (Cloud Point Extraction) | Pharmaceuticals, Urine, Saliva | 3.81x10⁻⁷ - 1.10 µg/mL | Not Specified | Not Specified | 0.11 pg/mL | 0.38 pg/mL | [13] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are summaries of key experimental protocols from the cited studies.
Sum Parameter Method (SPM) via Lysergic Acid Hydrazide
This method targets all ergot alkaloids simultaneously through derivatization to lysergic acid hydrazide.
-
Extraction: Samples are extracted with a solution of 84% acetonitrile and 0.02% aqueous ammonium carbonate.[1]
-
Cleanup: A dispersive solid-phase extraction (d-SPE) is performed.[1]
-
Derivatization: The extracted alkaloids are converted to lysergic acid hydrazide.[1]
-
Detection: Quantification is achieved using HPLC with fluorescence detection (HPLC-FLD).[1][4]
RP-HPLC for Pharmaceutical Formulations
A common method for the quality control of ergotamine in tablets.
-
Chromatographic System: WATERS HPLC with an Agilent C18 column (5µm, 4.6x250mm).[5]
-
Mobile Phase: A mixture of phosphate buffer (pH 4.0) and acetonitrile (30:70% v/v).[5]
-
Flow Rate: 1 mL/min.[5]
-
Detection: UV detection at 254 nm.[5]
-
Internal Standard: Some methods utilize bromocriptine mesylate as an internal standard to improve accuracy.[6][7][14] The mobile phase in this case may consist of methanol and 0.1 M formic acid (70:30, v/v) with detection at 320 nm.[7][8]
UHPLC-MS/MS for Trace Analysis in Food
This highly sensitive method is suitable for detecting low levels of ergotamine in complex food matrices.
-
Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is employed.[10][11] The sample is vortexed with an ammonium carbonate/acetonitrile mixture, followed by the addition of magnesium sulfate and sodium chloride.[10]
-
Chromatographic System: Ultra-high-performance liquid chromatography for superior separation.
-
Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, enabling detection at levels as low as 0.5 ng/g.[10][11]
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for inter-laboratory validation.
Caption: A flowchart of the inter-laboratory validation process.
Signaling Pathway of Ergot Alkaloid Toxicity (Simplified)
While not a direct part of the validation method, understanding the mechanism of ergotamine's action is relevant for researchers. Ergot alkaloids interact with various neurotransmitter receptors.
Caption: Simplified pathway of ergotamine's pharmacological effects.
References
- 1. Quantification of Ergot Alkaloids via Lysergic Acid Hydrazide—Development and Comparison of a Sum Parameter Screening Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mcmed.us [mcmed.us]
- 6. researchgate.net [researchgate.net]
- 7. journalirjpac.com [journalirjpac.com]
- 8. sdiarticle1.in [sdiarticle1.in]
- 9. Highly specific quantification of ergotamine in urine, blood, and hair samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Validated HPLC-DAD and Spectrophotometric Methods for Simultaneous Determination of Ternary Mixture of Analgin, Caffeine, and Ergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitive ergotamine determination in pharmaceuticals and biological samples using cloud point preconcentration and spectrofluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
spectroscopic comparison of ergotaminine and its isomers
A Spectroscopic Showdown: Ergotaminine and Its Isomers
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective spectroscopic comparison of this compound and its primary isomer, ergotamine. The following sections detail experimental data and methodologies to facilitate a comprehensive understanding of their structural nuances through various analytical techniques.
This compound and ergotamine are stereoisomers, specifically C-8 epimers, of a prominent ergot alkaloid produced by fungi of the Claviceps genus.[1][2] This subtle difference in stereochemistry at the C-8 position of the lysergic acid moiety leads to significant differences in their biological activity, with ergotamine being the pharmacologically active form and this compound being largely inactive.[3][4] The interconversion between these two epimers is possible, making their accurate differentiation and quantification crucial in pharmaceutical and toxicological analyses.[1][3] This guide focuses on the comparative analysis of these isomers using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data obtained from various spectroscopic analyses of this compound and ergotamine.
Table 1: Mass Spectrometry Data
| Parameter | Ergotamine | This compound | Reference(s) |
| Molecular Formula | C₃₃H₃₅N₅O₅ | C₃₃H₃₅N₅O₅ | [5] |
| Molecular Weight | 581.66 g/mol | 581.66 g/mol | [5] |
| Monoisotopic Mass | 581.2638 Da | 581.2638 Da | [5] |
| Precursor Ion [M+H]⁺ (m/z) | 582.2711 | 582.2711 | [5][6] |
| Major Fragment Ions (m/z) | 320.2, 268.1444, 223.123, 208.0757, 564.2605 | 320.2, 268.1, 223.1, 208.1, 564.3 | [5][6][7] |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon Atom Environment | Ergotamine (in DMSO-d₆) | This compound (in CDCl₃) | Reference(s) |
| C=O (Amide) | ~170-175 | Data not readily available in searched literature | [8] |
| Aromatic/Indole C | ~110-140 | Data not readily available in searched literature | [8] |
| Aliphatic C | ~20-70 | Data not readily available in searched literature | [8] |
| Note | A full, assigned spectrum is available in spectral databases. | A ¹³C NMR spectrum is available on PubChem, but a detailed peak list with assignments is not provided in the searched literature. | [8][9] |
Table 3: ¹H NMR Spectroscopic Data
| Proton Environment | Ergotamine | This compound | Reference(s) |
| Aromatic/Indole H | ~6.5-8.0 ppm | Conformational analyses confirm distinct spectra from ergotamine, but a detailed list of chemical shifts is not readily available in the searched literature. | [2][10] |
| Aliphatic H | ~1.0-5.0 ppm | [2][10] | |
| Note | Detailed spectra are available in databases like SpectraBase. | [9] |
Table 4: UV-Vis and IR Spectroscopic Data
| Spectroscopic Technique | Ergotamine | This compound | Reference(s) |
| UV-Vis (λmax in Methanol) | 318 nm | Data not readily available in searched literature | |
| FTIR (ATR, cm⁻¹) | A complex spectrum with characteristic bands for N-H, C-H, C=O, and C-N vibrations is available on SpectraBase. | A direct comparative spectrum or list of characteristic bands is not readily available in the searched literature. | [11] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Mass Spectrometry (LC-MS/MS)
-
Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-Exactive Orbitrap).
-
Sample Preparation : Samples containing ergot alkaloids are typically extracted from their matrix (e.g., cereal grains, pharmaceutical formulations) using a mixture of acetonitrile and an aqueous buffer. The extract is then purified using solid-phase extraction (SPE) or a QuEChERS-based method.[7]
-
Chromatographic Separation : Separation of ergotamine and this compound is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, often with additives like ammonium carbonate or formic acid to improve peak shape and ionization.[7]
-
Mass Spectrometric Detection : The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Data is acquired in selected reaction monitoring (SRM) mode for quantitative analysis, monitoring the transition from the precursor ion ([M+H]⁺) to specific product ions. For qualitative analysis and structural confirmation, full scan and product ion scan modes are used.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
Sample Preparation : A few milligrams of the purified alkaloid are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy : Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS).[2]
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence to obtain singlets for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, for transmission IR, the sample can be prepared as a KBr pellet.[11]
-
Data Acquisition : The IR spectrum is typically recorded in the mid-IR range (e.g., 4000-400 cm⁻¹). The data is presented as a plot of transmittance or absorbance versus wavenumber.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A UV-Vis spectrophotometer.
-
Sample Preparation : A solution of the analyte is prepared in a suitable solvent (e.g., methanol or ethanol) of a known concentration.
-
Data Acquisition : The absorbance of the solution is measured over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is a key characteristic.
Visualizing the Isomeric Relationship and Analytical Workflow
The following diagrams, created using the DOT language, illustrate the key relationships and processes described in this guide.
Caption: Isomeric relationship between ergotamine and this compound.
Caption: Workflow for comparative spectroscopic analysis.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. wcds.ualberta.ca [wcds.ualberta.ca]
- 5. First Synthesis of Ergotamine-13CD3 and this compound-13CD3 from Unlabeled Ergotamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid identification of ergot derivatives by 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C33H35N5O5 | CID 115248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
Assessing the Purity of Ergotaminine Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ergotaminine, the C-8 epimer of ergotamine, is a critical reference standard in the pharmaceutical industry for the accurate quantification of impurities in ergotamine-containing drug products. The purity of the this compound standard is paramount to ensure the reliability and accuracy of these analytical methods. This guide provides a comparative overview of available this compound standards, details on analytical methodologies for purity assessment, and supporting experimental data.
Comparison of this compound Reference Standards
The selection of a suitable this compound reference standard is a critical first step in any analytical procedure. While several suppliers offer this compound, the level of characterization and certified purity can vary. High-purity, well-characterized standards are essential for method validation and routine quality control.
| Supplier/Source | Product Type | Stated Purity | Impurity Profile Information | Format |
| USP (United States Pharmacopeia) | Reference Standard | "this compound (100%)" - Note: This likely refers to the assigned content for use in USP monograph assays, not absolute purity.[1][2] | The Certificate of Analysis provides details on the characterization and intended use. | Neat solid |
| Sigma-Aldrich (Merck) | Pharmaceutical Primary Standard | Purity is lot-specific and provided on the Certificate of Analysis. | The Certificate of Analysis details the analytical methods used for characterization and lists any significant impurities. | Neat solid |
| LGC Standards | Reference Material | Purity is lot-specific and provided on the Certificate of Analysis. | The Certificate of Analysis provides comprehensive data from multiple analytical techniques. | Neat solid |
| Romer Labs | Calibrant | High-purity, with the exact percentage specified on the Certificate of Analysis. | The certificate provides information on the characterization of the material. | Dried down solid |
| Research Study Example | N/A | >99%[3] | A specific study identified a single minor impurity at 0.3%.[3] | N/A |
Alternative Analytical Standard: Stable Isotope-Labeled this compound
For advanced analytical applications, particularly those utilizing mass spectrometry, stable isotope-labeled (SIL) internal standards offer significant advantages. SIL-ergotaminine, while not a direct replacement for a certified reference material for assessing the purity of an unknown sample, is the gold standard for accurate quantification in complex matrices by correcting for matrix effects and variations in instrument response.[4] Recently, the synthesis of ¹³CD₃-labeled ergotamine and this compound has been reported, paving the way for their potential commercial availability.[5][6]
Physicochemical Properties of Ergotamine and this compound
Understanding the physicochemical properties of ergotamine and its epimer, this compound, is crucial for developing effective analytical separation methods.
| Property | Ergotamine | This compound |
| Molecular Formula | C₃₃H₃₅N₅O₅ | C₃₃H₃₅N₅O₅ |
| Molar Mass | 581.66 g/mol | 581.66 g/mol |
| Melting Point | 213-214 °C (decomposes)[7] | Data not readily available |
| Solubility | Soluble in methanol, acetone, and chloroform; slightly soluble in water.[7] | Less soluble than ergotamine in certain solvents, a property historically used for their separation. |
| Specific Optical Rotation | -160° (in chloroform)[7] | Data not readily available |
Experimental Protocols for Purity Assessment
The purity of an this compound standard is typically assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a widely used method, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity.
High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)
This method is suitable for determining the purity of the standard and quantifying any related impurities, including the epimer, ergotamine.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column thermostat.
-
UV-Vis or Diode Array Detector (DAD) and/or Fluorescence Detector (FLD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM ammonium carbonate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analytes. A starting point could be 90% A, moving to 50% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: 318 nm.
-
Fluorescence: Excitation at 325 nm, Emission at 420 nm.[8]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound standard.
-
Dissolve in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated based on the peak area percentage of the main this compound peak relative to the total peak area of all detected peaks.
-
Impurities, including ergotamine, should be identified based on their retention times relative to a known standard of ergotamine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides a highly sensitive and selective approach for the identification and quantification of trace impurities.
Instrumentation:
-
UHPLC or HPLC system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Similar to the HPLC-UV/FLD method, but often with smaller particle size columns (e.g., <2 µm) for better resolution and faster analysis times.
-
The mobile phase may be modified to include a small amount of formic acid (e.g., 0.1%) to improve ionization.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for this compound and potential impurities. For this compound (and ergotamine), a common precursor ion is m/z 582.3. Product ions would be specific fragments of the molecule.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Sample Preparation:
-
Similar to the HPLC-UV/FLD method, but often with more dilute solutions (e.g., 1 µg/mL or lower) due to the high sensitivity of the technique.
Data Analysis:
-
Purity is determined by comparing the response of the main analyte to any detected impurities.
-
The high selectivity of MS/MS allows for the confident identification of impurities based on their specific mass transitions, even at very low levels.
Visualizing the Process
To better understand the workflow and the chemical relationship between ergotamine and this compound, the following diagrams are provided.
Caption: Workflow for assessing the purity of this compound standards.
Caption: Reversible epimerization between ergotamine and this compound.
Conclusion
The accurate assessment of this compound standard purity is crucial for regulatory compliance and the development of robust analytical methods for pharmaceutical quality control. This guide provides a framework for comparing commercially available standards and implementing reliable analytical procedures. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific purity data and handling instructions. For the most accurate quantification in complex sample matrices, the use of stable isotope-labeled internal standards is highly recommended. The interconversion between ergotamine and this compound necessitates careful handling and storage of standards to maintain their integrity.[1][7][9]
References
- 1. researchgate.net [researchgate.net]
- 2. [this compound (100 mg)] - CAS [639-81-6] [store.usp.org]
- 3. Ergotamine | CAS 113-15-5 | LGC Standards [lgcstandards.com]
- 4. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 5. First Synthesis of Ergotamine-13CD3 and this compound-13CD3 from Unlabeled Ergotamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 9. Degradation and epimerization of ergot alkaloids after baking and in vitro digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Ergotaminine with Target Receptors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking characteristics of ergotaminine with its primary physiological targets. This compound, the C-8 epimer of the well-known migraine therapeutic ergotamine, exhibits a distinct interaction profile with serotonin, dopamine, and adrenergic receptors. Understanding these differences is crucial for structure-based drug design and the development of more selective therapeutic agents.
Ergot alkaloids, including ergotamine and its stereoisomer this compound, are known for their complex pharmacology, interacting with a wide array of G-protein coupled receptors (GPCRs). While ergotamine is a potent agonist at several of these receptors, this compound is generally considered to be less biologically active. However, in silico molecular docking studies provide valuable insights into the subtle yet significant differences in their binding modes and affinities, which can inform the design of novel therapeutics with improved selectivity and reduced side effects.
Comparative Binding Affinities
The following tables summarize the available quantitative data on the binding affinities of ergotamine and this compound to key serotonin, dopamine, and adrenergic receptor subtypes. While comprehensive binding data for this compound is limited in the literature, the data for ergotamine provides a crucial benchmark for comparison. It is generally accepted that the "-inine" epimers of ergot alkaloids possess lower affinity for these receptors.
Table 1: Comparative Binding Affinities of Ergotamine at Various Receptors
| Receptor Subtype | pKi value |
| Serotonin Receptors | |
| 5-HT1A | 8.2 |
| 5-HT1B | 8.7 |
| 5-HT1D | 8.9 |
| 5-HT2A | 8.5 |
| 5-HT2B | 7.9 |
| 5-HT2C | 8.1 |
| Dopamine Receptors | |
| D1 | 6.7 |
| D2 | 8.2 |
| D3 | 8.1 |
| D4 | 7.8 |
| D5 | 6.5 |
| Adrenergic Receptors | |
| α1A | 8.3 |
| α1B | 7.8 |
| α1D | 8.0 |
| α2A | 8.4 |
| α2B | 7.9 |
| α2C | 8.2 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Docking Scores of this compound and Ergotamine from In Silico Studies
| Ligand | Receptor Subtype | Docking Software | Binding Energy (kcal/mol) | Reference |
| This compound | 5-HT2A | AutoDock Vina | -7.8 | [1] |
| This compound | 5-HT2B | AutoDock Vina | -9.5 | [1] |
| Ergotamine | 5-HT1B | - | Stronger MM-GBSA binding energy than Dihydroergotamine | [2] |
| Ergotamine | D2 | - | Nanomolar effective concentration (EC50) in inhibiting cAMP production | [3] |
Experimental Protocols
The following sections detail representative methodologies for the molecular docking of ergot alkaloids to their target receptors, based on protocols described in the scientific literature.
Molecular Docking with AutoDock Vina
This protocol outlines a general workflow for performing molecular docking simulations using AutoDock Vina, a widely used open-source program.
-
Preparation of Receptor and Ligand Structures:
-
The three-dimensional crystal structure of the target receptor (e.g., a serotonin or dopamine receptor) is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the receptor structure.
-
Polar hydrogen atoms are added to the receptor, and Gasteiger charges are computed. The prepared receptor structure is saved in the PDBQT file format.
-
The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or drawn using molecular modeling software.
-
The ligand's rotatable bonds are defined, and Gasteiger charges are assigned. The prepared ligand is also saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the binding site of the receptor. The size and center of the grid box are crucial parameters. For GPCRs, the grid box is typically centered on the known orthosteric binding pocket.
-
For example, in a study docking ergotamine to the 5-HT2C receptor, the grid box was centered at X=20.33, Y=33.71, Z=55.77 with dimensions of X=10.69, Y=15.21, Z=18.55 Å.[4] In another general protocol, a box with 10 Å side lengths from the centroid of the binding site was used.[5]
-
-
Docking Simulation:
-
AutoDock Vina is used to perform the docking calculations. The software employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.
-
The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 25.[4][5]
-
The number of binding modes to be generated is also specified, often around 10-25.[5]
-
-
Analysis of Docking Results:
-
The results are analyzed based on the binding energy (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses.
-
The pose with the lowest binding energy is generally considered the most favorable binding mode.
-
Visualization of the docked complex is performed to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the receptor's binding pocket.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a typical molecular docking workflow and the primary signaling pathways activated by the interaction of ergot alkaloids with their target receptors.
References
- 1. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Interactions of Ergotamine and Dihydroergotamine to 5-Hydroxytryptamine Receptor 1B (5-HT1b) Using Molecular Dynamics Simulations and Dynamic Network Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ergot alkaloids: From witchcraft till in silico analysis. Multi-receptor analysis of ergotamine metabolites - PMC [pmc.ncbi.nlm.nih.gov]
performance comparison of different analytical columns for ergotaminine separation
For researchers and professionals in drug development and analysis, achieving a clean and efficient separation of ergotamine and its epimer, ergotaminine, is a critical challenge. The choice of analytical column plays a pivotal role in the resolution, peak shape, and overall success of the chromatographic method. This guide provides a comparative overview of different high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) columns used for the separation of this compound, supported by experimental data from various studies.
Performance Comparison of Analytical Columns
The selection of an appropriate stationary phase is crucial for the effective separation of the structurally similar ergotamine and this compound. The following table summarizes the performance of various analytical columns based on published data.
| Column Type | Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Performance Highlights for this compound |
| Kinetex C18 | 150 x 4.6 mm, 2.6 µm | Gradient: 5 mM Ammonium Bicarbonate and Acetonitrile | 1.0 | 25 | Fluorescence | Capable of separating 12 ergot alkaloids, including this compound.[1] |
| Luna Phenyl-Hexyl | 150 x 4.6 mm, 3 µm | Gradient: 5 mM Ammonium Bicarbonate and Acetonitrile | 1.0 | 25 | Fluorescence | Showed promising resolution and symmetry for ergot alkaloids, although the specific gradient was not optimal in the cited study.[1] |
| BDS Hypersil C8 | 250 x 4.6 mm, 5 µm | Isocratic: 0.1 M Formic Acid: Methanol (30:70 v/v) | 1.0 | 25 | UV (320 nm) | Achieved a retention time of 8.30 min for ergotamine.[2] |
| Agilent C18 | 250 x 4.6 mm, 5 µm | Isocratic: Phosphate buffer (pH 4.0): Acetonitrile (30:70 v/v) | 1.0 | N/A | UV (254 nm) | Retention time for ergotamine was 2.507 min.[3] |
| Inertsil C8 | N/A | Gradient: Acetonitrile and Ammonium Formate buffer (pH 4.2) | N/A | N/A | Fluorescence (Ex: 310 nm, Em: 360 nm) | The method was developed for the simultaneous determination of analgin, caffeine, and ergotamine.[4] |
| Alkaline-stable C18 | N/A | Alkaline buffered mobile phase (pH ~10) | N/A | N/A | MS/MS | Use of an alkaline mobile phase with a suitable column can result in better peak shapes (less tailing) and improved sensitivity for ergot alkaloids.[5] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing results. Below are the experimental protocols for the separation methods cited in the comparison table.
Method 1: Kinetex C18 and Luna Phenyl-Hexyl Columns[1]
-
Instrumentation : Jasco HPLC system with a quaternary gradient pump, intelligent sampler, column oven, and fluorescence detector.
-
Columns :
-
Kinetex 2.6 µm C18 100 Å (150 x 4.6 mm)
-
Luna 3 µm Phenyl-Hexyl 100 Å (150 x 4.6 mm)
-
-
Mobile Phase : A gradient of 5 mM ammonium bicarbonate and acetonitrile. The proportion of acetonitrile was gradually increased.
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 25 °C
-
Injection Volume : 60 µL
-
Detection : Fluorescence detector with excitation at 250 nm and emission at 425 nm.
Method 2: BDS Hypersil C8 Column[2]
-
Instrumentation : HPLC system with UV detection.
-
Column : BDS Hypersil C8 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of 0.1 M formic acid and methanol (30:70 v/v).
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Temperature : Ambient (25 °C).
-
Detection : UV detection at 320 nm.
-
Internal Standard : Bromocriptine mesylate.
Method 3: Agilent C18 Column[3]
-
Instrumentation : WATERS HPLC with Auto Sampler, Separation module 2695, and PDA Detector 996.
-
Column : Agilent C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase : Phosphate buffer (pH 4.0) and Acetonitrile in a ratio of 30:70 (v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
Experimental Workflow
The general workflow for the analysis of this compound in a sample involves several key steps from sample preparation to data analysis.
Concluding Remarks
The separation of this compound from ergotamine and other ergot alkaloids is achievable with various reversed-phase columns, with C18, C8, and Phenyl-Hexyl being common choices. The selection of the column should be made in conjunction with the optimization of the mobile phase composition, pH, and temperature to achieve the desired resolution and peak shape. For sensitive and specific detection, coupling liquid chromatography with mass spectrometry (LC-MS/MS) is often the preferred method, especially for complex matrices.[6][7] The use of alkaline-stable columns with high pH mobile phases can offer advantages in terms of peak symmetry and sensitivity.[5] Researchers should consider the specific requirements of their analysis, including the sample matrix and the required level of sensitivity, when selecting an analytical column and developing a separation method.
References
- 1. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. mcmed.us [mcmed.us]
- 4. Validated HPLC-DAD and Spectrophotometric Methods for Simultaneous Determination of Ternary Mixture of Analgin, Caffeine, and Ergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ergotamine: A Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Protocols for Ergotamine
Ergotamine, a potent vasoconstrictor and an ergot alkaloid, requires stringent disposal procedures due to its toxicity and regulatory status. This guide provides clear, actionable steps for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of ergotamine and its associated waste. Adherence to these protocols is critical for laboratory safety, environmental protection, and regulatory compliance.
Regulatory and Safety Overview
Ergotamine is classified as a DEA List I chemical , meaning it is a chemical identified by the Drug Enforcement Administration (DEA) as being used in the manufacture of illicit drugs.[1] While not a scheduled drug in the same manner as narcotics, its handling and disposal are subject to strict regulations. Furthermore, Safety Data Sheets (SDS) for ergotamine tartrate identify it as a toxic solid (UN 2811) that is hazardous to water, necessitating disposal as a hazardous waste.[2][3][4] Improper disposal can lead to environmental contamination and potential legal penalties.[4]
Core Disposal Principles
The primary principle for ergotamine disposal is to prevent its release into the environment and to render it non-retrievable. The recommended method of destruction is incineration in a licensed hazardous waste facility .[5] Flushing ergotamine down the drain or disposing of it in regular trash is strictly prohibited.[6]
Step-by-Step Disposal Procedures
Follow these steps to ensure the safe and compliant disposal of ergotamine.
Step 1: Segregation and Labeling
-
Immediately segregate all ergotamine-containing waste from other laboratory waste streams. This includes pure ergotamine, solutions, contaminated personal protective equipment (PPE), and empty containers.
-
Collect all ergotamine waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should prominently display:
-
"Hazardous Waste"
-
"Ergotamine" or "Ergotamine Tartrate"
-
The hazard characteristics (e.g., "Toxic")
-
The accumulation start date
-
Step 2: Waste Accumulation and Storage
-
Store the sealed hazardous waste container in a secure, well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for hazardous waste accumulation time limits.
Step 3: Arrange for Professional Disposal
-
Do not attempt to treat or dispose of ergotamine waste yourself.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5][7]
-
Provide the disposal company with the Safety Data Sheet (SDS) for ergotamine tartrate.
Step 4: Documentation
-
Maintain meticulous records of all ergotamine waste generated and disposed of.
-
Your EHS department or the licensed disposal company will provide you with the necessary paperwork, which may include a hazardous waste manifest. Retain these records as required by federal and state regulations.
Disposal of Different Forms of Ergotamine Waste
The following table outlines the specific disposal procedures for various types of ergotamine waste.
| Waste Type | Disposal Procedure |
| Pure Ergotamine/Ergotamine Tartrate | Collect in a designated hazardous waste container. Arrange for disposal via a licensed hazardous waste incinerator.[5] |
| Ergotamine Solutions | Collect in a sealed, labeled hazardous waste container. Do not mix with other solvent waste unless approved by your EHS department. Arrange for disposal via a licensed hazardous waste management company. |
| Contaminated Labware (e.g., glassware) | If grossly contaminated, dispose of as hazardous waste. If rinsed, the first rinse should be collected as hazardous waste. Follow institutional guidelines for subsequent rinses. |
| Contaminated PPE (gloves, lab coats) | Place in a designated hazardous waste bag or container immediately after use. Arrange for disposal as hazardous waste. |
| Empty Ergotamine Containers | Dispose of as unused product.[5] The container should be placed in the designated hazardous waste container for ergotamine. |
| Spill Cleanup Materials | Absorb spills with an inert material (e.g., vermiculite, dry sand) and collect in a sealed, labeled hazardous waste container.[4] Ventilate the area and decontaminate the spill surface. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of ergotamine.
This content is intended to provide essential safety and logistical information. Always consult your institution's specific policies and procedures for hazardous waste management and adhere to all federal, state, and local regulations.
References
- 1. DEA list of chemicals - Wikipedia [en.wikipedia.org]
- 2. duchefa-farma.com [duchefa-farma.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. nj.gov [nj.gov]
- 5. Ergotamine | C33H35N5O5 | CID 8223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 7. Narcotics Control Bureau [narcoticsindia.nic.in]
Safe Handling and Disposal of Ergotamine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Ergotamine. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination. Ergotamine is a potent pharmaceutical compound that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is also a suspected reproductive toxin, potentially damaging fertility or the unborn child.[1][2][3][4][5]
Personal Protective Equipment (PPE) for Handling Ergotamine
Consistent and correct use of PPE is the final and a critical barrier against exposure. The following table summarizes the required PPE for handling Ergotamine.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Two pairs of powder-free, chemotherapy-rated gloves.[6][7] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. Powder-free gloves reduce the risk of aerosolizing the compound.[6] |
| Body Protection | Gown | Disposable, long-sleeved gown made of a low-permeability fabric that closes in the back.[1][7][8] | Protects skin and personal clothing from contamination. |
| Eye & Face Protection | Goggles & Face Shield | Chemical splash goggles in combination with a full-face shield.[2][4][6][9] | Protects against splashes and aerosols to the eyes and face. Standard eyeglasses are insufficient.[6] |
| Respiratory Protection | Respirator | N95 or higher respirator for handling powders. A chemical cartridge respirator may be required for large spills or when generating aerosols.[6][7][8] | Prevents inhalation of airborne particles or vapors.[2][4] |
Operational Protocol for Safe Handling of Ergotamine
Follow this step-by-step protocol to ensure the safe handling of Ergotamine from receipt to disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All work with Ergotamine must be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure.[4]
-
Ventilation: Ensure adequate local exhaust ventilation at the site of chemical release.[2][10]
-
Safety Equipment: An eyewash station and emergency shower must be readily accessible in the immediate work area.[10]
-
Pre-planning: Before beginning work, ensure all necessary PPE, handling equipment, and waste disposal containers are in place. Obtain and read all safety precautions before handling.[2][4]
2. Handling Procedure:
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Transfer: When handling Ergotamine powder, conduct all weighing and transfers within a containment device (e.g., fume hood) to prevent the generation of dust.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where Ergotamine is handled or stored.[2][4][10]
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the product and before leaving the work area.[2][4][10]
3. Spill Management:
-
Evacuation: In the event of a spill, evacuate all non-essential personnel from the area.[10][11]
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Cleanup:
-
For small powder spills, gently cover with an absorbent material like vermiculite or dry sand.[10]
-
Carefully collect the material using appropriate tools and place it into a sealed, labeled container for hazardous waste disposal.[10]
-
Clean the spill area thoroughly with a suitable decontaminating solution.
-
-
PPE: Full PPE, including appropriate respiratory protection, is required for spill cleanup.[7]
Disposal Plan for Ergotamine and Contaminated Materials
Proper disposal is crucial to prevent environmental contamination and potential harm to others.
1. Waste Segregation and Collection:
-
Hazardous Waste: All Ergotamine waste, including expired compounds, contaminated materials, and cleaning supplies, must be treated as hazardous waste.[2][10]
-
Containers: Use dedicated, clearly labeled, leak-proof containers for all Ergotamine waste.[12] Contaminated sharps should be placed in a designated sharps container labeled as "HAZARDOUS DRUG WASTE ONLY".[12]
-
PPE Disposal: All disposable PPE worn while handling Ergotamine is considered contaminated.[7] Carefully remove and place it in a designated hazardous waste container before exiting the work area.[7]
2. Final Disposal Procedure:
-
Licensed Disposal: Ergotamine waste must be disposed of through a licensed professional waste disposal service.[11][12]
-
Treatment Methods: Approved disposal methods include incineration at a licensed hazardous waste facility or burial in a licensed toxic waste landfill.[11] Dissolving the material in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber is also an option.[11]
-
Regulations: All disposal activities must comply with federal, state, and local regulations (e.g., EPA, DEA).[10][11][13] Do not dispose of Ergotamine down the drain or in regular trash.[11][14]
Workflow for Safe Handling of Ergotamine
Caption: Workflow for the safe handling of Ergotamine in a laboratory setting.
References
- 1. scribd.com [scribd.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. fsadev.hadron.eu.com [fsadev.hadron.eu.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. pppmag.com [pppmag.com]
- 7. epcc.edu [epcc.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. Ergotamine | C33H35N5O5 | CID 8223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 14. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
